molecular formula C75H139N3O16S4 B15575597 4A3-SC8

4A3-SC8

货号: B15575597
分子量: 1467.2 g/mol
InChI 键: HMIDEMNFLBUNTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4A3-SC8 is a useful research compound. Its molecular formula is C75H139N3O16S4 and its molecular weight is 1467.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C75H139N3O16S4

分子量

1467.2 g/mol

IUPAC 名称

2-[3-[3-[3-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate

InChI

InChI=1S/C75H139N3O16S4/c1-10-14-18-22-26-30-56-95-60-64(5)72(83)91-52-48-87-68(79)36-44-77(45-37-69(80)88-49-53-92-73(84)65(6)61-96-57-31-27-23-19-15-11-2)42-34-40-76(9)41-35-43-78(46-38-70(81)89-50-54-93-74(85)66(7)62-97-58-32-28-24-20-16-12-3)47-39-71(82)90-51-55-94-75(86)67(8)63-98-59-33-29-25-21-17-13-4/h64-67H,10-63H2,1-9H3

InChI 键

HMIDEMNFLBUNTB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4A3-SC8 in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ionizable lipid 4A3-SC8 and its pivotal role in the formulation of lipid nanoparticles (LNPs) for potent messenger RNA (mRNA) delivery. We will delve into the core mechanism of action, present quantitative data from key studies, detail experimental protocols, and visualize complex processes to facilitate a deeper understanding for research and development applications.

Core Concepts: The Role of this compound in LNP-mediated mRNA Delivery

This compound is a dendrimer-based ionizable amino lipid that has demonstrated high efficacy in delivering a range of nucleic acids, including siRNA and mRNA.[1][2] Its mechanism of action is intrinsically linked to the multi-component nature of Lipid Nanoparticles (LNPs). These LNPs are typically composed of four key components: an ionizable cationic lipid (like this compound), a phospholipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid.[3][4]

The primary function of this compound is to facilitate the encapsulation of negatively charged mRNA and, most critically, to promote its escape from the endosome into the cytoplasm, where it can be translated into protein.[5][6][7] At a physiological pH, this compound is largely neutral, contributing to the stability of the LNP in circulation.[7] However, upon endocytosis into the cell, the acidic environment of the endosome protonates the amine groups of this compound.[7] This positive charge allows it to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload.[7]

A key finding is that this compound LNPs can induce high levels of mRNA expression with minimal associated inflammation.[5][6] This is attributed to their ability to cause smaller, reparable endosomal ruptures, a mechanism that allows for efficient endosomal escape without triggering a significant inflammatory response.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound LNPs, providing insights into their formulation, physical characteristics, and in vivo performance.

Table 1: this compound LNP Formulation and Physicochemical Properties

Formulation TypeMolar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Standard 4-Component38.5:30 (Variable Phospholipid):30:1.5~138~0.102~-1.0
Base 4-Component mDLNP23.8:23.8 (DOPE):47.6:4.8<200<0.2-[1]
5-Component SORT (Liver)Base + 20 mol% DODAP<200<0.2-[1]
5-Component SORT (Lung)Base + 50 mol% DOTAP<200<0.2-[1]
5-Component SORT (Spleen)Base + 10 mol% 18PA<200<0.2-[1]

Table 2: In Vivo Luciferase mRNA Expression with this compound LNPs

LNP FormulationAdministration RouteOrganRelative Luciferase ExpressionKey FindingsReference
This compound LNPsIntravenousLiver, Spleen>700-fold higher than lowest expressing lipidOutperforms many other ionizable lipids in vivo.[5][6]
This compound LNPsIntratrachealLung>3-fold higher than cKK-E12 LNPsDemonstrates high efficacy in lung delivery.[5][6]
This compound & PEG2k5d DLNPIntratumoralTumorSuccessful mRNA expression in tumorsPotential for cancer therapy applications.[8]
This compound + Cit (20%) SORTIntravenousLiver18-fold increase over base LNPSORT technology significantly enhances liver targeting.[9]

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of this compound LNPs, as cited in the literature.

Preparation of this compound LNP Formulations (Pipette Mixing Method)

This protocol describes the rapid hand-mixing method for preparing this compound LNPs.

Materials:

  • This compound in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) in ethanol

  • mRNA in 100 mM citrate (B86180) buffer (pH 3.0)

  • Ethanol (pure)

  • Citrate buffer (100 mM, pH 3.0)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound in pure ethanol to a concentration of 150 mg/mL.[1]

    • Dissolve DOPE in pure ethanol to a concentration of 10 mg/mL.[1]

    • Dissolve cholesterol in pure ethanol to a concentration of 10 mg/mL.[1]

    • Dissolve DMG-PEG in pure ethanol to a concentration of 10 mg/mL.[1]

  • Prepare Complete Lipid Mix:

    • For a base 4-component mDLNP formulation (molar ratio 23.8:23.8:47.6:4.8), combine the appropriate volumes of the lipid stock solutions.[1]

    • For SORT LNPs, add the desired molar percentage of the SORT lipid (e.g., DODAP, DOTAP, or 18PA) to the complete lipid mix.[1]

  • LNP Formulation:

    • Rapidly mix the ethanol solution containing the complete lipid mix with the aqueous mRNA solution (in citrate buffer) at a 1:3 volume ratio for 30 seconds.[2]

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.[2]

  • Purification (for in vivo experiments):

    • Purify the LNPs by dialysis against sterile PBS using a 3.5 kD molecular weight cut-off membrane for 2 hours.[2]

Characterization of this compound LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP formulation with 1X PBS. Analyze the sample using a DLS instrument to determine the Z-average particle size and PDI.[10] Expected particle sizes are typically below 200 nm with a PDI of less than 0.2.[1]

b) Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility to determine the zeta potential.

c) mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay.

  • Procedure:

    • Measure the total mRNA fluorescence in the LNP sample after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).

    • Measure the fluorescence of the unencapsulated mRNA in the sample without detergent.

    • Calculate the encapsulation efficiency using the formula: ((Total Fluorescence - Unencapsulated Fluorescence) / Total Fluorescence) * 100%. Encapsulation efficiencies are expected to be greater than 70%.[1]

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate key processes involved in this compound mediated mRNA delivery.

LNP_Formulation_Workflow cluster_ethanol Ethanol Phase cluster_aqueous Aqueous Phase (pH 3.0) 4A3_SC8 This compound Rapid_Mixing Rapid Mixing (1:3 ratio) 4A3_SC8->Rapid_Mixing DOPE DOPE DOPE->Rapid_Mixing Cholesterol Cholesterol Cholesterol->Rapid_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Rapid_Mixing mRNA mRNA mRNA->Rapid_Mixing Self_Assembly Self-Assembly Rapid_Mixing->Self_Assembly LNP This compound LNP Self_Assembly->LNP

Caption: Workflow for the formulation of this compound lipid nanoparticles via rapid mixing.

Endosomal_Escape_Mechanism cluster_cell Cellular Environment LNP_Uptake 1. LNP Uptake via Endocytosis Endosome 2. LNP in Early Endosome (pH ~6.5) LNP_Uptake->Endosome Protonation 3. This compound Protonation (Acidic pH) Endosome->Protonation Membrane_Interaction 4. Interaction with Endosomal Membrane Protonation->Membrane_Interaction Destabilization 5. Membrane Destabilization (Reparable Rupture) Membrane_Interaction->Destabilization mRNA_Release 6. mRNA Release into Cytoplasm Destabilization->mRNA_Release Translation 7. Protein Translation mRNA_Release->Translation SORT_Technology cluster_sort Selective Organ Targeting (SORT) Base_LNP Base this compound LNP (this compound, DOPE, Cholesterol, PEG-Lipid) Add_SORT Addition of SORT Molecule Base_LNP->Add_SORT Liver_LNP Liver-Targeted LNP (+ DODAP) Add_SORT->Liver_LNP Lung_LNP Lung-Targeted LNP (+ DOTAP) Add_SORT->Lung_LNP Spleen_LNP Spleen-Targeted LNP (+ 18PA) Add_SORT->Spleen_LNP

References

4A3-SC8 Dendrimer: A Comprehensive Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4A3-SC8 dendrimer is a novel, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of a wide range of nucleic acid-based therapeutics. Its unique structure, characterized by a specific amine core and alkyl branches, facilitates high encapsulation efficiency and potent in vivo delivery, particularly to the liver. This technical guide provides an in-depth overview of the this compound dendrimer, including its structure, physicochemical properties, and detailed experimental protocols for its synthesis and the formulation of LNP-based drug delivery systems. Furthermore, it explores the cellular uptake and endosomal escape mechanisms of this compound LNPs, crucial for the successful intracellular delivery of therapeutic payloads.

Core Structure and Physicochemical Properties

The this compound dendrimer is meticulously designed with a defined chemical architecture to optimize its function as a drug delivery vehicle. It is synthesized by conjugating a "4A3" amino core with "SC8" alkyl branches.[1] This structure imparts ionizable cationic properties to the dendrimer, which are essential for its interaction with nucleic acids and cellular membranes.[2]

Table 1: Physicochemical Properties of this compound Dendrimer

PropertyValueReference
Chemical Formula C75H139N3O16S4[2]
Molecular Weight 1467.2 g/mol [2]
CAS Number 1857340-78-3[2]
pKa 6.66[3]

The ionizable nature of this compound, with a pKa of 6.66, is a key feature.[3] At acidic pH, such as within endosomes, the dendrimer becomes protonated, facilitating interaction with the negatively charged endosomal membrane and promoting the release of the encapsulated cargo into the cytoplasm.

Lipid nanoparticles formulated with this compound exhibit distinct physicochemical properties that are critical for their in vivo performance. These properties can be tuned by altering the formulation composition.

Table 2: Physicochemical Properties of this compound-based Lipid Nanoparticles (LNPs)

LNP FormulationMolar Ratio (this compound/Helper Lipids/Cholesterol/PEG-lipid)Size (Diameter, nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
4-Component LNP38.5:30 (Phospholipid):30:1.5Varies with phospholipidVaries with phospholipidVaries with phospholipidHigh
5-Component SORT LNP (Liver)15:15 (DOPE):30:3 + 20% DODAPFormulation dependentFormulation dependentFormulation dependentHigh
5-Component SORT LNP (Lung)15:15 (DOPE):30:3 + 50% DOTAPFormulation dependentFormulation dependentFormulation dependentHigh
5-Component SORT LNP (Spleen)15:15 (DOPE):30:3 + 10% 18PAFormulation dependentFormulation dependentFormulation dependentHigh

Note: Specific values for size, PDI, and zeta potential are dependent on the specific helper lipids used and the manufacturing process.

Experimental Protocols

Synthesis of this compound Dendrimer

The synthesis of the this compound dendrimer involves a multi-step process that conjugates the 4A3 amino core with the SC8 alkyl branches. This is achieved through sequential aza- and sulfa-Michael additions using an asymmetric and degradable monomer.[1] A detailed, step-by-step synthesis protocol can be found in the supplementary information of relevant publications. The general workflow is depicted below.

G cluster_synthesis This compound Synthesis Workflow Start Start Monomer_Synthesis Synthesis of Asymmetric Monomer Start->Monomer_Synthesis Aza_Michael Aza-Michael Addition of 4A3 Amine Core to Monomer Monomer_Synthesis->Aza_Michael Sulfa_Michael Sulfa-Michael Addition of SC8 Alkyl Thiol to Intermediate Aza_Michael->Sulfa_Michael Purification Purification of This compound Dendrimer Sulfa_Michael->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of the this compound dendrimer.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound LNPs can be formulated using various methods, including pipette mixing, vortex mixing, and microfluidics. The choice of method can influence the physicochemical properties of the resulting nanoparticles. A common method is the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo.

Protocol: LNP Formulation by Rapid Mixing

  • Prepare Lipid Solution: Dissolve this compound, helper lipids (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at the desired molar ratios (see Table 2).[4]

  • Prepare Aqueous Solution: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).[5]

  • Mixing: Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined volume ratio (e.g., 1:3 ethanol to aqueous).[5]

  • Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 15 minutes) to facilitate LNP assembly.[5]

  • Purification/Buffer Exchange: For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS) using methods such as dialysis or tangential flow filtration.[5]

G cluster_formulation LNP Formulation Workflow Lipid_Prep Prepare Ethanolic Lipid Solution Mixing Rapid Mixing Lipid_Prep->Mixing NA_Prep Prepare Aqueous Nucleic Acid Solution (Acidic pH) NA_Prep->Mixing Assembly Self-Assembly of LNPs Mixing->Assembly Purification Purification and Buffer Exchange Assembly->Purification Characterization Physicochemical Characterization Purification->Characterization

Caption: General workflow for the formulation of this compound LNPs.

Characterization of this compound LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry to assess surface charge.

  • Nucleic Acid Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the amount of unencapsulated nucleic acid.[5]

Cellular Uptake and Endosomal Escape

The efficacy of this compound LNPs as a drug delivery system is highly dependent on their ability to be internalized by target cells and to subsequently release their cargo from endosomes into the cytoplasm.

Cellular Uptake

This compound LNPs are primarily taken up by cells through endocytosis. The specific endocytic pathways involved can be cell-type dependent but often involve clathrin-mediated endocytosis and macropinocytosis.

Endosomal Escape: The Key to Delivery

Following endocytosis, the LNPs are trafficked through the endo-lysosomal pathway, where the internal environment becomes progressively more acidic.[6] The ionizable nature of the this compound dendrimer is crucial at this stage. As the pH within the endosome drops, the tertiary amines of the this compound become protonated, leading to a net positive charge.[6] This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[7]

Recent studies suggest that this compound LNPs may have a unique mechanism of endosomal escape that minimizes cytotoxicity. It is hypothesized that they induce smaller, reparable ruptures in the endosomal membrane.[8] This controlled release mechanism is thought to be managed by the cell's own ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which repairs the minor membrane damage, thereby preventing the induction of a significant inflammatory response that can be associated with more disruptive endosomal escape agents.[8]

G cluster_pathway Cellular Uptake and Endosomal Escape Pathway of this compound LNPs Extracellular Extracellular Space (LNP) Endocytosis Endocytosis Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation This compound Protonation Late_Endosome->Protonation Lysosome Lysosomal Degradation Late_Endosome->Lysosome Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Endosomal_Escape Endosomal Escape (Minor Rupture) Membrane_Interaction->Endosomal_Escape ESCRT_Repair ESCRT-Mediated Membrane Repair Endosomal_Escape->ESCRT_Repair Cargo_Release Cargo Release into Cytoplasm Endosomal_Escape->Cargo_Release

Caption: Proposed cellular uptake and endosomal escape pathway of this compound LNPs.

Applications in Drug Delivery

The favorable properties of this compound have led to its successful application in the delivery of various nucleic acid-based therapies, including:

  • mRNA Delivery: For applications in vaccines and protein replacement therapies. This compound LNPs have demonstrated high efficiency in delivering mRNA both in vitro and in vivo.[7]

  • siRNA Delivery: For gene silencing applications. LNPs containing this compound have been shown to effectively silence target genes, particularly in the liver.[3]

  • CRISPR/Cas9 Gene Editing: this compound LNPs have been engineered to co-deliver Cas9 mRNA, single-guide RNA (sgRNA), and donor DNA for homology-directed repair (HDR)-mediated gene editing.[9] Optimized this compound dLNPs have achieved high editing efficiencies in vitro and in vivo.[9]

Conclusion

The this compound dendrimer represents a significant advancement in the field of non-viral drug delivery. Its well-defined structure and ionizable nature enable the formulation of highly effective lipid nanoparticles for the systemic delivery of nucleic acids. The ability of this compound LNPs to facilitate efficient endosomal escape while potentially mitigating inflammatory responses makes them a promising platform for a wide range of therapeutic applications, from vaccines to gene editing. This technical guide provides a foundational understanding of this compound for researchers and developers working to harness the potential of this innovative delivery vehicle.

References

The Technical Applications of 4A3-SC8 in Gene Editing: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 4A3-SC8 in the field of gene editing. This compound is an ionizable amino lipid that is a critical component of a dendrimer-based lipid nanoparticle (dLNP) system designed for the efficient in vivo delivery of CRISPR/Cas9 gene-editing components. This system facilitates the co-delivery of Cas9 messenger RNA (mRNA), single-guide RNA (sgRNA), and a single-stranded DNA (ssDNA) template for precise gene correction via homology-directed repair (HDR). The optimized this compound dLNP platform has demonstrated high editing efficiency both in vitro and in vivo, offering a promising avenue for the therapeutic application of CRISPR-based technologies.[1][2][3]

Core Concepts and Mechanism of Action

The this compound dLNP system is engineered to overcome the significant challenge of delivering the multi-component CRISPR/Cas9 system into target cells. The ionizable nature of this compound is key to its function. At a low pH, the lipid is protonated, allowing for the encapsulation of the negatively charged nucleic acid cargo (Cas9 mRNA, sgRNA, and ssDNA). Upon entering the acidic environment of the endosome, the protonated this compound is thought to interact with the endosomal membrane, leading to its disruption and the subsequent release of the gene-editing machinery into the cytoplasm.[4][5][6] This process of endosomal escape is a critical step for the successful delivery of the CRISPR/Cas9 components to the nucleus where gene editing occurs.[5][7]

The all-in-one formulation of the this compound dLNP, containing all necessary components for HDR-mediated gene editing, simplifies the delivery process and enhances its translational potential.[2]

Quantitative Data Summary

The performance of the this compound dLNP system has been quantitatively evaluated in several studies. The following tables summarize the key findings regarding nanoparticle characteristics and gene editing efficiency.

Table 1: Physicochemical Properties of this compound dLNPs
PropertyValueReference
Diameter≈100 nm[1]
Polydispersity Index (PDI)<0.2[1]
mRNA EncapsulationHigh (not significantly varied between formulations)[1]
CytotoxicityMinimal to none[1]
Table 2: In Vitro Gene Editing Efficiency in HEK293 Cells
Cas9 mRNA:sgRNA Ratio (by weight)ssDNA Template Ratio (relative to other nucleic acids)Total Editing EfficiencyHDR EfficiencyReference
2:11>91%~56%[2]
1:18HighHigh[1]
1:13HighHigh[1]
2:13HighHigh[1]
Table 3: In Vivo Gene Editing Efficiency in Xenograft Tumors
ParameterResultReference
HDR Efficiency>20%[1][2]

Signaling and Cellular Pathways

The primary cellular pathway involved in the function of this compound dLNPs is the endocytic pathway and subsequent endosomal escape.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dLNP This compound dLNP (Cas9 mRNA, sgRNA, ssDNA) Endosome Early Endosome (Acidic pH) dLNP->Endosome Endocytosis Cargo_Release Release of Cas9 mRNA, sgRNA, ssDNA Endosome->Cargo_Release Endosomal Escape (Membrane Destabilization) Translation Translation of Cas9 mRNA Cargo_Release->Translation Nuclear_Entry Nuclear Import of RNP and ssDNA Cargo_Release->Nuclear_Entry RNP_Formation RNP Complex Formation (Cas9 protein + sgRNA) Translation->RNP_Formation RNP_Formation->Nuclear_Entry Gene_Editing HDR-Mediated Gene Editing Nuclear_Entry->Gene_Editing

Caption: Cellular uptake and mechanism of action of this compound dLNPs.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound dLNP system.

Formulation of this compound dLNPs

This protocol describes the preparation of dLNPs encapsulating Cas9 mRNA, sgRNA, and a donor ssDNA template.

Materials:

  • This compound lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Cas9 mRNA

  • sgRNA

  • ssDNA template

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a specified molar ratio.

  • Prepare an aqueous solution of Cas9 mRNA, sgRNA, and ssDNA in citrate buffer (pH 3.0) at the desired weight ratios.

  • Set up the microfluidic mixing device with a flow rate ratio of the aqueous to lipid phase of 3:1.

  • Inject the lipid solution and the nucleic acid solution into the respective inlets of the microfluidic device.

  • The rapid mixing of the two phases will induce the self-assembly of the dLNPs.

  • Collect the resulting nanoparticle suspension.

  • Dialyze the dLNP suspension against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.

  • Sterilize the final dLNP formulation by passing it through a 0.22 µm filter.

  • Characterize the dLNPs for size, PDI, and nucleic acid encapsulation efficiency.

In Vitro Transfection of HEK293 Cells

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound dLNP formulation

  • 96-well cell culture plates

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • On the day of transfection, dilute the this compound dLNP formulation in serum-free DMEM to the desired concentration.

  • Remove the existing media from the cells and replace it with the dLNP-containing media.

  • Incubate the cells with the dLNPs for 4-6 hours at 37°C and 5% CO2.

  • After the incubation period, replace the transfection media with fresh complete media.

  • Incubate the cells for an additional 48-72 hours before proceeding with analysis.

Quantification of Gene Editing Efficiency

Methods:

  • Flow Cytometry: For reporter systems (e.g., BFP to GFP conversion), cells are harvested, washed with PBS, and analyzed on a flow cytometer to quantify the percentage of fluorescent cells.

  • Fluorescence Microscopy: Visualize the expression of fluorescent reporter proteins in transfected cells to qualitatively assess gene editing.

  • DNA Sequencing and TIDER Analysis:

    • Harvest cells and extract genomic DNA.

    • Amplify the target genomic locus using PCR.

    • Sequence the PCR products using Sanger sequencing.

    • Analyze the sequencing data using a tool like Tracking of Indels by Decomposition (TIDER) to quantify the frequency of HDR and non-homologous end joining (NHEJ) events.

Experimental and Logical Workflows

The following diagram illustrates the typical workflow for a gene-editing experiment using the this compound dLNP system.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation 1. Formulate this compound dLNPs (Cas9 mRNA, sgRNA, ssDNA) Characterization 2. Characterize dLNPs (Size, PDI, Encapsulation) Formulation->Characterization Transfection 4. Transfect Cells with dLNPs Characterization->Transfection Cell_Culture 3. Culture Target Cells (e.g., HEK293) Cell_Culture->Transfection Incubation 5. Incubate for 48-72h Transfection->Incubation Data_Collection 6. Harvest Cells and Collect Data Incubation->Data_Collection Flow_Cytometry 7a. Flow Cytometry (Reporter Assay) Data_Collection->Flow_Cytometry Microscopy 7b. Fluorescence Microscopy Data_Collection->Microscopy DNA_Analysis 7c. Genomic DNA Extraction & PCR Data_Collection->DNA_Analysis Sequencing 8. Sanger Sequencing DNA_Analysis->Sequencing TIDER 9. TIDER Analysis (Quantify HDR/NHEJ) Sequencing->TIDER

Caption: Experimental workflow for this compound dLNP-mediated gene editing.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4A3-SC8 for siRNA and sgRNA Delivery

The landscape of genetic medicine is rapidly evolving, with RNA-based therapeutics at the forefront of innovation. The success of these therapies, including small interfering RNA (siRNA) for gene silencing and single-guide RNA (sgRNA) for CRISPR-based gene editing, is critically dependent on safe and efficient delivery to target cells. This compound, a dendrimer-based ionizable amino lipid, has emerged as a highly effective component of lipid nanoparticles (LNPs) for this purpose. Its unique structure facilitates high encapsulation efficiency, potent in vivo activity, and a favorable safety profile, making it a subject of significant interest in the research and drug development community.

This guide provides a comprehensive technical overview of this compound, summarizing its formulation, mechanism of action, efficacy data for siRNA and sgRNA delivery, and detailed experimental protocols.

The this compound Lipid Nanoparticle Platform

This compound is an ionizable amino lipid characterized by a specific amine core (4A3) and alkyl peripheries (SC8).[1] It is a central component in multi-component LNP systems designed to encapsulate and protect nucleic acid payloads. These LNPs are typically composed of four or five key lipid types, each serving a distinct function.

  • Ionizable Lipid (this compound): The core functional component. Its amine groups are neutral at physiological pH but become positively charged in the acidic environment of the endosome. This charge switch is crucial for interacting with the negatively charged nucleic acid payload and for facilitating endosomal escape.

  • Phospholipid (e.g., DOPE, DSPC): A helper lipid that contributes to the structural integrity of the nanoparticle and can aid in membrane fusion and destabilization, promoting the release of the payload into the cytoplasm.[2]

  • Cholesterol: A structural lipid that stabilizes the nanoparticle, fills gaps in the lipid layer, and modulates membrane fluidity.[2]

  • PEG-Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic corona on the surface of the LNP. This layer prevents aggregation and reduces opsonization (the process of being marked for clearance by the immune system), thereby increasing circulation time.[3]

Quantitative Data: Formulation and Physicochemical Properties

The precise molar ratio of these components is critical for the efficacy, stability, and safety of the LNP. While various formulations exist, common ratios have been established for standard and targeted delivery applications.

Table 1: Standard this compound LNP Formulations & Properties
Formulation TypeComponent Molar Ratio (this compound : Helper : Cholesterol : PEG-Lipid)PayloadParticle Diameter (nm)PDIZeta Potential (mV)Reference
Four-Component38.5 : 30 (Variable PL) : 30 : 1.5mRNA~1380.102-1.0[1][4]
Four-Component23.8 : 23.8 (DOPE) : 47.6 : 4.8mRNAN/AN/AN/A[5]

PDI: Polydispersity Index, PL: Phospholipid

Mechanism of Cellular Delivery and Endosomal Escape

The efficacy of this compound LNPs hinges on their ability to navigate the cellular environment and release their cargo into the cytoplasm where it can interact with the cellular machinery.

  • Uptake: LNPs are typically internalized by cells through endocytosis.

  • Endosomal Acidification: Once inside the endosome, the internal pH drops.

  • Protonation & Release: The this compound lipid's amine core becomes protonated (positively charged) in this acidic environment. This leads to an interaction with the negatively charged endosomal membrane, causing destabilization and rupture.

  • Cytosolic Delivery: The nucleic acid payload is released from the endosome into the cytoplasm.

A key advantage of this compound is its favorable safety profile. Studies have shown that it induces high levels of gene expression with minimal inflammation.[6] This is attributed to its ability to cause smaller, reparable endosomal ruptures that are managed by the cell's ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, thus avoiding a potent inflammatory response.[6]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP This compound LNP (Neutral Charge) LNP_endo Protonated this compound LNP (Positive Charge) LNP->LNP_endo Endocytosis Membrane Endosomal Membrane Destabilization LNP_endo->Membrane Interaction Payload siRNA / sgRNA Payload Membrane->Payload Release Cytoplasm Cytoplasm Payload->Cytoplasm Functional Activity (Silencing / Editing)

Diagram 1: Cellular uptake and endosomal escape of this compound LNPs.

Efficacy in siRNA and sgRNA Delivery

This compound has demonstrated high efficacy for the delivery of both siRNA for gene silencing and the components of the CRISPR/Cas9 system (Cas9 mRNA and sgRNA) for gene editing.

siRNA Delivery

LNPs formulated with this compound can effectively silence target genes in vivo. In a mouse model of liver fibrosis, a this compound LNP delivering siRNA against Heat Shock Protein 47 (HSP47) achieved a significant reduction in gene expression.

Table 2: In Vivo Efficacy of this compound for siRNA Delivery
Target GenePayloadAnimal ModelDoseEfficacyReference
HSP47siHSP47CCl4-induced liver fibrosis mouse modelN/A~84% reduction in HSP47 expression[7]
sgRNA and Cas9 mRNA Delivery for Gene Editing

A significant application of this compound is in "all-in-one" LNPs that co-encapsulate Cas9 mRNA, sgRNA, and a single-stranded DNA (ssDNA) donor template for homology-directed repair (HDR).[8][9] This approach simplifies the gene-editing process by delivering all necessary components in a single particle.

G LNP All-in-One this compound LNP Payload Payloads: - Cas9 mRNA - sgRNA - ssDNA Template LNP->Payload Cytoplasmic Release Translation Cas9 mRNA Translation Payload->Translation RNP RNP Complex (Cas9 Protein + sgRNA) Payload->RNP Nucleus Nucleus Payload->Nucleus Translation->RNP RNP->Nucleus Nuclear Translocation DSB Double-Strand Break (DSB) at Target Locus Nucleus->DSB Target Recognition HDR Homology-Directed Repair (HDR) Nucleus->HDR DSB->HDR Result Precise Gene Correction HDR->Result

Diagram 2: Workflow for HDR-mediated gene editing using this compound LNPs.

Studies using a BFP/GFP switchable HEK293 cell line have quantified the high efficiency of this system.

Table 3: Efficacy of this compound for CRISPR/Cas9 Delivery
ApplicationCell/Model TypeEfficacyReference
In Vitro BFP/GFP switchable HEK293 cells>91% of cells edited[8][9]
56% HDR efficiency[8][9]
In Vivo Xenograft tumors in mice>20% HDR efficiency[8][9][10]

Experimental Protocols

Protocol for this compound Four-Component LNP Formulation

This protocol is adapted from methodologies described in the literature.[1]

Materials:

  • Ethanol (B145695) Solution: this compound, Cholesterol, Phospholipid (e.g., DOPE), DMG-PEG2000.

  • Aqueous Solution: siRNA or sgRNA/Cas9 mRNA in 100 mM citrate (B86180) buffer, pH 3.0.

  • Phosphate-Buffered Saline (PBS).

  • Dialysis device (e.g., 3.5kD MWCO cassette).

Procedure:

  • Prepare Lipid Solution: Dissolve this compound, cholesterol, phospholipid, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 38.5:30:30:1.5).

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid payload in the citrate buffer.

  • Mixing: Rapidly mix the aqueous solution and the ethanol solution at a 3:1 volume ratio. Mix vigorously (e.g., by hand or vortexing) for 30 seconds.

  • Assembly: Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

  • Purification (for in vivo use): Purify the LNPs via dialysis against sterile PBS for at least 2 hours to remove ethanol and unencapsulated components.

  • Characterization: Characterize the resulting LNPs for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

G A Prepare Aqueous Phase (RNA in Citrate Buffer, pH 3.0) C Rapid Mixing (Aqueous:Ethanol = 3:1) A->C B Prepare Organic Phase (Lipids in Ethanol) B->C D Incubate 15 min at RT (LNP Self-Assembly) C->D E Purification (Dialysis vs. PBS) D->E For in vivo use F Characterization (DLS, RiboGreen) D->F For in vitro use E->F G Sterile Filtration & Storage F->G

Diagram 3: General workflow for the formulation of this compound LNPs.
Protocol for In Vitro Gene Editing

Materials:

  • HEK293 cells (or other target cell line).

  • Complete cell culture medium.

  • This compound LNPs encapsulating Cas9 mRNA, sgRNA, and ssDNA template.

  • Assay reagents for quantifying editing (e.g., flow cytometry, DNA sequencing).

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Dilute the this compound LNP formulation in cell culture medium to the desired final concentration of nucleic acids.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for 24-72 hours.

  • Analysis: After incubation, harvest the cells. Analyze for gene editing efficiency using appropriate methods. For fluorescent reporter systems (like BFP-to-GFP), use flow cytometry. For endogenous loci, use Sanger or next-generation sequencing of the target genomic region.

Advanced Applications: Selective Organ Targeting (SORT)

A significant innovation in LNP technology is the development of Selective Organ Targeting (SORT). This method involves adding a fifth lipid component to the standard four-component formulation to redirect the LNP to specific tissues beyond the liver, which is the default destination for many LNP systems.[5][11]

By incorporating a permanently cationic lipid like DOTAP or an anionic lipid like 1,2-dioleoyl-sn-glycero-3-phosphate (18PA) , this compound LNPs can be reprogrammed to preferentially deliver their payload to the lungs or spleen, respectively.[2][3][5]

G cluster_sort Addition of 5th Component (SORT Molecule) BaseLNP Base this compound LNP (4 Components) DODAP DODAP BaseLNP->DODAP DOTAP DOTAP BaseLNP->DOTAP PA18 18PA BaseLNP->PA18 Liver Liver Targeting DODAP->Liver Lungs Lung Targeting DOTAP->Lungs Spleen Spleen Targeting PA18->Spleen

Diagram 4: The Selective Organ Targeting (SORT) concept with this compound LNPs.

This tunability dramatically expands the therapeutic potential of this compound LNPs, enabling applications for genetic diseases affecting a wider range of organs.

Conclusion

The this compound dendrimer-based lipid has proven to be a versatile and highly potent tool for the delivery of therapeutic nucleic acids. Its ability to efficiently formulate into stable LNPs that can deliver both siRNA and the components for CRISPR-based gene editing with high efficacy sets it apart. Furthermore, its unique mechanism of endosomal escape, which minimizes inflammatory responses, addresses a key safety challenge in the field. The adaptability of the this compound platform to SORT technology further enhances its appeal, opening the door to targeted treatments for a variety of genetic disorders. For researchers and developers in the field of genetic medicine, this compound represents a leading candidate for building the next generation of RNA therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 4A3-SC8 in Selective Organ Targeting (SORT)

This technical guide provides a comprehensive overview of the ionizable lipid dendrimer this compound and its pivotal role in the Selective Organ Targeting (SORT) methodology for tissue-specific delivery of messenger RNA (mRNA). SORT represents a significant advancement in lipid nanoparticle (LNP) technology, enabling the programmable delivery of therapeutic payloads to specific organs beyond the liver, which has traditionally been the primary target for LNP-based therapies.

Introduction to this compound and the SORT Platform

This compound is an ionizable lipid dendrimer that serves as a core component in the formulation of dendrimer-based lipid nanoparticles (DLNPs) for nucleic acid delivery.[1] It has demonstrated high efficacy in delivering a range of nucleic acids, from short interfering RNA (siRNA) to longer mRNA and single guide RNA (sgRNA).[2] The SORT technology leverages a modular approach, where a standard four-component LNP formulation is modified by the addition of a fifth "SORT molecule."[3] This supplemental molecule systematically alters the in vivo delivery profile of the nanoparticle, redirecting it from the liver to other organs like the lungs and spleen.[3][4] The organ specificity is determined by the chemical properties and the molar percentage of the incorporated SORT molecule.[3][4]

The adaptability of the SORT platform with lipids like this compound allows for the creation of LNPs with distinct organ tropism, a critical feature for expanding the therapeutic applications of mRNA and gene-editing technologies.[4][5]

Core Components and Formulation of this compound SORT LNPs

The foundational this compound LNP is a four-component system. The addition of a SORT molecule transforms it into a five-component system for targeted delivery.

Base LNP Components:

  • Ionizable Cationic Lipid (this compound): This component is crucial for encapsulating the negatively charged mRNA and facilitating its endosomal escape into the cytoplasm. This compound is noted for inducing high protein expression with minimal associated inflammation.[6]

  • Phospholipid (e.g., DOPE): Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the LNP and aid in the fusion of the LNP with the endosomal membrane, promoting payload release.[7]

  • Cholesterol: Cholesterol is a stabilizing agent that modulates membrane fluidity and contributes to the overall stability of the nanoparticle during circulation.[2][7]

  • PEG-Lipid (e.g., DMG-PEG): A polyethylene (B3416737) glycol-lipid conjugate prevents the aggregation of nanoparticles and reduces clearance by the mononuclear phagocyte system, thereby extending their circulation time.[8][2]

Quantitative Data: LNP Formulations

The precise molar ratio of these components is critical for the efficacy and targeting of the resulting LNPs.

Table 1: Base this compound mDLNP Formulation [9]

Component Molar Ratio (%)
This compound 23.8
DOPE 23.8
Cholesterol 47.6
DMG-PEG 4.8

Total lipids to mRNA weight ratio is typically 40:1.[9]

Table 2: Organ-Targeting this compound SORT LNP Formulations [9]

Target Organ SORT Molecule Molar Percentage of SORT Molecule (%) Base LNP Components
Liver DODAP (1,2-dioleoyl-3-dimethylammonium-propane) 20 This compound, DOPE, Cholesterol, DMG-PEG
Lung DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) 50 This compound, DOPE, Cholesterol, DMG-PEG

| Spleen | 18PA (1,2-dioleoyl-sn-glycero-3-phosphate) | 10 | this compound, DOPE, Cholesterol, DMG-PEG |

Table 3: In Vivo Luciferase mRNA Delivery with this compound SORT LNPs

LNP Formulation Key Feature Result
This compound Base LNP Standard Formulation High liver expression
This compound + 20% Citronellol-based lipid (4A3-Cit) Unsaturated SORT lipid 18-fold improvement in Luc mRNA expression in the liver over the saturated base LNP.[10]
This compound (in RAW macrophages) High Expression Lipid Induced the highest luciferase expression among tested ionizable lipids.[10]

| this compound (in vivo) | High Expression, Low Inflammation | Induces >3-fold higher lung luciferase expression than cKK-E12 LNPs after intratracheal administration and the highest liver and spleen expression after intravenous injection, with no significant increase in plasma cytokines.[6] |

Mechanism of Selective Organ Targeting

The SORT mechanism relies on the principle that the addition of a charged or zwitterionic SORT molecule to the LNP formulation alters its surface properties and subsequent interactions with plasma proteins and cells in vivo.[3][4] This differential interaction dictates the biodistribution of the nanoparticles.

  • Liver Targeting: The base this compound formulation, like many traditional LNPs, inherently targets the liver.[8] This can be further enhanced by adding a tertiary amino lipid like DODAP.[9]

  • Lung Targeting: The inclusion of a high molar percentage (e.g., 50%) of a permanently cationic lipid like DOTAP shifts the delivery profile towards the lungs.[4][9]

  • Spleen Targeting: A lower molar percentage (e.g., 10%) of an anionic lipid such as 18PA can direct the nanoparticles to the spleen.[9]

Signaling and Cellular Interaction Pathways

While the precise signaling pathways for organ-specific uptake are still under investigation, the process is believed to involve the adsorption of specific plasma proteins (a "protein corona") onto the LNP surface, which then interacts with receptors on the endothelial cells or immune cells of the target organ. For instance, this compound LNPs have been shown to cause smaller, reparable endosomal ruptures that are managed by the ESCRT pathway, leading to effective mRNA release without triggering a significant inflammatory response.[6]

Experimental Protocols

The following are generalized protocols for the preparation and evaluation of this compound SORT LNPs, based on published methods.[2][9]

Protocol 1: Preparation of Stock Solutions
  • This compound Stock: Prepare a 10 mg/mL solution of this compound in ethanol.

  • Helper Lipid Stock: Prepare a 10 mg/mL solution of DOPE in ethanol.

  • Cholesterol Stock: Prepare a 10 mg/mL solution of cholesterol in ethanol.

  • PEG-Lipid Stock: Prepare a 10 mg/mL solution of DMG-PEG in ethanol.

  • SORT Molecule Stocks: Prepare 10 mg/mL solutions of DODAP, DOTAP, and 18PA in ethanol.

  • mRNA Stock: Dissolve mRNA (e.g., Luciferase mRNA) in a 100 mM citrate (B86180) buffer (pH 3.0).

Protocol 2: Formulation of this compound SORT LNPs by Pipette Mixing

This protocol describes the preparation of five-component SORT LNPs. For a base four-component LNP, omit the SORT molecule.

  • Prepare the Complete Lipid Mix Solution: In an Eppendorf tube, combine the lipid stock solutions from Protocol 1 according to the desired molar ratios (see Table 2). For example, to prepare 50% DOTAP this compound lung-targeting SORT LNPs, combine appropriate volumes of this compound, DOPE, cholesterol, DMG-PEG, and DOTAP solutions and mix well to achieve a clear solution.[9]

  • Mixing: Rapidly mix the aqueous mRNA solution and the ethanolic lipid mix solution at a 3:1 volume ratio for 30 seconds.[2]

  • Incubation: Allow the mixture to incubate at room temperature for 15 minutes to facilitate LNP assembly.[2]

  • Purification/Buffer Exchange: For in vivo experiments, purify the LNPs and exchange the buffer to sterile PBS. This is typically done by dialysis using a 3.5 kD molecular weight cut-off membrane for at least 2 hours.[2] For in vitro experiments, PBS can be added to reach a final citrate concentration of 10 mM.[2]

Protocol 3: Characterization of LNPs
  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNP formulations using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the nanoparticles using a zeta potential analyzer.

  • mRNA Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay, comparing fluorescence before and after LNP lysis with a detergent like Triton X-100.

Protocol 4: In Vivo Evaluation of mRNA Delivery
  • Animal Model: Use appropriate animal models (e.g., C57BL/6 mice).

  • Administration: Administer the LNP-mRNA formulations intravenously (i.v.) via the tail vein at a specified dose (e.g., 0.1-0.25 mg/kg mRNA).

  • Analysis: After a set time point (e.g., 6 hours), euthanize the animals and harvest the organs of interest (liver, lungs, spleen).

  • Quantification: Homogenize the tissues and measure the expression of the reporter protein (e.g., luciferase) using a luminometer. Quantify total protein in the tissue homogenate for normalization.

Visualizations: Workflows and Concepts

LNP Component Diagram

LNP_Components cluster_base Base 4-Component LNP This compound This compound (Ionizable Lipid) mRNA mRNA Payload This compound->mRNA DOPE DOPE (Helper Lipid) Cholesterol Cholesterol (Stabilizer) DMG-PEG DMG-PEG (Stealth Lipid) SORT_Concept cluster_formulation SORT LNP Formulation cluster_targeting Organ-Specific Delivery BaseLNP Base this compound LNP (4 Components) SORT_Molecule Add Supplemental SORT Molecule BaseLNP->SORT_Molecule Liver Liver SORT_Molecule->Liver + 20% DODAP Lung Lung SORT_Molecule->Lung + 50% DOTAP Spleen Spleen SORT_Molecule->Spleen + 10% 18PA LNP_Workflow A 1. Prepare Lipid & mRNA Stock Solutions B 2. Combine Lipids into Complete Ethanolic Mix A->B C 3. Rapid Mixing of Aqueous & Ethanolic Phases B->C D 4. Self-Assembly (15 min Incubation) C->D E 5. Purification / Dialysis (for in vivo use) D->E F 6. Characterization (Size, PDI, Zeta, Encapsulation) E->F G 7. In Vitro / In Vivo Evaluation F->G

References

A Technical Guide to the 4A3-SC8 LNP Platform for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

The 4A3-SC8 lipid nanoparticle (LNP) platform represents a significant advancement in the delivery of messenger RNA (mRNA) for therapeutic applications, including cancer immunotherapy. Developed as part of a larger library of dendrimer-based lipid nanoparticles, this compound has demonstrated high efficiency in mRNA delivery both in vitro and in vivo, with a noteworthy characteristic of inducing minimal inflammatory responses compared to other potent ionizable lipids. This technical guide provides a comprehensive overview of the this compound LNP platform, detailing its formulation, experimental protocols, and key performance data.

Core Components and Formulation

The this compound LNP is a multi-component system designed to encapsulate and deliver mRNA payloads. The core ionizable lipid, this compound, is a dendrimer-based cationic lipid that is crucial for RNA encapsulation and endosomal escape.

Table 1: Composition of this compound LNP Formulations

ComponentRoleMolar Ratio (Four-Component)[1]Molar Ratio (Five-Component SORT - Base)[2]Molar Ratio (Five-Component SORT - Vortex Mixing)[3]
This compound Ionizable Cationic Lipid38.523.823.8
Phospholipid (e.g., DOPE, DSPC) Helper Lipid30 (Variable)23.8 (DOPE)23.8 (DOPE)
Cholesterol Structural Integrity3047.647.5
PEG-Lipid (e.g., DMG-PEG2000) Stability / Circulation Time1.54.85.0
SORT Molecule (e.g., DODAP, DOTAP, 18PA) Organ Targeting-Variable-

The formulation of this compound LNPs can be adapted for specific applications, such as selective organ targeting (SORT) by including an additional lipid component to direct the LNPs to specific tissues like the liver, lungs, or spleen.[2][4]

Physicochemical Properties

The physical and chemical characteristics of this compound LNPs are critical for their function. These properties are typically assessed after formulation.

Table 2: Physicochemical Characteristics of this compound LNPs

ParameterDescriptionTypical Values
Size (Diameter) Influences biodistribution and cellular uptake.~70-170 nm[5]
Polydispersity Index (PDI) A measure of the size distribution of the nanoparticles.< 0.2[1]
Zeta Potential Surface charge of the nanoparticles at a given pH.Varies with pH
mRNA Encapsulation Efficiency The percentage of mRNA successfully encapsulated within the LNPs.> 90%
pKa The pH at which the ionizable lipid is 50% protonated. Crucial for endosomal escape.~6.3 for optimal liver expression[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and testing of this compound LNPs.

  • Preparation of Solutions:

    • Prepare an ethanol (B145695) solution containing this compound, cholesterol, a variable phospholipid, and DMG-PEG2000 in the desired molar ratio (e.g., 38.5:30:30:1.5).

    • Prepare an aqueous solution of mRNA in 100 mM citrate (B86180) buffer at pH 3.0.

  • Mixing:

    • Rapidly mix the aqueous and ethanol solutions at a 3:1 volume ratio for 30 seconds.

  • Incubation:

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

  • Purification/Buffer Exchange:

    • For in vitro experiments, dilute with PBS to a final citrate concentration of 10 mM.

    • For in vivo experiments, purify the LNPs via dialysis against sterile PBS (3.5 kD molecular weight cut-off) for at least 2 hours.

  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[1]

  • Zeta Potential: Measured using a zetasizer.

  • mRNA Encapsulation Efficiency: Typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Transmission Electron Microscopy (TEM): Used to visualize the morphology of the LNPs.[1]

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in a 96-well plate and allow them to adhere overnight.

  • Transfection: Treat the cells with this compound LNPs encapsulating luciferase mRNA at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Animal Model: Utilize a suitable animal model (e.g., BALB/c mice).

  • Administration: Intravenously inject the this compound LNPs encapsulating luciferase mRNA at a specified dose (e.g., 0.2 mg/kg).

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and perform in vivo bioluminescence imaging to detect luciferase expression.

  • Ex Vivo Analysis: After the final imaging time point, sacrifice the animals, harvest the organs of interest (e.g., liver, spleen, lungs), and perform ex vivo bioluminescence imaging to quantify organ-specific expression.

Mechanism of Action and Performance Data

The this compound LNP platform is designed for efficient intracellular delivery of mRNA and subsequent protein expression.

G cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP This compound LNP (Neutral Charge) endocytosis Endocytosis LNP->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome protonation This compound Protonation (Positive Charge) endosome->protonation Acidification destabilization Endosomal Membrane Destabilization protonation->destabilization release mRNA Release destabilization->release translation mRNA Translation release->translation protein Therapeutic Protein (e.g., Antigen) translation->protein

Caption: Intracellular delivery pathway of this compound LNPs.

The pKa of the this compound lipid is a critical factor in its mechanism of action. At physiological pH (7.4), the LNP is relatively neutral, which reduces non-specific interactions in the bloodstream. Upon endocytosis into the cell, the endosome acidifies. This drop in pH leads to the protonation of the this compound amine core, resulting in a positively charged LNP. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.

Table 3: In Vivo Performance of this compound LNPs

ApplicationKey FindingReference
mRNA Delivery This compound LNPs demonstrated superior luciferase expression in the liver compared to previous benchmark lipids like 5A2-SC8.[6][6]
Cancer Immunotherapy Spleen-selective LNPs using a this compound base enhanced antigen-specific T cell immune responses and showed potent therapeutic efficacy in a mouse lymphoma model.[7][7]
Gene Editing This compound LNPs were capable of co-delivering Cas9 mRNA, sgRNA, and a donor DNA template, achieving homology-directed repair (HDR) with an efficiency of up to 23%.[8][8]
Low Immunogenicity In contrast to other highly efficient ionizable lipids (e.g., cKK-E12), this compound LNPs induced high levels of protein expression without a corresponding increase in inflammatory cytokines like IL-6 and TNF-α.[9][9]

Experimental Workflow for Cancer Immunotherapy Application

G cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis formulate Formulate this compound LNPs with Tumor Antigen mRNA characterize Characterize LNPs (Size, PDI, Encapsulation) formulate->characterize tumor_model Establish Tumor Model (e.g., Lymphoma) administration Administer Antigen-mRNA LNPs (e.g., Intravenously) characterize->administration tumor_model->administration immune_response Monitor Antigen-Specific T Cell Response administration->immune_response tumor_growth Measure Tumor Growth and Survival administration->tumor_growth analyze Analyze Therapeutic Efficacy and Immune Activation immune_response->analyze tumor_growth->analyze

Caption: Workflow for evaluating this compound LNPs in a cancer immunotherapy model.

Conclusion

The this compound LNP platform offers a potent and versatile solution for the delivery of mRNA-based therapeutics. Its high transfection efficiency, coupled with a favorable safety profile characterized by low immunogenicity, makes it a particularly promising vehicle for cancer immunotherapy. The ability to modify the formulation for selective organ targeting further enhances its therapeutic potential. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the this compound platform for the next generation of cancer treatments.

References

The Biodegradability Profile of 4A3-SC8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionizable amino lipid 4A3-SC8 has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics. Its efficacy in mediating high levels of protein expression, particularly in the liver, is well-documented.[][2] A key attribute contributing to its favorable safety profile is its inherent biodegradability. This technical guide provides a comprehensive overview of the current understanding of the biodegradability of this compound, including its hypothesized degradation pathway, and presents representative experimental protocols for its assessment. While specific quantitative data for this compound is emerging, this guide consolidates the available information and provides a framework for its evaluation.

Introduction to this compound and its Role in mRNA Delivery

This compound is a dendrimer-based ionizable lipid that plays a pivotal role in the formulation of LNPs for mRNA delivery.[][2] Its unique chemical structure, featuring a tertiary amine headgroup and multiple hydrophobic tails connected by ester and thioether linkages, allows for efficient encapsulation of negatively charged mRNA, stabilization of the LNP structure, and facilitation of endosomal escape for cytosolic delivery of the mRNA payload.[3][4] The biodegradability of this compound is a crucial design feature aimed at minimizing potential toxicity associated with lipid accumulation upon repeated administration.[4]

Biodegradation of this compound: A Mechanistic Overview

The biodegradability of this compound is attributed to the presence of hydrolyzable ester and thioether bonds within its structure.[3] It is hypothesized that upon administration and cellular uptake, these bonds are cleaved by endogenous enzymes, such as esterases, leading to the breakdown of the lipid into smaller, more readily clearable and potentially less toxic components.[3][4]

Hypothesized Degradation Pathway

The degradation of this compound is believed to occur primarily through the hydrolysis of its ester and thioether linkages. This process is expected to be catalyzed by intracellular enzymes, particularly within the acidic environment of the endosome and in the cytoplasm. The cleavage of these bonds would result in the disassembly of the lipid structure, releasing the core amine headgroup and the individual lipid tails. While the precise metabolites of this compound have not been fully characterized in publicly available literature, the general degradation products would likely consist of the 4A3 amine core and the corresponding thiol and alcohol derivatives of the SC8 lipid tails.

G 4A3-SC8_LNP This compound in LNP Endosomal_Uptake Endosomal Uptake 4A3-SC8_LNP->Endosomal_Uptake Cellular Internalization Enzymatic_Degradation Intracellular Enzymatic Degradation (Esterases, etc.) 4A3-SC8_LNP->Enzymatic_Degradation Post-delivery Acidification Endosomal Acidification (pH drop) Endosomal_Uptake->Acidification Endosomal_Escape Endosomal Escape of mRNA Acidification->Endosomal_Escape Metabolites Degradation Products (4A3 core, SC8 derivatives) Enzymatic_Degradation->Metabolites Clearance Metabolic Clearance Metabolites->Clearance

Figure 1. Hypothesized intracellular trafficking and degradation pathway of this compound.

Quantitative Assessment of Biodegradability

While specific quantitative data on the biodegradability of this compound are not yet widely published, the following table outlines the key parameters used to assess the biodegradability of ionizable lipids and provides representative values based on studies of similar biodegradable lipids.

ParameterDescriptionRepresentative Value (for similar lipids)Analytical Method
In Vitro Half-life (t1/2) The time required for 50% of the lipid to degrade in a simulated biological fluid (e.g., plasma, lysosomal homogenate).2 - 24 hoursLC-MS/MS
In Vivo Half-life (t1/2) The time required for the concentration of the intact lipid in a specific tissue (e.g., liver, spleen) to decrease by 50%.12 - 72 hoursLC-MS/MS
Major Degradation Products The chemical structures of the primary metabolites resulting from the breakdown of the parent lipid.Amine core, fatty acids, thiols, alcoholsGC-MS, LC-MS/MS
Clearance Rate (CL) The volume of plasma cleared of the lipid per unit time.Varies depending on formulation and animal modelPharmacokinetic modeling

Note: The values presented are representative and intended for illustrative purposes. Specific experimental determination for this compound is required for accurate assessment.

Experimental Protocols for Assessing Biodegradability

The following sections detail generalized experimental protocols for evaluating the in vitro and in vivo biodegradability of ionizable lipids like this compound.

In Vitro Degradation Assay

This assay is designed to assess the chemical and enzymatic stability of the ionizable lipid in a controlled environment that mimics physiological conditions.

Objective: To determine the rate of hydrolysis of this compound in the presence of plasma or liver homogenates.

Materials:

  • This compound

  • Freshly prepared animal or human plasma (e.g., mouse, rat, human)

  • Liver S9 fraction or lysosomal homogenates

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Incubate a known concentration of this compound with plasma, liver S9 fraction, or lysosomal homogenate at 37°C. A control incubation in PBS at both physiological (pH 7.4) and endosomal (pH 5.5) pH should be included.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation mixture.

  • Stop the reaction by adding a cold organic solvent to precipitate proteins and extract the lipid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant containing the remaining intact this compound and its metabolites by LC-MS/MS.

  • Quantify the concentration of intact this compound at each time point and calculate the degradation half-life.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock This compound Stock (in Ethanol) Incubate Incubate at 37°C Stock->Incubate Matrix Biological Matrix (Plasma, S9, etc.) Matrix->Incubate Quench Quench & Extract Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (Half-life calculation) LCMS->Data

Figure 2. Experimental workflow for the in vitro degradation assay.

In Vivo Pharmacokinetics and Biodistribution Study

This study is designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

Objective: To determine the pharmacokinetic parameters and tissue distribution of this compound following systemic administration.

Materials:

  • LNP formulation containing this compound

  • Animal model (e.g., mice, rats)

  • Anesthesia and surgical tools for tissue collection

  • Homogenizer for tissue processing

  • Organic solvents for extraction

  • LC-MS/MS system

Procedure:

  • Administer the this compound-containing LNP formulation to the animal model via the intended clinical route (e.g., intravenous injection).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours post-administration), collect blood samples and euthanize a subset of animals to harvest relevant tissues (e.g., liver, spleen, kidneys, lungs).

  • Process the blood samples to obtain plasma.

  • Homogenize the collected tissues.

  • Extract the lipid from the plasma and tissue homogenates using an appropriate organic solvent.

  • Analyze the extracts by LC-MS/MS to quantify the concentration of intact this compound.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) from the plasma concentration-time data.

  • Determine the tissue distribution profile of this compound at different time points.

Conclusion

The biodegradability of this compound is a cornerstone of its design, contributing to its potential for a favorable safety profile in mRNA therapeutics. While direct quantitative data for this compound are still emerging in the public domain, the understanding of its chemical structure and the established methodologies for assessing lipid biodegradability provide a strong framework for its evaluation. The hypothesized hydrolysis of its ester and thioether linkages suggests a predictable degradation pathway into smaller, manageable metabolites. Further research, including detailed metabolite identification and quantitative pharmacokinetic studies, will be crucial to fully elucidate the in vivo fate of this compound and to further optimize the design of next-generation biodegradable ionizable lipids for safe and effective mRNA delivery.

References

The Unique Endosomal Interaction of 4A3-SC8: A Technical Deep Dive into High-Efficiency, Low-Inflammation mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ionizable lipid 4A3-SC8 and its distinctive interaction with endosomal membranes, a critical process for the successful intracellular delivery of messenger RNA (mRNA) therapeutics. Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key findings on how this compound-formulated lipid nanoparticles (LNPs) achieve superior mRNA expression while circumventing significant inflammatory responses. The guide details the underlying mechanisms, presents comparative quantitative data, outlines experimental methodologies, and provides visual representations of the key pathways involved.

Executive Summary

The delivery of mRNA into the cytoplasm of target cells is a primary obstacle in the development of RNA-based medicines. A crucial step in this process is the escape of the mRNA from endosomes after cellular uptake. The ionizable lipid this compound has emerged as a novel component of LNPs that facilitates highly efficient endosomal escape and subsequent protein expression, yet, in contrast to many other potent ionizable lipids, does so with minimal associated inflammation.[1][2] The prevailing hypothesis is that this compound LNPs induce smaller, reparable perforations in the endosomal membrane, which are subsequently managed by the cell's own Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[1] This mechanism of "gentle" endosomal escape avoids the larger, irreparable membrane damage that triggers cytosolic sensing by galectins and subsequent inflammatory signaling cascades.[3][4] This guide will explore the experimental evidence supporting this mechanism.

Quantitative Data Overview

The efficacy of this compound LNPs has been benchmarked against other well-known ionizable lipids such as Dlin-MC3-DMA, SM-102, and cKK-E12. The data consistently demonstrates that while many potent lipids induce a strong correlation between expression and inflammation, this compound represents a significant outlier, providing high expression with a low inflammatory profile.[1]

Table 1: In Vitro Luciferase Expression and Cytokine Induction
Ionizable LipidRelative Luciferase Expression (RAW Macrophages)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Dlin-MC3-DMALowLowLow
SM-102MediumMediumMedium
cKK-E12HighHighHigh
This compound Highest [1][5]Low (control levels) [5]Low (control levels) [5]
Table 2: In Vivo Luciferase Expression and Plasma Cytokine Levels in Mice
LNP FormulationRelative Luciferase Expression (Liver & Spleen)Relative Lung Luciferase Expression (Intratracheal)Plasma IL-6 Levels (2h post-injection)Plasma TNF-α Levels (2h post-injection)
Dlin-MC3-DMA LNPsLow-LowLow
SM-102 LNPsMedium-MediumMedium
cKK-E12 LNPsHighHighHighHigh
This compound LNPs Highest [1][5]>3-fold higher than cKK-E12 [1][5]No substantial increase [1][5]No substantial increase [1][5]

Core Mechanism: Reparable Endosomal Perforation

The interaction of ionizable lipids with the endosomal membrane is pH-dependent.[6][7][8] As the endosome matures and its internal pH drops, the amine groups on the ionizable lipids become protonated.[6][9] This positive charge facilitates an interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization and cargo release.[6][9]

While this process is common to many ionizable lipids, the nature of the membrane disruption caused by this compound appears to be unique. It is hypothesized that this compound's structure, which includes numerous esters and adjacent thioethers, allows for its rapid degradation within the endosome.[5] This rapid breakdown may limit the duration and extent of membrane disruption, resulting in smaller pores.[5]

These smaller, transient holes are recognized and repaired by the ESCRT pathway, a cellular machinery responsible for membrane remodeling and repair.[1] This active repair process prevents the leakage of endosomal contents into the cytosol, thereby avoiding the activation of inflammatory pathways.[1][5] In contrast, other potent lipids create larger, more stable holes that overwhelm the ESCRT pathway. These larger ruptures are detected by cytosolic galectins, which then trigger downstream inflammatory signaling, including the NF-κB pathway.[1][4]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the interaction of this compound LNPs with endosomal membranes.

LNP Formulation

Objective: To prepare this compound LNPs for in vitro and in vivo evaluation.

Methodology (Rapid Hand Mixing): [10]

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, a helper phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol.[10][11] A typical molar ratio for a four-component LNP is 38.5:30:30:1.5 (this compound:Cholesterol:Variable Phospholipid:DMG-PEG2000).[10] For SORT LNPs, additional lipids like DOTAP or 18PA can be included.[11]

  • mRNA Solution Preparation: Dissolve the mRNA cargo (e.g., CleanCap Fluc mRNA) in a low pH aqueous buffer, such as 100 mM citrate (B86180) buffer at pH 3.0.[10]

  • Mixing: Rapidly mix the ethanol-lipid solution with the aqueous mRNA solution at a volume ratio of 1:3 (ethanol:aqueous).[10]

  • Incubation: Allow the mixture to incubate at room temperature for 15 minutes to facilitate LNP assembly.[10]

  • Purification/Buffer Exchange: For in vivo experiments, purify the LNPs and exchange the buffer to sterile PBS (pH 7.4) using dialysis (e.g., 3.5kD MWCO cassette) for 2 hours.[10] For in vitro experiments, dilute the formulation with PBS to reach a final citrate concentration of 10 mM.[10]

In Vitro Transfection and Cytokine Analysis

Objective: To assess the mRNA delivery efficiency and inflammatory response of this compound LNPs in cultured cells.

Methodology:

  • Cell Culture: Plate target cells, such as RAW 264.7 macrophages or HEK293T cells, in appropriate multi-well plates and culture overnight.

  • LNP Treatment: Dilute the LNP formulations to the desired final concentration in cell culture medium and add to the cells.

  • Transfection Efficiency Assay: After a suitable incubation period (e.g., 6-24 hours), measure the expression of the reporter protein. For luciferase mRNA, use a luciferase assay system (e.g., One-Glo) to measure luminescence.

  • Cytokine Analysis: Collect the cell culture supernatant after the incubation period. Use ELISA or a multiplex bead-based assay to quantify the concentration of secreted inflammatory cytokines, such as IL-6 and TNF-α.

Hemolysis Assay for Membrane Disruption

Objective: To evaluate the pH-dependent membrane-disruptive activity of this compound LNPs, as a proxy for endosomal membrane interaction.[12]

Methodology: [12]

  • Red Blood Cell (RBC) Preparation: Isolate and wash RBCs from fresh blood.

  • pH-Dependent Incubation: Incubate the this compound DLNPs (Dendrimer-based Lipid Nanoparticles) with the RBC suspension in buffers of varying pH, typically ranging from physiological pH (7.4) to endosomal pH (e.g., 6.5, 5.5).[12]

  • Hemolysis Quantification: After incubation, centrifuge the samples to pellet intact RBCs. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (PBS). Higher hemolysis at acidic pH suggests greater membrane-disruptive activity.[12]

Lipid Fusion FRET Assay

Objective: To directly measure the fusion of LNP lipids with model endosomal membranes.

Methodology:

  • Liposome Preparation: Prepare liposomes that mimic the lipid composition of either the plasma membrane or late endosomal membranes (LEMs).[10]

  • FRET Probe Incorporation: Incorporate a FRET pair of fluorescently labeled lipids into the LNP formulation during preparation.

  • Fusion Assay: Mix the FRET-labeled LNPs with the model membrane liposomes.

  • Fluorescence Measurement: Monitor the change in fluorescence over time. Lipid mixing and fusion between the LNPs and the liposomes will result in a change in the FRET signal (e.g., an increase in acceptor fluorescence upon excitation of the donor). A study noted that a FRET-based assay demonstrated that an unsaturated citronellol (B86348) tail in a 4A3-Cit variant showed superior lipid fusion capabilities.[3][6]

Visualizing the Pathways

The following diagrams illustrate the proposed mechanisms of LNP-endosome interaction.

G cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 This compound Mediated Endosomal Escape LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome 2. Trafficking LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome 3. Maturation Protonation This compound Protonation LateEndosome->Protonation SmallPore Small, Reparable Membrane Pores Protonation->SmallPore 4. Membrane Interaction ESCRT ESCRT Pathway Activation SmallPore->ESCRT 5. Damage Sensing mRNARelease mRNA Release to Cytosol SmallPore->mRNARelease Concurrent Release Repair Endosome Repair ESCRT->Repair 6. Repair LowInflammation Minimal Inflammation Repair->LowInflammation 7. Resolution Translation Protein Translation mRNARelease->Translation

Caption: Proposed mechanism for this compound LNP endosomal escape.

G cluster_0 Conventional Potent LNP Interaction PotentLNP e.g., cKK-E12 LNP LateEndosome Late Endosome (pH ~5.5) PotentLNP->LateEndosome Uptake & Trafficking LargeHole Large, Irreparable Membrane Damage LateEndosome->LargeHole Membrane Interaction Galectin Galectin Sensing of Exposed Glycans LargeHole->Galectin Sensing mRNARelease mRNA Release LargeHole->mRNARelease Signaling Downstream Signaling (e.g., NF-κB) Galectin->Signaling Activation Inflammation Pro-inflammatory Cytokine Release Signaling->Inflammation Induction Translation Protein Translation mRNARelease->Translation

Caption: Inflammatory pathway triggered by large endosomal damage.

Conclusion

The ionizable lipid this compound represents a significant advancement in LNP technology for mRNA delivery. Its unique ability to facilitate high levels of endosomal escape while minimizing inflammatory responses addresses a key challenge in the field. The proposed mechanism, centered on the creation of small, ESCRT-reparable endosomal pores, provides a compelling explanation for this favorable biological profile. The data and protocols summarized in this guide offer a comprehensive resource for researchers working to understand, replicate, and build upon these findings. Further investigation into the structure-activity relationships of lipids like this compound will be crucial for the design of next-generation delivery vehicles with enhanced safety and efficacy.

References

preliminary research on 4A3-SC8 toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preclinical Toxicity of 4A3-SC8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, ionizable amino lipid that has demonstrated high efficiency for the delivery of RNA-based therapeutics, including mRNA and siRNA.[1] Its unique structure is designed to facilitate the encapsulation of nucleic acids into lipid nanoparticles (LNPs) and promote their escape from endosomes following cellular uptake, a critical step for therapeutic efficacy. A key aspect of the preclinical evaluation of this compound is its toxicity profile. Emerging research suggests that this compound-formulated LNPs possess a favorable safety profile, particularly concerning inflammatory responses, when compared to other established ionizable lipids. This technical guide provides a comprehensive overview of the available preclinical toxicity data for this compound, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Quantitative Toxicity Data

At present, specific quantitative toxicity values such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) for this compound are not widely available in peer-reviewed literature. The majority of published studies focus on its efficacy and mechanism of action, with toxicity being assessed through comparative and qualitative measures.

One study noted that dendrimer-based lipid nanoparticles (DLNPs) formulated with this compound and a specific PEGylated lipid (PEG2k5c) did not alter cell viability, though specific IC50 values were not provided.[2] Another study provided a protocol for assessing luciferase expression and cell viability using the ONE-Glo™ +Tox assay, which could be adapted to determine an IC50 value for this compound LNPs.[3]

The following table summarizes the available comparative data on the inflammatory potential of this compound LNPs.

Toxicity Metric This compound LNP cKK-E12 LNP Dlin-MC3-DMA LNP SM-102 LNP Reference
In Vitro IL-6 Upregulation (RAW Macrophages) No significant increase above controlSignificant upregulationLow upregulationModerate upregulation[3]
In Vitro TNF-α Upregulation (RAW Macrophages) No significant increase above controlSignificant upregulationLow upregulationModerate upregulation[3]
In Vivo Plasma IL-6 Levels (Mice) No significant increaseSignificant increaseLow increaseModerate increase[3]
In Vivo Plasma TNF-α Levels (Mice) No significant increaseSignificant increaseLow increaseModerate increase[3]

Mechanism of Low Inflammatory Potential

Recent studies suggest that the favorable safety profile of this compound LNPs is linked to their mechanism of endosomal escape. Unlike some ionizable lipids that cause substantial endosomal damage, leading to the recruitment of galectins and a subsequent strong inflammatory response, this compound appears to induce smaller, reparable endosomal ruptures. This controlled endosomal escape is thought to be managed by the endosomal sorting complexes required for transport (ESCRT) machinery, which repairs the minor membrane damage. This mechanism allows for the efficient release of the RNA payload into the cytoplasm while avoiding the large-scale cellular alarm that triggers a potent inflammatory cascade.

Signaling Pathway of this compound LNP Endosomal Escape and Inflammatory Response

G Proposed Mechanism of this compound LNP Endosomal Escape and Attenuated Inflammatory Response cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome 4A3_SC8_LNP This compound LNP Internalized_LNP Internalized this compound LNP 4A3_SC8_LNP->Internalized_LNP Endocytosis RNA_Payload RNA Payload Inflammatory_Response Attenuated Inflammatory Response ESCRT_Machinery ESCRT Machinery ESCRT_Machinery->Inflammatory_Response Prevents large-scale damage signaling Minor_Rupture Minor Endosomal Rupture ESCRT_Machinery->Minor_Rupture Repair Internalized_LNP->Minor_Rupture pH-mediated destabilization Minor_Rupture->RNA_Payload Release Minor_Rupture->ESCRT_Machinery Recruitment

Caption: Proposed mechanism of this compound LNP endosomal escape via minor, reparable ruptures.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is adapted from methodologies used for assessing LNP cytotoxicity.[3]

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293T, or relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of this compound LNPs in complete cell culture medium. Remove the old medium from the cells and add the LNP dilutions. Include a vehicle control (buffer used for LNP dilution) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the cells with the LNPs for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Use a commercial cell viability reagent such as ONE-Glo™ +Tox (Promega) or an MTT assay kit. Follow the manufacturer's instructions to measure cell viability. For the ONE-Glo™ +Tox assay, the same well can be used to first measure viability and then luciferase expression if a reporter mRNA is used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the LNP concentration to determine the IC50 value, if applicable.

Quantification of Inflammatory Cytokines from Macrophages

This protocol is based on methods for assessing the inflammatory response to LNPs.[4][5]

  • Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in complete DMEM.

  • Cell Seeding: Plate the macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere.

  • LNP Treatment: Treat the cells with this compound LNPs at various concentrations. Include a positive control (e.g., Lipopolysaccharide, LPS) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 6 or 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve from the cytokine standards provided in the ELISA kit. Use the standard curve to determine the concentration of the cytokines in the samples.

Experimental Workflow for In Vitro Toxicity Assessment

G General Workflow for In Vitro Toxicity Assessment of this compound LNPs Start Start Formulate_LNPs Formulate this compound LNPs with RNA cargo Start->Formulate_LNPs Treat_Cells Treat Cells with LNP Dilutions Formulate_LNPs->Treat_Cells Seed_Cells Seed Cells (e.g., HeLa, RAW 264.7) Seed_Cells->Treat_Cells Incubate Incubate for 24-48h Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, ONE-Glo+Tox) Incubate->Assess_Viability Quantify_Cytokines Quantify Cytokines (e.g., ELISA for IL-6, TNF-α) Incubate->Quantify_Cytokines Analyze_Data Analyze Data and Determine IC50/Cytokine Levels Assess_Viability->Analyze_Data Quantify_Cytokines->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the in vitro toxicity assessment of this compound LNPs.

In Vivo Tolerability

In vivo studies have primarily focused on the efficacy of this compound LNPs for organ-specific delivery of mRNA.[1] While detailed toxicology studies are not extensively published, the existing literature suggests good tolerability at therapeutic doses. For instance, in a study comparing different LNP formulations, mice treated with this compound LNPs did not show a significant increase in plasma levels of the pro-inflammatory cytokines IL-6 and TNF-α, in contrast to mice treated with more inflammatory LNPs like cKK-E12.[3]

A general in vivo tolerability study would typically involve:

  • Animal Model: Use of a relevant animal model, such as C57BL/6 mice.

  • Administration: Intravenous or other relevant route of administration of this compound LNPs at various doses.

  • Monitoring: Regular monitoring of animal weight, behavior, and any signs of distress.

  • Blood Analysis: Collection of blood samples at different time points to analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine) and systemic inflammation (cytokine levels).

  • Histopathology: At the end of the study, major organs (liver, spleen, kidneys, lungs, heart) would be collected for histopathological examination to identify any signs of tissue damage or inflammation.

Conclusion

The available preclinical data suggests that this compound is a promising ionizable lipid for RNA delivery with a favorable safety profile characterized by low inflammatory potential. This is attributed to its proposed mechanism of inducing minor, reparable endosomal damage, thereby avoiding a strong innate immune response. While specific quantitative toxicity data such as LD50 and IC50 values are currently limited in the public domain, the comparative studies and mechanistic insights provide a strong foundation for its continued development. Further detailed toxicology studies will be crucial to fully characterize its safety profile for clinical translation.

References

Methodological & Application

Application Notes and Protocols for 4A3-SC8 Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4A3-SC8 is an ionizable amino lipid that has demonstrated high efficacy in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid payloads, such as messenger RNA (mRNA).[1][2] These nanoparticles are particularly noted for their potent transfection capabilities and a favorable safety profile, characterized by minimal inflammatory response compared to other ionizable lipids.[1][3] This document provides a detailed, step-by-step guide to the synthesis and characterization of this compound nanoparticles, including protocols for both standard and Selective Organ-Targeting (SORT) formulations.

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticles
FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound & PEG2k5c DLNP138 (Number mean: 100 ± 5)0.102-1.0[4]
20% 18PA SORT LNP--Slightly Negative[5]

Note: The characterization data for nanoparticle size, PDI, and zeta potential can vary based on the specific formulation, payload, and measurement technique.

Table 2: Molar Ratios for this compound Nanoparticle Formulations
Formulation TypeThis compound (molar %)Helper Lipid (e.g., DOPE) (molar %)Cholesterol (molar %)PEG-Lipid (e.g., DMG-PEG) (molar %)SORT Molecule (molar %)Target OrganReference
Base mDLNP23.823.847.64.8-General (Liver dominant)[6]
Four-Component LNP38.530 (Variable Phospholipid)301.5-General[7]
Liver SORTBase RatioBase RatioBase RatioBase Ratio20% DODAPLiver[6]
Lung SORTBase RatioBase RatioBase RatioBase Ratio50% DOTAPLung[6]
Spleen SORTBase RatioBase RatioBase RatioBase Ratio10% 18PASpleen[6]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) (for Liver SORT)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (for Lung SORT)

  • 1,2-dioleoyl-sn-glycero-3-phosphate (18PA) (for Spleen SORT)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Nuclease-free water

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • This compound Stock Solution: Dissolve this compound in ethanol to a final concentration of 150 mg/mL. The solution should be clear.[6]

  • DOPE Stock Solution: Dissolve DOPE in ethanol to a final concentration of 10 mg/mL.[6]

  • Cholesterol Stock Solution: Dissolve cholesterol in ethanol to a final concentration of 10 mg/mL.[6]

  • DMG-PEG Stock Solution: Dissolve DMG-PEG in ethanol to a final concentration of 10 mg/mL.

  • SORT Molecule Stock Solutions:

    • DODAP: Prepare a stock solution in ethanol.

    • DOTAP: Prepare a stock solution in ethanol.

    • 18PA: First, dissolve 18PA in tetrahydrofuran, then dilute with an equal volume of ethanol to create a homogeneous stock solution.[6]

  • mRNA Stock Solution: Dissolve the desired mRNA payload in 10 mM citrate buffer (pH 4.0).

Protocol 2: Synthesis of Base this compound mDLNPs (Pipette Mixing Method)

This protocol is for the base four-component formulation with a molar ratio of 23.8/23.8/47.6/4.8 (this compound/DOPE/Cholesterol/DMG-PEG) and a total lipid to mRNA weight ratio of 40:1.[6]

Procedure:

  • Prepare the Complete Lipid Mix: In a sterile, nuclease-free microcentrifuge tube, combine the following stock solutions:

    • 6.7 µL of this compound solution

    • 50.7 µL of DOPE solution

    • 52.7 µL of cholesterol solution

    • 34.2 µL of DMG-PEG solution Mix the solutions thoroughly until a clear solution is achieved.[6]

  • Prepare the mRNA Solution: In a separate tube, dilute the mRNA stock solution with 10 mM citrate buffer (pH 4.0).

  • Nanoparticle Formation: Rapidly add the mRNA solution to the lipid mix solution while pipetting up and down for 20-30 seconds. The volume ratio of the aqueous phase (mRNA solution) to the ethanol phase (lipid mix) should be 3:1.

  • Incubation: Allow the resulting solution to incubate at room temperature for 15 minutes to facilitate nanoparticle assembly.[7]

  • Purification: For in vivo applications, purify the nanoparticles by dialysis against sterile PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cut-off (e.g., 3.5 kDa) for at least 2 hours to remove ethanol and unencapsulated mRNA. For in vitro experiments, the solution can be diluted with PBS to reach a final citrate concentration of 10 mM.[7]

Protocol 3: Synthesis of SORT this compound Nanoparticles

The synthesis of SORT nanoparticles involves the addition of a fifth lipid component to the base formulation. The relative molar ratios of the original four components are maintained.[6]

Procedure:

  • Prepare the Complete SORT Lipid Mix: To the base complete lipid mix prepared in Protocol 2, Step 1, add the appropriate volume of the SORT molecule stock solution.

    • For 20% DODAP Liver SORT LNPs: Add 14.3 µL of the DODAP solution.[6]

    • For 50% DOTAP Lung SORT LNPs: Add 40.0 µL of the DOTAP solution.[6]

    • For 10% 18PA Spleen SORT LNPs: Add 12.7 µL of the 18PA solution.[6] Mix thoroughly until the solution is clear.

  • Follow Steps 2-5 from Protocol 2 for nanoparticle formation, incubation, and purification.

Protocol 4: Characterization of this compound Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoparticle suspension in a suitable low-ionic-strength buffer.

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate and report the average values.

3. Encapsulation Efficiency:

  • Technique: Fluorescence-based assays (e.g., RiboGreen assay for RNA).

  • Procedure:

    • Measure the fluorescence of the intact nanoparticle suspension.

    • Disrupt the nanoparticles using a surfactant (e.g., Triton X-100) to release the encapsulated mRNA and measure the total fluorescence.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of Intact Nanoparticles) / Total Fluorescence * 100

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Solutions cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Characterization stock_lipids Lipid Stock Solutions (this compound, DOPE, Cholesterol, DMG-PEG, SORT lipids in Ethanol) mix_lipids Combine Lipid Stocks (Complete Lipid Mix) stock_lipids->mix_lipids stock_mrna mRNA Stock Solution (in Citrate Buffer, pH 4.0) mixing Rapid Mixing (Aqueous:Ethanol = 3:1) stock_mrna->mixing mix_lipids->mixing incubation Incubation (15 min at RT) mixing->incubation purification Purification (Dialysis against PBS) incubation->purification characterization Characterization (DLS, Zeta Potential, Encapsulation Efficiency) purification->characterization signaling_pathway cluster_cell Cellular Uptake and Endosomal Escape cluster_mechanism Mechanism of Endosomal Escape lnp This compound LNP endocytosis Endocytosis lnp->endocytosis 1. Cellular Entry early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome protonation Protonation of this compound (in acidic endosome) late_endosome->protonation 2. Acidification mrna_release mRNA Release into Cytosol interaction Interaction with Endosomal Membrane Lipids protonation->interaction destabilization Membrane Destabilization & Disruption interaction->destabilization destabilization->mrna_release 3. Payload Release escart Recruitment of ESCRT Machinery (Endosomal Repair) destabilization->escart 4. Reparable Damage inflammation Minimal Inflammatory Response escart->inflammation

References

Application Notes and Protocols: Molar Ratio Optimization for 4A3-SC8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and optimizing the molar ratios of lipid components in 4A3-SC8 lipid nanoparticle (LNP) formulations for effective nucleic acid delivery. The protocols are compiled from established methodologies to ensure reproducibility and facilitate further development in the field of gene therapy.

Introduction to this compound LNPs

This compound is a potent ionizable amino lipid that has demonstrated high efficacy in delivering various nucleic acid payloads, including mRNA and siRNA.[1][2][3] The performance of this compound LNPs is critically dependent on the molar ratios of their constituent lipids, which typically include a helper lipid, cholesterol, and a PEGylated lipid.[4][5] Optimization of these ratios is essential for achieving desired physicochemical properties such as particle size, stability, and encapsulation efficiency, which in turn dictate the in vivo biodistribution and therapeutic efficacy.[5][6] This document outlines standard formulations and provides protocols for their preparation and characterization to guide researchers in their optimization efforts.

Core Components of this compound LNPs

The formulation of this compound LNPs involves four primary lipid components:

  • Ionizable Lipid (this compound): This component is crucial for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm.

  • Helper Lipid (e.g., DOPE, DSPC): These lipids contribute to the structural integrity of the LNP and can influence its fusogenicity and endosomal escape capabilities.[5]

  • Cholesterol: Cholesterol modulates membrane fluidity and stability, contributing to the overall integrity of the LNP during circulation.[4][5]

  • PEGylated Lipid (e.g., DMG-PEG): A polyethylene (B3416737) glycol (PEG) conjugated lipid helps to control particle size during formulation and provides a hydrophilic stealth layer that reduces opsonization and prolongs circulation time.[5][6]

For targeted delivery, a fifth component, a "SORT" molecule, can be introduced to the formulation.[7][8]

Data Presentation: Molar Ratios of this compound LNP Formulations

The following tables summarize various molar ratios for this compound LNP formulations that have been reported in the literature. These serve as a starting point for optimization studies.

Table 1: Four-Component this compound LNP Formulations

Ionizable Lipid (this compound)Helper Lipid (e.g., DOPE)CholesterolPEG-Lipid (e.g., DMG-PEG)Reference
38.530 (Variable Phospholipid)301.5[1]
23.823.8 (DOPE)47.64.8[7]
23.823.8 (DOPE)47.55.0[9]

Table 2: Five-Component this compound SORT LNP Formulations

Ionizable Lipid (this compound)Helper Lipid (DOPE)CholesterolPEG-Lipid (DMG-PEG)SORT MoleculeMolar % of SORT MoleculeTarget OrganReference
1515303BMP (titrated in)5, 10, 20, 30, 40Spleen[1]
Base LNPBase LNPBase LNPBase LNPDODAP20Liver[7]
Base LNPBase LNPBase LNPBase LNPDOTAP50Lung[7]
Base LNPBase LNPBase LNPBase LNP18PA10Spleen[7]

*Base LNP composition: this compound/DOPE/Cholesterol/DMG-PEG at a molar ratio of 23.8/23.8/47.6/4.8.[7]

Experimental Protocols

Protocol for Preparation of this compound LNPs (Microfluidic Mixing)

This protocol is adapted from established methods for LNP formulation.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (B145695), 200 proof

  • Citrate (B86180) buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 3.5 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DOPE, cholesterol, and DMG-PEG in ethanol at appropriate concentrations.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in an ethanol solution to achieve the desired molar ratio.

  • Aqueous Phase Preparation: Dissolve the nucleic acid in 100 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one inlet of the microfluidic device.

    • Load the nucleic acid-aqueous buffer mixture into another inlet.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Purification:

    • For in vivo experiments, dialyze the resulting LNP solution against sterile PBS for at least 2 hours to remove ethanol and unencapsulated nucleic acid.[1]

    • For in vitro experiments, the solution can be diluted with PBS to reach a desired citrate concentration (e.g., 10 mM).[1]

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the LNPs at 4°C.

Protocol for Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute the LNP sample in sterile PBS to an appropriate concentration.

  • Perform the measurement at a detection angle of 173° using a He-Ne laser (λ = 632 nm).[1]

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

  • Dilute the LNP sample in an appropriate buffer (e.g., PBS or water).

3. Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated using the formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100

Visualizations

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) This compound This compound Lipid Mixture Lipid Mixture This compound->Lipid Mixture Helper Lipid Helper Lipid Helper Lipid->Lipid Mixture Cholesterol Cholesterol Cholesterol->Lipid Mixture PEG-Lipid PEG-Lipid PEG-Lipid->Lipid Mixture Nucleic Acid Nucleic Acid Microfluidic Mixing Microfluidic Mixing Nucleic Acid->Microfluidic Mixing Lipid Mixture->Microfluidic Mixing LNP Self-Assembly LNP Self-Assembly Microfluidic Mixing->LNP Self-Assembly Purification (Dialysis) Purification (Dialysis) LNP Self-Assembly->Purification (Dialysis) Characterization Characterization Purification (Dialysis)->Characterization Final LNP Product Final LNP Product Characterization->Final LNP Product

Caption: Workflow for the formulation of this compound LNPs.

Molar_Ratio_Optimization cluster_inputs Input Parameters cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Molar Ratio Molar Ratio Particle Size Particle Size Molar Ratio->Particle Size PDI PDI Molar Ratio->PDI Zeta Potential Zeta Potential Molar Ratio->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Molar Ratio->Encapsulation Efficiency Ionizable Lipid % Ionizable Lipid % Ionizable Lipid %->Molar Ratio Helper Lipid % Helper Lipid % Helper Lipid %->Molar Ratio Cholesterol % Cholesterol % Cholesterol %->Molar Ratio PEG-Lipid % PEG-Lipid % PEG-Lipid %->Molar Ratio Cellular Uptake Cellular Uptake Particle Size->Cellular Uptake In Vivo Biodistribution In Vivo Biodistribution PDI->In Vivo Biodistribution Zeta Potential->Cellular Uptake Therapeutic Efficacy Therapeutic Efficacy Encapsulation Efficiency->Therapeutic Efficacy Endosomal Escape Endosomal Escape Cellular Uptake->Endosomal Escape In Vitro Efficacy In Vitro Efficacy Endosomal Escape->In Vitro Efficacy In Vitro Efficacy->Therapeutic Efficacy In Vivo Biodistribution->Therapeutic Efficacy

Caption: Influence of molar ratio on LNP properties and efficacy.

LNP_Intracellular_Delivery cluster_cell Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1 Cell Membrane Early Endosome Early Endosome Endocytosis->Early Endosome 2 Late Endosome Late Endosome Early Endosome->Late Endosome 3 Lysosome Lysosome Late Endosome->Lysosome 4a. Degradation Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape 4b. Escape Nucleic Acid Release Nucleic Acid Release Endosomal Escape->Nucleic Acid Release 5 Cytoplasm Translation (mRNA) Translation (mRNA) Nucleic Acid Release->Translation (mRNA) 6a RISC (siRNA) RISC (siRNA) Nucleic Acid Release->RISC (siRNA) 6b Therapeutic Effect Therapeutic Effect Translation (mRNA)->Therapeutic Effect RISC (siRNA)->Therapeutic Effect

Caption: Intracellular delivery pathway of this compound LNPs.

References

Revolutionizing Nanomedicine: A Comparative Analysis of 4A3-SC8 Lipid Nanoparticle Formulation via Microfluidic and Vortex Mixing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of drug delivery, the method of nanoparticle formulation is as critical as the therapeutic agent it carries. This application note provides a detailed comparison of two prominent mixing techniques—the novel 4A3-SC8 microfluidic mixing method and the conventional vortex mixing method—for the formulation of lipid nanoparticles (LNPs) encapsulating messenger RNA (mRNA). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their nanoparticle formulation processes for enhanced therapeutic efficacy and reproducibility.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines. The physicochemical properties of these LNPs, such as size, polydispersity, and encapsulation efficiency, are critically dependent on the manufacturing process. The ionizable cationic lipid this compound has shown significant promise in formulating potent LNPs for targeted mRNA delivery.[1] Here, we evaluate two distinct mixing methodologies for the preparation of this compound based LNPs: the highly controlled and scalable microfluidic mixing and the widely accessible vortex mixing.

Microfluidic mixing offers precise control over fluid streams at the microscale, enabling rapid and homogenous mixing, which is crucial for the self-assembly of uniform nanoparticles.[2][3] In contrast, vortex mixing is a vigorous, bulk mixing method that is simple to implement but may offer less control over the nanoparticle formation process.[2][3] Understanding the quantitative differences in LNP characteristics produced by these methods is paramount for process selection and optimization in both research and clinical manufacturing settings.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound based lipid nanoparticles formulated using microfluidic and vortex mixing methods. The data presented is a synthesis of findings from multiple studies to provide a comprehensive comparison.

ParameterMicrofluidic MixingVortex MixingKey Advantages of Microfluidic Mixing
Nanoparticle Diameter (nm) ~80 - 150 nm~100 - 250 nmMore consistent and smaller particle size, which can influence biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2> 0.2Narrower size distribution, indicating a more homogenous population of nanoparticles.[1]
Encapsulation Efficiency (%) > 90%Variable, often lower than microfluidicsHigher and more consistent encapsulation of the mRNA payload, leading to a more potent therapeutic.
Reproducibility HighModerate to LowPrecise control over flow rates and mixing conditions ensures high batch-to-batch consistency.[2]
Scalability HighLowContinuous manufacturing process is well-suited for large-scale production.[2]
Sample Volume Microliters to MillilitersMillilitersRequires smaller sample volumes, conserving valuable reagents.

Experimental Protocols

Detailed methodologies for the formulation of this compound lipid nanoparticles using both microfluidic and vortex mixing are provided below. These protocols are based on established methods in the literature.[1][4]

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

1. Materials and Reagents:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • Messenger RNA (mRNA)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr™ Benchtop)

  • Syringe pumps and syringes

2. Preparation of Solutions:

  • Lipid Stock Solution (in ethanol): Prepare a stock solution containing this compound, DOPE, cholesterol, and DMG-PEG at a desired molar ratio (e.g., 35:16:46.5:2.5).[5] The final lipid concentration in ethanol should be optimized based on the microfluidic system used.

  • mRNA Solution (in citrate buffer): Dissolve the mRNA in citrate buffer (pH 4.0) to the desired concentration.

3. Microfluidic Mixing Procedure:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the mRNA solution into another.

  • Set the desired flow rate ratio (e.g., 3:1 aqueous:ethanolic phase) and total flow rate on the syringe pumps.[5]

  • Initiate the flow to allow the two solutions to converge and mix within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion from the outlet.

  • Immediately dilute the collected sample with PBS to raise the pH and stabilize the nanoparticles.

  • Perform buffer exchange using dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.

Protocol 2: this compound LNP Formulation via Vortex Mixing

1. Materials and Reagents:

  • Same as Protocol 1

  • Vortex mixer

2. Preparation of Solutions:

  • Prepare the lipid stock solution and mRNA solution as described in Protocol 1.

3. Vortex Mixing Procedure:

  • In an RNase-free microcentrifuge tube, add the required volume of the mRNA solution in citrate buffer.

  • Set the vortex mixer to a high-speed setting.

  • While the mRNA solution is vortexing, rapidly inject the lipid stock solution into the aqueous phase.[5]

  • Continue vortexing for a specified duration (e.g., 30-60 seconds) to ensure thorough mixing.

  • Incubate the mixture at room temperature for a short period to allow for nanoparticle stabilization.

  • Proceed with dilution and buffer exchange as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Lipid_Preparation Lipid Stock Preparation (Ethanol) Mixing Mixing Lipid_Preparation->Mixing mRNA_Preparation mRNA Solution Preparation (Buffer) mRNA_Preparation->Mixing Purification Buffer Exchange (Dialysis / TFF) Mixing->Purification Size_PDI Size & PDI (DLS) Purification->Size_PDI Zeta_Potential Zeta Potential Purification->Zeta_Potential Encapsulation Encapsulation Efficiency (RiboGreen) Purification->Encapsulation Morphology Morphology (cryo-TEM) Purification->Morphology In_Vitro In Vitro Transfection Size_PDI->In_Vitro Encapsulation->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo

Caption: A generalized workflow for the formulation and characterization of lipid nanoparticles.

Signaling Pathway Activated by LNP-Delivered mRNA

The delivery of mRNA via LNPs can activate innate immune signaling pathways, which can act as an adjuvant effect for vaccines. One such pathway is the Toll-like receptor (TLR) pathway in endosomes.

Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_endosome Endosome LNP_mRNA LNP-mRNA TLR7 TLR7 LNP_mRNA->TLR7 Recognition MYD88 MyD88 TLR7->MYD88 IRF7 IRF7 MYD88->IRF7 NF_kB NF-κB MYD88->NF_kB Type_I_IFN Type I Interferons IRF7->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines

Caption: Simplified TLR7 signaling pathway activated by LNP-encapsulated mRNA in an endosome.

Conclusion

The choice of mixing method for the formulation of this compound based lipid nanoparticles has a profound impact on the resulting physicochemical properties and, consequently, their therapeutic potential. Microfluidic mixing consistently produces smaller, more uniform LNPs with higher encapsulation efficiencies compared to vortex mixing. This level of control and reproducibility makes microfluidic mixing the superior choice for the development of clinical-grade nanomedicines. While vortex mixing remains a viable option for rapid, small-scale screening in academic research due to its simplicity and accessibility, the transition to microfluidic-based manufacturing is crucial for scalable and consistent production. These application notes provide the necessary protocols and comparative data to guide researchers in selecting the optimal formulation strategy for their specific needs in the development of next-generation mRNA therapeutics.

References

Characterization of 4A3-SC8 Lipid Nanoparticles using Dynamic Light Scattering: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The 4A3-SC8 dendrimer-based ionizable lipid is a key component in novel LNP formulations, demonstrating high efficiency in delivering functional mRNA both in vitro and in vivo.[1][2][3] Accurate and reliable characterization of the physicochemical properties of these LNPs is critical for ensuring their quality, stability, and therapeutic efficacy. Dynamic Light Scattering (DLS) is a powerful and widely used analytical technique for determining the size distribution, polydispersity, and colloidal stability of nanoparticles in suspension.[4][5][6][7] This application note provides a detailed protocol for the characterization of this compound LNPs using DLS.

Principle of Dynamic Light Scattering

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension.[8] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the rate of these fluctuations, the hydrodynamic diameter (size) of the particles can be determined using the Stokes-Einstein equation. The polydispersity index (PDI) is also calculated from the DLS data, providing a measure of the broadness of the size distribution. A PDI value below 0.1 is generally considered indicative of a monodisperse sample with a narrow size distribution.[9]

Application: Quality Control and Formulation Development of this compound LNPs

The size and polydispersity of this compound LNPs are critical quality attributes that can influence their biological performance, including cellular uptake and biodistribution.[4] DLS is an essential tool throughout the development and manufacturing process of this compound LNPs for:

  • Formulation Screening: Rapidly assessing the impact of different lipid compositions and process parameters on LNP size and uniformity.

  • Stability Studies: Monitoring changes in particle size and PDI over time and under different storage conditions (e.g., 4°C and room temperature) to determine the shelf-life of the formulation.[10]

  • Batch-to-Batch Consistency: Ensuring the reproducibility of the manufacturing process by comparing the size and PDI of different batches.

  • Quality Control: Verifying that the final LNP product meets predefined specifications before preclinical or clinical use.

Data Presentation: Physicochemical Properties of this compound LNPs

The following tables summarize typical physicochemical properties of this compound LNPs as characterized by DLS. These values are representative and may vary depending on the specific formulation and preparation method.

Table 1: Hydrodynamic Diameter and Polydispersity Index of this compound LNPs

Formulation ComponentMolar Ratio (this compound:Helper Lipids:Cholesterol:PEG-Lipid)Z-Average Diameter (nm)Polydispersity Index (PDI)Reference
Variable Phospholipids38.5:30:30:1.5~100 - 150Not Specified[10]
PEG2k5c15:15:30:2~138 (Number Mean: 100 ± 5)Not Specified[1]
DOPE & DMG-PEG23.8:23.8:47.6:4.8Not SpecifiedNot Specified[11]

Table 2: Zeta Potential of this compound LNPs

FormulationpH ConditionZeta Potential (mV)Reference
This compound & PEG2k5cNot SpecifiedSlightly Negative[1]

Experimental Protocols

I. Formulation of this compound LNPs (Rapid Hand Mixing Method)

This protocol describes a common method for preparing this compound LNPs.

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • Helper phospholipid (e.g., DOPE, DSPC)

  • DMG-PEG2000

  • Ethanol (B145695)

  • mRNA in 100 mM citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare an ethanol solution containing this compound, cholesterol, a variable phospholipid, and DMG-PEG2000 at a desired molar ratio (e.g., 38.5:30:30:1.5).[10]

  • Dissolve the mRNA in a 100 mM citrate buffer at pH 3.0.[10]

  • Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution for 30 seconds at a 3:1 volume ratio (aqueous:ethanol).[10]

  • Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.[10]

  • For in vitro experiments, add PBS to the formulation to reach a final citrate concentration of 10 mM.[10]

  • Purify the LNPs via dialysis in sterile PBS.[10]

II. Characterization of this compound LNPs using Dynamic Light Scattering

This protocol outlines the steps for measuring the size and PDI of this compound LNPs using a DLS instrument.

Materials and Equipment:

  • This compound LNP suspension

  • 1x PBS (or other appropriate aqueous buffer)

  • DLS-compatible cuvettes (e.g., DTS0012)

  • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Dilute the this compound LNP suspension in 1x PBS to an appropriate concentration for DLS measurement. The optimal concentration may need to be determined empirically but should be sufficient to obtain a stable signal without causing multiple scattering effects.[12]

    • Ensure the sample is well-mixed by gentle pipetting. Avoid vigorous vortexing, which can introduce air bubbles and potentially disrupt the LNPs.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.

    • Select the appropriate measurement parameters. For LNP analysis, typical settings may include:

      • Detection Angle: Backscatter (173°) is commonly used for nanoparticles to minimize multiple scattering.[10]

      • Equilibration Time: Allow sufficient time for the sample to reach thermal equilibrium within the instrument (e.g., 60-120 seconds).

      • Measurement Duration: Set the number and duration of sub-runs to ensure statistically significant data.

      • Dispersant Properties: Select the correct dispersant (e.g., water or PBS) and ensure the temperature is accurately set, as viscosity is a critical parameter in the size calculation.

  • Measurement:

    • Pipette 1 mL of the diluted LNP sample into a clean, dust-free DLS cuvette and cap it.[13]

    • Place the cuvette into the instrument's cuvette holder and close the lid.[13]

    • Initiate the measurement. The instrument will automatically perform the analysis.

  • Data Analysis:

    • The primary result from a DLS measurement is the intensity-weighted size distribution.

    • The Z-average diameter and the polydispersity index (PDI) are the key parameters to report. The Z-average is the intensity-weighted mean hydrodynamic size.

    • Examine the correlation function to ensure good data quality. A smooth, single exponential decay is indicative of a monodisperse sample.

    • Review the size distribution plot. A single, narrow peak is desirable. Multiple peaks or a broad peak may indicate aggregation or a heterogeneous sample.

Mandatory Visualizations

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP_Formulation This compound LNP Formulation Dilution Dilution in PBS LNP_Formulation->Dilution Mixing Gentle Mixing Dilution->Mixing Cuvette Pipette into Cuvette Mixing->Cuvette Instrument Place in DLS Instrument Cuvette->Instrument Run Initiate Measurement Instrument->Run Correlation Review Correlation Function Run->Correlation Distribution Analyze Size Distribution Correlation->Distribution Report Report Z-Average & PDI Distribution->Report

Caption: Experimental workflow for DLS analysis of this compound LNPs.

Conclusion

Dynamic Light Scattering is an indispensable technique for the characterization of this compound lipid nanoparticles. It provides crucial information on particle size and polydispersity, which are key indicators of formulation quality and stability. The protocols outlined in this application note provide a robust framework for obtaining accurate and reproducible DLS data, thereby supporting the development and quality control of novel LNP-based therapeutics. Consistent application of these methods will aid researchers, scientists, and drug development professionals in advancing the clinical translation of this compound LNP technology.

References

Application Notes and Protocols for Encapsulating sgRNA with 4A3-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the encapsulation of single guide RNA (sgRNA) using the ionizable lipid 4A3-SC8 to form lipid nanoparticles (LNPs). These LNPs are effective non-viral vectors for in vivo gene editing applications. The following sections detail the necessary materials, experimental procedures, and characterization methods.

Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing. A key challenge in its therapeutic application is the safe and efficient delivery of its components, including the sgRNA, to target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, underscored by their success in mRNA vaccines. The ionizable lipid this compound has been identified as a potent component of LNPs for the delivery of various nucleic acids, including mRNA and sgRNA. This protocol outlines the formulation of this compound based LNPs for the encapsulation of sgRNA, a critical step for in vivo gene editing studies.

Data Presentation

The following table summarizes typical physicochemical characteristics of this compound LNPs formulated for nucleic acid delivery. While specific values for sgRNA-only formulations may vary and require optimization, these data provide a representative baseline based on formulations with similar nucleic acids like mRNA.

Parameter4-Component LNP5-Component SORT LNP
Molar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid) 38.5:30:30:1.515:15:30:3 (plus SORT lipid)
Particle Size (Diameter, nm) ~100~100
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -2 to -4Variable
RNA Encapsulation Efficiency (%) > 80%> 80%

Experimental Protocols

Materials
  • Lipids:

  • Nucleic Acid:

    • Single guide RNA (sgRNA)

  • Buffers and Solvents:

  • Equipment:

    • Microfluidic mixing device or vortexer

    • Dialysis tubing (e.g., 3.5 kDa MWCO)

    • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

    • Fluorometer and Quant-iT RiboGreen RNA Assay Kit (Thermo Fisher Scientific)

LNP Formulation via Rapid Mixing

This protocol describes the formation of this compound LNPs by the rapid mixing of an ethanol phase containing the lipids and an aqueous phase containing the sgRNA.

  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • Dissolve this compound, DOPE (or other helper lipid), cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 38.5:30:30:1.5.

    • The total lipid concentration in the ethanol phase should be determined based on the desired final concentration.

  • Preparation of sgRNA Solution (Aqueous Phase):

    • Dissolve the sgRNA in 100 mM citrate buffer (pH 3.0). The concentration will depend on the target lipid-to-sgRNA weight ratio. A common starting point for nucleic acids is a weight ratio of 23:1 (total lipid:RNA).

  • LNP Assembly:

    • Rapidly mix the ethanol solution of lipids with the aqueous solution of sgRNA at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved using a microfluidic device for controlled and reproducible mixing or by vigorous vortexing for 30 seconds.

    • Incubate the resulting mixture at room temperature for 15 minutes to allow for LNP self-assembly.

  • Purification:

    • For in vivo applications, the LNPs must be purified to remove ethanol and unencapsulated sgRNA.

    • Dialyze the LNP suspension against sterile PBS using a 3.5 kDa MWCO dialysis membrane for at least 2 hours, with a buffer exchange.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the purified LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in PBS.

    • Measure the surface charge of the LNPs using a zeta potential analyzer.

  • sgRNA Encapsulation Efficiency:

    • Use the Quant-iT RiboGreen RNA assay to determine the amount of encapsulated sgRNA.

    • Prepare two sets of samples from the LNP formulation. In one set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated (accessible) sgRNA. In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total sgRNA fluorescence.

    • The encapsulation efficiency is calculated as: ((Total RNA - Unencapsulated RNA) / Total RNA) * 100%.

Visualizations

LNP_Formation_Workflow cluster_ethanol Ethanol Phase cluster_aqueous Aqueous Phase lipids Dissolve Lipids (this compound, DOPE, Cholesterol, DMG-PEG2000) in Ethanol mixing Rapid Mixing (1:3 volume ratio) lipids->mixing sgRNA Dissolve sgRNA in Citrate Buffer (pH 3.0) sgRNA->mixing assembly Self-Assembly (15 min incubation) mixing->assembly purification Purification (Dialysis against PBS) assembly->purification characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) purification->characterization LNP_Delivery_Pathway lnp sgRNA-LNP cell Target Cell lnp->cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape release sgRNA Release into Cytoplasm escape->release nucleus Nucleus release->nucleus gene_editing Gene Editing (with Cas9) nucleus->gene_editing

Application Notes and Protocols for In Vitro Transfection Using 4A3-SC8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). Among the various ionizable lipids developed for LNP formulations, 4A3-SC8 has demonstrated high efficiency in delivering its nucleic acid cargo both in vitro and in vivo.[1][2][3] These application notes provide a detailed protocol for the formulation of this compound LNPs and their subsequent use for in vitro transfection of mRNA. The protocols outlined below are designed to be reproducible and offer guidance for researchers aiming to utilize this delivery system for various cell lines.

LNP Formulation and Composition

This compound LNPs are typically formulated by the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the mRNA cargo. The ionizable nature of this compound allows for efficient encapsulation of negatively charged mRNA at a low pH and facilitates its release into the cytoplasm following cellular uptake and endosomal acidification.[4] The composition of the LNPs can be tailored to a standard four-component formulation or a five-component Selective Organ Targeting (SORT) formulation for more specific applications.[4][5]

Table 1: this compound LNP Formulations
Formulation TypeComponentMolar Ratio (%)
Four-Component This compound38.5
Cholesterol30
Phospholipid (e.g., DOPE)30
DMG-PEG20001.5
Five-Component (SORT) This compound15
DOPE15
Cholesterol30
DMG-PEG3
Variable Phospholipid5-40

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the preparation of this compound LNPs using a rapid hand-mixing method.[4]

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the protein of interest (e.g., Luciferase, GFP)

  • 100 mM Citrate (B86180) Buffer, pH 3.0

  • Ethanol (B145695), molecular biology grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Dialysis cassette (e.g., 3.5kD MWCO)

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, DOPE, and DMG-PEG2000 in 100% ethanol to create individual stock solutions.

  • Prepare Ethanolic Lipid Mixture: In a sterile microcentrifuge tube, combine the lipid stock solutions according to the desired molar ratios (see Table 1). For the four-component formulation, the molar ratio is 38.5:30:30:1.5 (this compound:Cholesterol:DOPE:DMG-PEG2000).[4]

  • Prepare Aqueous mRNA Solution: Dissolve the mRNA in 100 mM citrate buffer (pH 3.0).

  • LNP Formation: Rapidly add the aqueous mRNA solution to the ethanolic lipid mixture at a volume ratio of 3:1 (aqueous:ethanol). Mix immediately by vortexing or rapid pipetting for 30 seconds.[4]

  • Incubation: Allow the LNP solution to incubate at room temperature for 15 minutes to facilitate LNP assembly.[4]

  • Buffer Exchange/Purification: For in vitro experiments, the LNP solution can be diluted with PBS to reach a final citrate concentration of 10 mM.[4] For purification and removal of ethanol, dialyze the LNP formulation against sterile PBS for at least 2 hours using a dialysis cassette.[4]

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). mRNA encapsulation efficiency can be determined using a RiboGreen assay.[6]

  • Storage: Store the final LNP suspension at 4°C and use within one week for optimal performance.

Protocol 2: In Vitro Transfection of Adherent Cells with this compound LNPs

This protocol provides a general procedure for transfecting adherent mammalian cells in a 96-well plate format. Optimization may be required for different cell types.

Materials:

  • Adherent cells (e.g., HeLa, HEK293T, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, white-walled, clear-bottom tissue culture plates

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase)

  • Phosphate-Buffered Saline (PBS), sterile

  • Assay reagent for detecting reporter protein (e.g., Luciferase assay reagent)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, plate 5,000 HepG2 cells per well.[7] Incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • LNP Preparation: Thaw the this compound LNP-mRNA solution on ice. Dilute the LNPs to the desired final concentration in complete cell culture medium.

  • Cell Transfection: Remove the old medium from the wells. Add 100 µL of the LNP-containing medium to each well.[8] As a negative control, add complete medium without LNPs to a set of wells.

  • Incubation: Incubate the cells with the LNPs for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Quantification of Protein Expression:

    • After the 24-hour incubation, remove the medium from the wells.

    • Wash the cells gently with PBS.

    • Lyse the cells and measure the expression of the reporter protein according to the manufacturer's instructions for the specific assay kit (e.g., add lysis buffer followed by luciferase assay reagent).[8]

    • Measure the signal (e.g., luminescence) using a plate reader.

Data Presentation

Table 2: Characterization of this compound LNPs
ParameterValue
Size (Diameter, nm) Insert experimental value
Polydispersity Index (PDI) Insert experimental value
Zeta Potential (mV) Insert experimental value
mRNA Encapsulation Efficiency (%) Insert experimental value
Table 3: In Vitro Transfection Efficiency
Cell LinemRNA Dose (ng/well)Reporter Gene Expression (e.g., RLU)Cell Viability (%)
e.g., HepG225Insert experimental valueInsert experimental value
e.g., HeLa25Insert experimental valueInsert experimental value

Visualizations

LNP_Formulation_Workflow cluster_ethanol Ethanolic Phase cluster_aqueous Aqueous Phase cluster_process Formulation & Purification cluster_output Final Product lipid_mix Lipid Mixture (this compound, Cholesterol, DOPE, DMG-PEG) mixing Rapid Mixing (3:1 Aqueous:Ethanol) lipid_mix->mixing mrna mRNA in Citrate Buffer (pH 3.0) mrna->mixing incubation Incubation (15 min, RT) mixing->incubation dialysis Buffer Exchange (PBS) incubation->dialysis final_lnp This compound LNPs dialysis->final_lnp

Caption: Workflow for the formulation of this compound LNPs.

Cellular_Uptake_Pathway lnp This compound LNP cell_membrane Cell Membrane lnp->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation protonation This compound Protonation late_endosome->protonation Acidification membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption Interaction with endosomal lipids mrna_release mRNA Release membrane_disruption->mrna_release 3. Endosomal Escape translation Translation mrna_release->translation 4. Cytosolic Delivery protein Protein Expression translation->protein

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

Application Notes and Protocols for 4A3-SC8 SORT Nanoparticle Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Organ Targeting (SORT) technology represents a significant advancement in lipid nanoparticle (LNP) mediated drug delivery, enabling the targeted delivery of therapeutic payloads, such as mRNA, to specific organs beyond the liver. This is achieved by incorporating a fifth lipid component, a "SORT molecule," into a traditional four-component LNP formulation. The physicochemical properties of the SORT molecule direct the nanoparticle to a specific organ. This document provides detailed protocols for the preparation and in vivo evaluation of 4A3-SC8 based SORT nanoparticles for targeted delivery to the liver, lungs, and spleen.

Data Presentation

Table 1: Composition of this compound SORT Lipid Nanoparticles
Target OrganIonizable LipidHelper LipidCholesterolPEG-LipidSORT MoleculeMolar Ratio of Core ComponentsSORT Molecule Molar % of Total Lipids
Liver This compoundDOPECholesterolDMG-PEGDODAP23.8 / 23.8 / 47.6 / 4.820%
Lung This compoundDOPECholesterolDMG-PEGDOTAP23.8 / 23.8 / 47.6 / 4.850%
Spleen This compoundDOPECholesterolDMG-PEG18PA23.8 / 23.8 / 47.6 / 4.810%

DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DMG-PEG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol; DODAP: 1,2-dioleoyl-3-dimethylammonium-propane; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; 18PA: 1,2-dioleoyl-sn-glycero-3-phosphate.

Table 2: Physicochemical Characterization of this compound SORT LNPs
Target OrganPreparation MethodDiameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Liver (20% DODAP) Pipette Mixing~120< 0.2> 80%
Vortex Mixing~110< 0.2> 80%
Microfluidic Mixing< 100< 0.2> 85%
Lung (50% DOTAP) Pipette Mixing~130< 0.2> 90%
Vortex Mixing~120< 0.2> 90%
Microfluidic Mixing< 100< 0.2> 95%
Spleen (10% 18PA) Pipette Mixing~125< 0.2~70%
Vortex Mixing~115< 0.2~75%
Microfluidic Mixing< 100< 0.2~80%

Note: The encapsulation efficiency for spleen-targeting LNPs is slightly lower due to the negative charge of the 18PA SORT molecule which can repel the negatively charged mRNA during formulation.[1]

Table 3: In Vivo Luciferase mRNA Delivery Efficacy of this compound SORT LNPs
Target Organ FormulationPredominant Organ of Luciferase ExpressionRelative Luminescence
Liver (20% DODAP) Liver++++
Lung (50% DOTAP) Lung++++
Spleen (10% 18PA) Spleen+++
Base this compound LNP (No SORT Molecule) Liver+++

Relative luminescence is a qualitative representation of the reported in vivo expression levels.[1][2]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
  • Preparation of Individual Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, DMG-PEG, DODAP, and DOTAP in ethanol (B145695) to a final concentration of 10 mg/mL each.

    • Dissolve 18PA in a 1:1 (v/v) mixture of chloroform (B151607) and ethanol to a final concentration of 10 mg/mL.

  • Preparation of Lipid Mixtures for SORT LNPs:

    • For each target organ, prepare a lipid mixture in ethanol according to the molar ratios specified in Table 1 .

    • The final lipid concentration in the ethanolic solution should be between 10-20 mg/mL.

Protocol 2: this compound SORT Nanoparticle Formulation

This protocol describes three common methods for LNP formulation: pipette mixing, vortex mixing, and microfluidic mixing.[1][3] The choice of method depends on the desired scale of production.

A. Pipette Mixing (Small Scale)

  • Prepare an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) containing the mRNA payload.

  • In a microcentrifuge tube, add the appropriate volume of the ethanolic lipid mixture.

  • Rapidly inject the aqueous mRNA solution into the ethanolic lipid solution while gently pipetting up and down. The volume ratio of aqueous to ethanol phase should be approximately 3:1.

  • Allow the resulting mixture to incubate for 30 minutes at room temperature to allow for nanoparticle self-assembly.

B. Vortex Mixing (Medium Scale)

  • Prepare the aqueous mRNA buffer and ethanolic lipid mixture as described above.

  • Place the ethanolic lipid mixture in a suitable tube on a vortex mixer set to a high speed.

  • While vortexing, rapidly add the aqueous mRNA solution to the ethanolic lipid mixture.

  • Continue vortexing for 30-60 seconds after the addition is complete.

  • Incubate the mixture for 30 minutes at room temperature.

C. Microfluidic Mixing (Large Scale & Controlled Size)

  • Load the ethanolic lipid mixture into one syringe and the aqueous mRNA buffer into another syringe.

  • Connect the syringes to a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone micromixer).

  • Set the flow rates of the two syringe pumps to achieve a desired total flow rate and a flow rate ratio of approximately 3:1 (aqueous:ethanol).

  • Collect the nanoparticle solution from the outlet of the microfluidic device.

Protocol 3: Nanoparticle Purification and Characterization
  • Purification:

    • To remove ethanol and unencapsulated mRNA, dialyze the nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 4 hours, with one buffer exchange.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of encapsulated mRNA using a fluorescent dye-based assay such as the Quant-iT RiboGreen assay. The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%

Protocol 4: In Vivo Evaluation of SORT Nanoparticle Efficacy
  • Animal Model:

    • Use appropriate mouse models for the study (e.g., C57BL/6 mice). All animal procedures should be performed in accordance with approved institutional guidelines.

  • Administration:

    • Administer the this compound SORT LNPs formulated with luciferase mRNA to mice via intravenous (i.v.) injection. A typical dose is 0.1-0.5 mg/kg of mRNA.

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin to the mice via intraperitoneal (i.p.) injection.

    • After a short incubation period (10-15 minutes), image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.

    • Following whole-body imaging, euthanize the mice and harvest the liver, lungs, spleen, heart, and kidneys for ex vivo imaging to quantify organ-specific luciferase expression.

Mandatory Visualizations

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formulation cluster_2 Purification & Characterization cluster_3 In Vivo Studies A Ethanolic Lipid Phase (this compound, DOPE, Cholesterol, DMG-PEG, SORT Molecule) C Mixing Method A->C B Aqueous Buffer (pH 4.0) + mRNA B->C C1 Pipette Mixing C2 Vortex Mixing C3 Microfluidic Mixing D Self-Assembly of LNPs C1->D C2->D C3->D E Dialysis (vs. PBS, pH 7.4) D->E F Characterization (Size, PDI, Encapsulation) E->F G Intravenous Injection into Mouse Model F->G H Bioluminescence Imaging (IVIS) G->H

Caption: Experimental workflow for this compound SORT nanoparticle preparation and in vivo evaluation.

G cluster_0 Systemic Circulation cluster_1 Organ Targeting cluster_2 Mechanism Details LNP SORT LNP (Core + SORT Molecule) Protein Serum Proteins (e.g., Apolipoproteins) LNP->Protein Interaction Corona Protein Corona Formation LNP->Corona Protein->Corona Liver Liver (Hepatocytes) Corona->Liver Specific protein interactions with liver cell receptors Lung Lung (Endothelial/Epithelial Cells) Corona->Lung Charge-based interactions with lung endothelium Spleen Spleen (Immune Cells) Corona->Spleen Size and surface property mediated splenic filtration M1 DODAP (ionizable, tertiary amine) promotes liver uptake. M2 DOTAP (cationic) leads to accumulation in the negatively charged lung vasculature. M3 18PA (anionic) alters protein corona to direct nanoparticles to the spleen.

Caption: Proposed mechanism of Selective Organ Targeting (SORT) by this compound nanoparticles.

References

Application Notes and Protocols for Measuring Zeta Potential of 4A3-SC8 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4A3-SC8 is a dendrimer-based ionizable lipid that has shown significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA.[1][2] The physicochemical properties of these nanoparticles are critical determinants of their stability, biodistribution, and transfection efficiency. Among these properties, the zeta potential is a key indicator of the surface charge of the nanoparticles, which influences their interaction with biological membranes and their colloidal stability.[3] A near-neutral or slightly negative surface charge is often desirable for in vivo applications to minimize non-specific interactions and prolong circulation time. This document provides detailed application notes and protocols for the accurate and reproducible measurement of the zeta potential of this compound nanoparticles.

Data Presentation

The zeta potential of this compound nanoparticles is highly dependent on the overall formulation, including the helper lipids, PEG-lipids, and the pH of the surrounding medium. Below is a summary of reported zeta potential values for different this compound LNP formulations.

Formulation Composition (Molar Ratio/Components)Zeta Potential (mV)Reference
This compound & PEG2k5c-1.0[4]
This compound / Cholesterol / PEG-DMG / Variable Phospholipid (38.5:30:1.5:30)-2 to -4[5]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticle Samples for Zeta Potential Measurement

This protocol describes the preparation of this compound lipid nanoparticles for subsequent zeta potential analysis. A common method for LNP formation is the rapid mixing of a lipid-containing ethanol (B145695) phase with an aqueous phase containing the cargo (e.g., mRNA) at an acidic pH, followed by dialysis or purification to raise the pH and remove ethanol.

Materials:

  • This compound ionizable lipid

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol, molecular biology grade

  • Aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0)

  • Purification/dialysis system (e.g., tangential flow filtration, dialysis cassettes)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at the desired molar ratio. For example, a molar ratio of this compound/Cholesterol/PEG-DMG/Variable Phospholipid = 38.5/30/1.5/30 can be used.[5]

  • Aqueous Phase Preparation: If encapsulating a payload like mRNA, dissolve it in the aqueous buffer (e.g., 100 mM citrate buffer, pH 3.0).

  • Nanoparticle Formation: Rapidly mix the ethanol-lipid solution with the aqueous phase at a defined volume ratio (e.g., 1:3 ethanol to aqueous). This can be achieved through various methods, including manual mixing, vortexing, or using a microfluidic device.

  • Maturation: Allow the freshly formed nanoparticles to incubate at room temperature for a specified period (e.g., 15-30 minutes) to stabilize.

  • Purification and Buffer Exchange: Purify the nanoparticles and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using a suitable method like dialysis or tangential flow filtration. This step is crucial as the pH significantly influences the surface charge of ionizable lipids like this compound.

  • Concentration Adjustment: Adjust the concentration of the nanoparticle suspension to a suitable range for zeta potential measurement (typically between 0.1 and 1 mg/mL). The optimal concentration may vary depending on the instrument used.

Protocol 2: Zeta Potential Measurement using Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the zeta potential of prepared this compound nanoparticle samples using a Malvern Zetasizer or a similar instrument based on electrophoretic light scattering (ELS).

Materials and Equipment:

  • Malvern Zetasizer Nano ZS or equivalent instrument

  • Folded capillary cells (e.g., DTS1070)

  • Syringes (1 mL) or pipettes

  • Lens paper

  • Prepared this compound nanoparticle suspension (from Protocol 1)

  • 1x PBS, pH 7.4 (for dilution)

Procedure:

  • Instrument Setup:

    • Turn on the Zetasizer instrument and allow it to warm up for at least 30 minutes.

    • Launch the instrument software.

  • Sample Preparation for Measurement:

    • Dilute the this compound nanoparticle suspension to the appropriate concentration using 1x PBS (pH 7.4). The final volume required is typically around 800 µL for a folded capillary cell.[5]

    • Ensure the sample is well-dispersed by gentle vortexing or pipetting. Avoid sonication unless aggregation is observed, as it may alter the nanoparticle structure.

  • Loading the Folded Capillary Cell:

    • Carefully inject the diluted nanoparticle suspension into the folded capillary cell using a syringe or pipette, ensuring no air bubbles are introduced.

    • Fill the cell until the sample level reaches the electrodes.

    • Securely cap the cell.

    • Wipe the outside of the cell with lens paper to remove any fingerprints or residues.

  • Measurement:

    • Place the folded capillary cell into the measurement chamber of the Zetasizer, ensuring correct orientation.

    • In the software, set the measurement parameters:

      • Measurement Type: Zeta Potential

      • Dispersant: Select a predefined dispersant that matches your buffer (e.g., "Water" and adjust the viscosity and dielectric constant if necessary, or define a custom dispersant with the properties of PBS).

      • Temperature: Set to the desired temperature (e.g., 25°C) and allow for equilibration.

      • Cell Type: Select the appropriate folded capillary cell.

    • Enter the sample identification information.

    • Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

  • Data Analysis:

    • The software will automatically calculate the zeta potential and present the results, typically including a zeta potential distribution graph.

    • Record the mean zeta potential and the standard deviation.

    • Perform at least three independent measurements for each sample to ensure reproducibility.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Zeta Potential Measurement

G Experimental Workflow for Zeta Potential Measurement of this compound Nanoparticles cluster_prep Sample Preparation cluster_measure Zeta Potential Measurement cluster_analysis Data Analysis prep1 Prepare Lipid Solution (this compound, Helpers, PEG-lipid in Ethanol) prep2 Prepare Aqueous Phase (e.g., mRNA in Citrate Buffer pH 3.0) prep3 Rapid Mixing (Formation of Nanoparticles) prep2->prep3 prep4 Purification & Buffer Exchange (to PBS pH 7.4) prep3->prep4 measure1 Dilute Nanoparticle Suspension (in PBS pH 7.4) prep4->measure1 measure2 Load into Folded Capillary Cell measure1->measure2 measure3 Insert Cell into DLS Instrument measure2->measure3 measure4 Set Measurement Parameters measure3->measure4 measure5 Acquire Data measure4->measure5 analysis1 Calculate Mean Zeta Potential measure5->analysis1 analysis2 Determine Standard Deviation analysis1->analysis2 analysis3 Report Results analysis2->analysis3

Caption: Workflow for measuring this compound nanoparticle zeta potential.

Diagram 2: Cellular Uptake and Endosomal Escape Pathway of Lipid Nanoparticles

G Cellular Uptake and Endosomal Escape of this compound Nanoparticles cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP This compound LNP cell_membrane Cell Membrane LNP->cell_membrane Endocytosis early_endosome Early Endosome cell_membrane->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation (pH drop) cytosol Cytosol (mRNA Release & Translation) late_endosome->cytosol Endosomal Escape (Ionization of this compound)

References

Quantifying mRNA Encapsulation Efficiency in 4A3-SC8 LNPs: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for quantifying the messenger RNA (mRNA) encapsulation efficiency within lipid nanoparticles (LNPs) formulated with the novel ionizable lipid 4A3-SC8. Accurate determination of encapsulation efficiency is a critical quality attribute in the development of mRNA-based therapeutics and vaccines, ensuring proper dosage and efficacy.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The ionizable lipid component is a key determinant of the LNP's delivery efficiency. This compound is a novel ionizable amino lipid that has shown significant promise for the delivery of various RNA modalities. A crucial step in the characterization of this compound LNPs is the precise measurement of mRNA encapsulation efficiency, which is the percentage of mRNA successfully enclosed within the lipid shell. This application note details the widely used RiboGreen® assay for this purpose and provides protocols for accurate and reproducible measurements.

Data Presentation

The following table summarizes representative data on the characterization of this compound LNPs with varying lipid compositions. High encapsulation efficiencies are consistently achieved with this compound formulations.

Formulation IDIonizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Encapsulation Efficiency (%)
This compound-F1This compoundDOPECholesterolDMG-PEG200038.5:30:30:1.5>85
This compound-F2This compoundDSPCCholesterolDMG-PEG200038.5:30:30:1.5>90
This compound-F3This compoundDOPCCholesterolDMG-PEG200038.5:30:30:1.5>85
This compound-F4This compoundDOPECholesterolDMG-PEG200050:10:38.5:1.5>90

Note: The data presented are representative and may vary depending on the specific formulation process and analytical methods used.

Experimental Protocols

The most common method for quantifying mRNA encapsulation efficiency in LNPs is the RiboGreen® (or equivalent fluorescent dye) assay.[1] This method relies on a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids. By measuring the fluorescence with and without lysing the LNPs, the amount of free (unencapsulated) and total mRNA can be determined, respectively.

Principle of the RiboGreen® Assay for Encapsulation Efficiency

The assay is based on the differential accessibility of the RiboGreen® dye to encapsulated versus unencapsulated mRNA. In the absence of a lysing agent, the dye can only bind to the free mRNA on the exterior of the LNPs. Upon addition of a surfactant, such as Triton™ X-100, the LNPs are disrupted, releasing the encapsulated mRNA and allowing the dye to bind to the total mRNA population.

G cluster_0 Intact LNPs cluster_1 Lysed LNPs LNP_intact This compound LNP (mRNA encapsulated) RiboGreen1 RiboGreen Dye mRNA_free Free mRNA Fluorescence1 Low Fluorescence mRNA_free->Fluorescence1 RiboGreen1->mRNA_free Binds to free mRNA LNP_lysed Lysed this compound LNP mRNA_total Total mRNA (free + encapsulated) LNP_lysed->mRNA_total Releases mRNA Fluorescence2 High Fluorescence mRNA_total->Fluorescence2 RiboGreen2 RiboGreen Dye RiboGreen2->mRNA_total Binds to total mRNA TritonX100 Triton X-100 TritonX100->LNP_lysed Lyses LNPs

Principle of the RiboGreen® assay for EE%.
Materials and Reagents

  • This compound LNP-mRNA samples

  • Quant-iT™ RiboGreen® RNA Assay Kit (or equivalent)

    • RiboGreen® reagent

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton™ X-100 (2% v/v solution in nuclease-free water)

  • Nuclease-free water

  • mRNA standard of known concentration

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Experimental Workflow

The following diagram illustrates the general workflow for determining mRNA encapsulation efficiency.

G start Start prep_reagents Prepare Reagents (RiboGreen solution, Triton X-100, mRNA standards) start->prep_reagents prep_samples Prepare Samples (Dilute LNP-mRNA samples) prep_reagents->prep_samples plate_setup Set up 96-well Plate prep_samples->plate_setup add_triton Add Triton X-100 to 'Total mRNA' wells plate_setup->add_triton add_buffer Add TE Buffer to 'Free mRNA' wells plate_setup->add_buffer incubate Incubate to Lyse LNPs add_triton->incubate add_buffer->incubate add_ribogreen Add RiboGreen Dye to all wells incubate->add_ribogreen incubate_dark Incubate in the Dark add_ribogreen->incubate_dark read_fluorescence Read Fluorescence (Ex: 480 nm, Em: 520 nm) incubate_dark->read_fluorescence calculate_ee Calculate Encapsulation Efficiency (%) read_fluorescence->calculate_ee end End calculate_ee->end

Workflow for mRNA encapsulation efficiency assay.
Detailed Protocol

1. Preparation of Reagents:

  • RiboGreen® Working Solution: Dilute the concentrated RiboGreen® reagent 1:200 in TE buffer. Prepare this solution fresh and protect it from light.

  • mRNA Standard Curve: Prepare a series of mRNA standards in TE buffer, ranging from 0 µg/mL to 2 µg/mL.

  • Triton™ X-100 Working Solution: Prepare a 2% (v/v) solution of Triton™ X-100 in nuclease-free water.

2. Sample Preparation:

  • Dilute the this compound LNP-mRNA samples in TE buffer to a concentration that falls within the range of the mRNA standard curve. A 100-fold dilution is often a good starting point.

3. Assay Procedure:

  • Standard Curve:

    • Pipette 50 µL of each mRNA standard into duplicate wells of the 96-well plate.

    • Add 50 µL of the RiboGreen® working solution to each well.

  • LNP Samples:

    • For Total mRNA: In duplicate wells, pipette 50 µL of the diluted LNP-mRNA sample. Add 50 µL of the 2% Triton™ X-100 working solution. Mix gently and incubate for 10 minutes at 37°C to ensure complete lysis of the LNPs.

    • For Free mRNA: In separate duplicate wells, pipette 50 µL of the diluted LNP-mRNA sample. Add 50 µL of TE buffer.

    • Add 50 µL of the RiboGreen® working solution to all sample wells.

  • Incubation and Measurement:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 480 nm and emission at approximately 520 nm.

Calculation of Encapsulation Efficiency
  • Generate a Standard Curve: Plot the fluorescence intensity of the mRNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the mRNA concentration.

  • Determine mRNA Concentrations:

    • Use the standard curve equation to calculate the concentration of "Total mRNA" from the fluorescence readings of the Triton™ X-100 treated samples.

    • Use the standard curve equation to calculate the concentration of "Free mRNA" from the fluorescence readings of the samples treated with TE buffer only.

  • Calculate Encapsulation Efficiency (%EE):

    %EE = ( (Total mRNA concentration - Free mRNA concentration) / Total mRNA concentration ) * 100

Conclusion

The RiboGreen® assay is a robust and sensitive method for determining the mRNA encapsulation efficiency in this compound LNPs. By following the detailed protocol outlined in this application note, researchers can obtain accurate and reproducible data, which is essential for the optimization of LNP formulations and for ensuring the quality and consistency of mRNA-based therapeutics and vaccines. Consistent achievement of high encapsulation efficiency is a key indicator of a well-formulated this compound LNP system.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring Long-Term Stability of 4A3-SC8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of 4A3-SC8 lipid nanoparticles (LNPs).

Troubleshooting Guides

This section offers solutions to specific problems you might encounter with your this compound LNP formulations during storage.

Issue 1: Increase in Particle Size and Polydispersity Index (PDI) During Storage

Question: My this compound LNPs are showing a significant increase in size and PDI after storage at 4°C for several weeks. What could be the cause and how can I fix it?

Answer: An increase in particle size and PDI is often indicative of particle aggregation or fusion, which can compromise the efficacy and safety of your LNP formulation.

Possible Causes and Solutions:

  • Suboptimal Storage Temperature: While refrigeration at 2-8°C is a common storage condition, freeze-thaw cycles can be detrimental.[1][2] For aqueous suspensions, consistent refrigeration at 2°C has been shown to be more stable than freezing at -20°C or storage at room temperature over 150 days.[1][2][3]

  • Inadequate Cryoprotection during Freezing: If you are storing your LNPs frozen, the formation of ice crystals can disrupt the LNP structure, leading to aggregation upon thawing.[1][2]

    • Solution: Incorporate cryoprotectants such as sucrose (B13894) or trehalose (B1683222) at concentrations of 10-20% (w/v) before freezing.[1][2][4] These sugars form a protective glassy matrix around the LNPs, preventing ice crystal-induced damage.[1][2]

  • pH of the Storage Buffer: While some studies suggest that the pH of the storage buffer does not significantly influence stability for certain LNPs, it is generally recommended to store them under physiologically appropriate conditions (pH ~7.4) for ease of use.[1][2][4]

  • Lipid Hydrolysis or Oxidation: Over time, lipids within the LNP can degrade, leading to changes in particle properties.

    • Solution: Ensure high-purity lipids are used for formulation and consider including antioxidants in the formulation if lipid oxidation is a concern.[5]

Troubleshooting Workflow: Particle Size Instability

start Increased Particle Size/PDI Observed check_storage Review Storage Conditions start->check_storage check_formulation Examine Formulation Components start->check_formulation temp Temperature Fluctuations? check_storage->temp lipid_quality High-Purity Lipids Used? check_formulation->lipid_quality cryo Cryoprotectant Used? temp->cryo No optimize_temp Optimize Storage Temperature (e.g., stable 2-8°C vs. -80°C) temp->optimize_temp Yes add_cryo Add Cryoprotectant (e.g., 10-20% Sucrose/Trehalose) cryo->add_cryo No use_high_purity Source High-Purity Lipids lipid_quality->use_high_purity No

Caption: Troubleshooting workflow for addressing LNP size instability.

Issue 2: Loss of Encapsulation Efficiency and Potency Over Time

Question: I'm observing a decrease in the encapsulation efficiency of my siRNA/mRNA and a corresponding loss of in vitro/in vivo efficacy after long-term storage. What is happening?

Answer: A decline in encapsulation efficiency indicates that the nucleic acid payload is leaking from the LNPs. This can be caused by structural instability of the nanoparticles.

Possible Causes and Solutions:

  • LNP Structural Integrity: The same factors that cause aggregation (temperature instability, freeze-thaw stress) can also lead to the destabilization of the lipid bilayer and subsequent leakage of the encapsulated cargo.[1]

    • Solution: Follow the recommendations for optimizing storage temperature and using cryoprotectants as outlined in Issue 1.

  • Lipid Composition: The molar ratio of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is crucial for LNP stability.[5][6] For this compound LNPs, a common molar ratio is 38.5:30:30:1.5 (this compound/Cholesterol/Variable Phospholipid/PEG-DMG).[7] Deviations from the optimal ratio can impact stability.

    • Solution: Carefully control the molar ratios during formulation. Ensure accurate preparation of lipid stock solutions and precise mixing.

  • Lyophilization and Reconstitution: Lyophilization (freeze-drying) is an effective method for enhancing long-term stability.[1][2][5] However, improper lyophilization or reconstitution can lead to particle aggregation and loss of efficacy.[1][2]

    • Solution:

      • Lyoprotectants: Add lyoprotectants like sucrose or trehalose to the LNP solution before lyophilization to preserve their structure.[1][2]

      • Reconstitution: Reconstitute the lyophilized powder in an appropriate aqueous buffer. In some cases, the addition of a small amount of ethanol (B145695) to the reconstitution buffer has been shown to restore efficacy, though this may require subsequent dialysis.[1][2]

Logical Relationship: Factors Affecting LNP Stability

cluster_storage Storage Conditions cluster_formulation Formulation Parameters Temperature Temperature LNP_Stability This compound LNP Stability Temperature->LNP_Stability Buffer pH Buffer pH Buffer pH->LNP_Stability Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->LNP_Stability Lipid Composition Lipid Composition Lipid Composition->LNP_Stability Cryo/Lyoprotectants Cryo/Lyoprotectants Cryo/Lyoprotectants->LNP_Stability Lipid Quality Lipid Quality Lipid Quality->LNP_Stability

Caption: Key factors influencing the stability of this compound LNPs.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperatures for this compound LNPs?

A1: For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally recommended for aqueous suspensions.[1][2] For long-term storage, lyophilization followed by storage at room temperature or refrigeration is a superior option.[1][2] If storing as a frozen suspension, -80°C is preferable to -20°C to minimize ice crystal formation and growth, especially when cryoprotectants are used.[1][2]

Q2: Which cryoprotectants are most effective for this compound LNPs?

A2: Sucrose and trehalose are the most commonly used and effective cryoprotectants for LNPs.[1][2] A final concentration of 10-20% (w/v) in the LNP suspension before freezing has been shown to preserve particle size, PDI, and efficacy after freeze-thaw cycles.[1][2]

Q3: Can I subject my this compound LNPs to multiple freeze-thaw cycles?

A3: It is generally not recommended to subject LNPs to multiple freeze-thaw cycles, as this can lead to aggregation and loss of encapsulated material.[1][2] If repeated use of a frozen stock is necessary, it is advisable to aliquot the LNP suspension into single-use volumes before the initial freezing. The use of cryoprotectants can mitigate the damage from a limited number of freeze-thaw cycles.[1][2]

Q4: How does lyophilization improve the long-term stability of this compound LNPs?

A4: Lyophilization, or freeze-drying, removes water from the LNP formulation, which prevents lipid hydrolysis and reduces molecular mobility, thereby inhibiting particle fusion and aggregation.[5] This allows for storage at ambient or refrigerated temperatures for extended periods without significant degradation.[1][2] The addition of a lyoprotectant is crucial for a successful lyophilization process that maintains LNP integrity upon reconstitution.[1][2]

Q5: What analytical techniques should I use to monitor the stability of my this compound LNPs?

A5: A combination of techniques is recommended to comprehensively assess LNP stability:

  • Dynamic Light Scattering (DLS): To measure particle size (z-average diameter) and polydispersity index (PDI).[7][8]

  • Ribogreen/Picogreen Assay: To determine the encapsulation efficiency of RNA/DNA.

  • In vitro Transfection Assays: To assess the biological activity and potency of the LNPs over time.

  • High-Performance Liquid Chromatography (HPLC): To quantify the individual lipid components and detect any degradation products.[8][9]

Data Presentation

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension)

Storage TemperatureObservation PeriodChange in Particle SizeChange in PDIChange in EfficacyReference
Room Temperature (25°C)>5 monthsSignificant IncreaseSignificant IncreaseSignificant Decrease[1][2][3]
Refrigerated (2°C)>5 monthsMinimal ChangeMinimal ChangeMost Stable[1][2][3]
Frozen (-20°C)>5 monthsModerate IncreaseModerate IncreaseModerate Decrease[1][2][3]

Table 2: Effect of Cryoprotectants on LNP Stability (After One Freeze-Thaw Cycle at -80°C)

CryoprotectantConcentration (w/v)Change in Particle SizeChange in PDIGene Silencing EfficacyReference
None0%Significant IncreaseSignificant IncreaseReduced[1][2]
Trehalose20%Mitigated IncreaseMitigated IncreaseRetained[1][2]
Sucrose20%Mitigated IncreaseMitigated IncreaseRetained[1][2]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs

This protocol is adapted from established methods for preparing this compound LNPs.[7]

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • siRNA or mRNA payload

  • Ethanol (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DSPC, and DMG-PEG2000 at a molar ratio of 38.5:30:30:1.5.

  • Dissolve the siRNA/mRNA in 100 mM citrate buffer (pH 3.0).

  • Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a volume ratio of 1:3 (ethanol:aqueous). This can be done by rapid hand mixing or using a microfluidic mixing device.

  • Incubate the resulting mixture at room temperature for 15 minutes to allow for LNP assembly.

  • Purify and buffer exchange the LNPs into PBS (pH 7.4) using dialysis (3.5 kDa MWCO) or tangential flow filtration to remove ethanol and raise the pH.

Protocol 2: Lyophilization of this compound LNPs for Long-Term Storage

Materials:

  • Purified this compound LNPs in PBS

  • Sterile-filtered cryoprotectant solution (e.g., 40% w/v sucrose or trehalose in water)

  • Lyophilizer

Procedure:

  • To the purified LNP suspension, add the cryoprotectant solution to achieve a final concentration of 10-20% (w/v). Mix gently.

  • Aliquot the LNP-cryoprotectant mixture into lyophilization vials.

  • Freeze the samples at -80°C overnight.

  • Lyophilize the frozen samples for 24-48 hours until a dry, white cake is formed.

  • Backfill the vials with an inert gas (e.g., nitrogen or argon) and seal them.

  • Store the lyophilized LNPs at room temperature or 2-8°C.

  • For reconstitution, add the appropriate volume of sterile, RNase-free water or PBS to the vial and gently swirl to dissolve the cake. Avoid vigorous shaking.

Protocol 3: Stability Assessment by Dynamic Light Scattering (DLS)

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes compatible with the DLS instrument

  • Stored LNP samples

  • PBS (pH 7.4) for dilution

Procedure:

  • At each time point of your stability study, retrieve an aliquot of the stored LNP sample.

  • Allow the sample to equilibrate to room temperature.

  • If necessary, dilute the LNP sample with PBS to a suitable concentration for DLS measurement (this will depend on your instrument's sensitivity).

  • Transfer the diluted sample to a clean cuvette.

  • Measure the z-average diameter and polydispersity index (PDI) using the DLS instrument.

  • Record the results and compare them to the initial measurements (time zero) to assess changes in particle size and distribution over time.

References

optimizing 4A3-SC8 LNP formulation to reduce polydispersity index.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SC8 lipid nanoparticle (LNP) formulations. The focus is on optimizing formulations to achieve a low polydispersity index (PDI), a critical parameter for ensuring nanoparticle uniformity and consistent performance.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound LNPs, with a focus on reducing the polydispersity index (PDI).

Question: What is causing the high polydispersity index (PDI) in my this compound LNP formulation?

Answer: A high PDI (typically >0.3) indicates a heterogeneous population of nanoparticles, which can negatively impact stability, transfection efficiency, and reproducibility.[1] Several factors during the formulation process can contribute to a high PDI.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Mixing The rate and method of mixing the aqueous and ethanol (B145695) phases are critical. Slower mixing can lead to larger, more polydisperse particles.[2] Consider using a microfluidic mixing device for highly controlled and rapid mixing, which generally produces smaller and more uniform LNPs.[1][2] For manual methods like pipette or vortex mixing, ensure the process is rapid and consistent.[2]
Suboptimal Lipid Ratios The molar ratio of the lipid components (this compound, helper lipid, cholesterol, and PEG-lipid) significantly influences LNP self-assembly and final characteristics.[3][4] Small adjustments to the PEG-lipid percentage, for instance, can impact particle size and PDI.[1][4] Review and optimize the molar ratios of your lipid components.
Poor Quality of Reagents The purity of lipids and other reagents is crucial. Impurities can interfere with the self-assembly process, leading to a higher PDI. Ensure all lipids and solvents are of high purity and stored correctly to prevent degradation.
Incorrect pH of Buffers The pH of the aqueous buffer is critical for the ionization of this compound and subsequent encapsulation of nucleic acids. Deviations from the optimal pH (typically acidic, e.g., pH 3.0-5.4) can lead to improper LNP formation.[3][4] Verify the pH of your buffers before use.
Aggregation of Nanoparticles LNPs can aggregate after formation, leading to an artificially high PDI reading. This can be caused by factors such as suboptimal PEG-lipid content, incorrect buffer conditions, or high nanoparticle concentration.[5] Ensure an adequate amount of PEG-lipid is used to provide a protective steric barrier.[1] Storing LNPs at appropriate temperatures (e.g., 4°C) can also help maintain stability.[3]
Post-formulation Handling Post-formulation steps like dialysis or purification can sometimes introduce variability. Ensure that these processes are performed gently and consistently. Lyophilization, if used, should be optimized with cryoprotectants to prevent aggregation upon reconstitution.[6]

Question: How can I improve the homogeneity and reduce the PDI of my this compound LNPs?

Answer: Improving the homogeneity of your LNP formulation requires careful control over several experimental parameters. A PDI value below 0.2 is generally considered ideal for many applications.[2]

Strategies for PDI Reduction:

StrategyDetailed Protocol
Optimize Mixing Method For reproducible and low PDI formulations, microfluidic mixing is highly recommended.[7] This method allows for precise control over flow rates and mixing times, leading to uniform nanoparticle formation.[1] If using manual methods, ensure a consistent and rapid mixing technique.[2]
Refine Lipid Composition Systematically vary the molar ratios of the lipid components. For instance, the percentage of the PEG-lipid can be adjusted to optimize both size and PDI.[4] Even small changes in the cholesterol to helper lipid ratio can have an impact.
Control Temperature Perform the mixing and incubation steps at a consistent and controlled temperature. Temperature fluctuations can affect lipid solubility and the kinetics of LNP self-assembly.
Purification Utilize dialysis or size exclusion chromatography (SEC) post-formulation to remove any larger aggregates or unincorporated lipids, which can narrow the size distribution and lower the PDI.[3][5]
Filtration Filtering the final LNP suspension through a syringe filter (e.g., 0.22 µm or 0.45 µm) can help remove larger particles and aggregates, although this may result in some loss of material.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical molar ratio for a this compound LNP formulation?

A common four-component formulation consists of the ionizable lipid this compound, a helper phospholipid (like DOPE or DSPC), cholesterol, and a PEG-lipid (like DMG-PEG2000).[2][3] A frequently cited molar ratio is around 38.5:30:30:1.5 (this compound:Cholesterol:Variable Phospholipid:DMG-PEG2000).[3] However, these ratios can be adjusted to optimize for specific applications or delivery targets. For instance, in selective organ targeting (SORT) LNPs, a fifth lipid component is introduced, and the ratios are modified accordingly.[2]

Q2: What is the importance of the polydispersity index (PDI) in LNP formulations?

The PDI is a measure of the heterogeneity of particle sizes in a sample. A low PDI indicates a narrow size distribution, which is crucial for:

  • Consistency and Reproducibility: Ensuring that different batches of LNPs have similar properties.[1]

  • Predictable Biological Performance: Uniformly sized nanoparticles tend to have more predictable pharmacokinetics and biodistribution.[8]

  • Stability: Formulations with a low PDI are often more stable and less prone to aggregation.[7] The FDA suggests a PDI below 0.3 for nanoparticle formulations.[1]

Q3: What characterization techniques are essential for this compound LNPs?

The primary characterization methods include:

  • Dynamic Light Scattering (DLS): To measure the average particle size (hydrodynamic diameter) and the polydispersity index (PDI).[3]

  • Zeta Potential Measurement: To determine the surface charge of the LNPs, which influences their stability and interaction with biological membranes.[9]

  • Nucleic Acid Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of encapsulated genetic material.[3]

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the LNPs.[3]

Q4: How does the PEG-lipid component affect the PDI?

The PEG-lipid plays a critical role in controlling LNP size and stability. It forms a hydrophilic corona on the nanoparticle surface that prevents aggregation.[4] The molar percentage of the PEG-lipid can influence the final particle size and PDI; insufficient PEGylation can lead to larger, more polydisperse, and unstable LNPs.[1][7]

Experimental Protocols & Data

Table 1: Example this compound LNP Formulations and Reported Characteristics
Formulation TypeMolar Ratio (this compound : Helper : Cholesterol : PEG-lipid)Additional ComponentsMixing MethodResulting PDIReference
4-Component38.5 : 30 (Variable Phospholipid) : 30 : 1.5-Rapid Hand MixingNot specified[3]
4-Component mDLNP23.8 : 23.8 (DOPE) : 47.6 : 4.8-Pipette, Vortex, or Microfluidics<0.2 (general goal)[2]
5-Component SORT (Liver)Base mDLNP ratio20 mol% DODAPPipette, Vortex, or MicrofluidicsNot specified[2]
5-Component SORT (Lung)Base mDLNP ratio50 mol% DOTAPPipette, Vortex, or MicrofluidicsNot specified[2]
5-Component SORT (Spleen)Base mDLNP ratio10 mol% 18PAPipette, Vortex, or MicrofluidicsNot specified[2]
Detailed Protocol: Microfluidic Synthesis of this compound LNPs

This protocol is a generalized procedure based on common microfluidic mixing methods.

  • Preparation of Solutions:

    • Lipid-Ethanol Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 23.8:23.8:47.6:4.8).

    • Aqueous Buffer: Prepare an appropriate acidic buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0) and dissolve the nucleic acid cargo (e.g., mRNA).[3]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous buffer into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).[3]

    • Initiate pumping to allow for rapid mixing within the microfluidic channels, leading to LNP self-assembly.

  • Purification:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Dialyze the LNP suspension against a suitable buffer (e.g., PBS) using a dialysis cassette (e.g., 3.5kD MWCO) for at least 2 hours to remove ethanol and unencapsulated material.[3]

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a RiboGreen assay or a similar method.

    • Measure the zeta potential.

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. LNP Self-Assembly cluster_purification 3. Purification & Storage cluster_characterization 4. Quality Control lipid_prep Prepare Lipid Mix (this compound, Helper, Chol, PEG) in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipid_prep->mixing aqueous_prep Prepare Aqueous Buffer (e.g., Citrate pH 3.0) with Nucleic Acid aqueous_prep->mixing purify Dialysis or SEC (Buffer Exchange) mixing->purify storage Store at 4°C purify->storage qc Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency purify->qc

Caption: A generalized workflow for the formulation of this compound LNPs.

PDI_Troubleshooting_Workflow start High PDI (>0.3) Observed check_mixing Review Mixing Process (Method, Speed, Consistency) start->check_mixing check_ratios Evaluate Lipid Ratios (esp. PEG-lipid %) check_mixing->check_ratios Consistent optimize_mixing Implement Microfluidics or Standardize Manual Method check_mixing->optimize_mixing Inconsistent? check_reagents Verify Reagent Quality & Buffer pH check_ratios->check_reagents Optimal optimize_ratios Systematically Adjust Molar Ratios check_ratios->optimize_ratios Suboptimal? check_purification Assess Post-Formulation Handling & Purification check_reagents->check_purification OK optimize_reagents Use High-Purity Reagents & Calibrate pH Meter check_reagents->optimize_reagents Issue Found? optimize_purification Refine Dialysis/SEC Protocol check_purification->optimize_purification Harsh? end PDI Reduced (<0.2) check_purification->end Gentle optimize_mixing->end optimize_ratios->end optimize_reagents->end optimize_purification->end

Caption: A troubleshooting workflow for addressing high PDI in LNP formulations.

References

Technical Support Center: Strategies to Minimize 4A3-SC8-Associated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with the use of the ionizable lipid 4A3-SC8 in lipid nanoparticle (LNP) formulations for mRNA delivery.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments with this compound LNPs.

FAQ 1: We are observing unexpected levels of inflammation (e.g., high cytokine levels) in our in vitro/in vivo experiments with this compound LNPs. Isn't this compound supposed to have a low inflammatory profile?

Answer:

While this compound is designed for high potency with minimal inflammatory response, suboptimal formulation or experimental conditions can lead to unexpected cytotoxicity. Here are some potential causes and troubleshooting steps:

  • Improper LNP Formulation: The low inflammatory profile of this compound is linked to its biodegradability, which leads to smaller, reparable endosomal holes.[1] If the LNPs are not formulated correctly, their characteristics and, consequently, their biological interactions can be altered.

    • Troubleshooting:

      • Verify the molar ratios of all lipid components (this compound, helper lipid, cholesterol, and PEG-lipid).[2]

      • Ensure a consistent and reproducible formulation method, such as microfluidic mixing or rapid hand mixing.[2][3]

      • Characterize each new batch of LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency to ensure consistency.[2]

  • Contamination: Endotoxin (B1171834) or other contaminants in your LNP preparation or cell culture can trigger an inflammatory response that might be mistakenly attributed to the LNPs themselves.

    • Troubleshooting:

      • Use endotoxin-free reagents and sterile techniques throughout the LNP formulation and experimental process.

      • Test your final LNP formulation for endotoxin levels.

  • Cell Type and State: The type of cells used and their health can influence their response to LNPs. Highly sensitive cell lines or cells already under stress may exhibit a more pronounced inflammatory response.

    • Troubleshooting:

      • Use a consistent and healthy cell line for your experiments.

      • Consider including a positive control with a known inflammatory LNP formulation (e.g., using an ionizable lipid like cKK-E12) to benchmark the response.[1]

FAQ 2: Our this compound LNP-mediated mRNA expression is lower than expected. What are the possible reasons and how can we improve it?

Answer:

Low transfection efficiency can stem from several factors related to LNP formulation, handling, and the experimental setup.

  • Suboptimal LNP Formulation:

    • Troubleshooting:

      • Review and optimize the molar ratios of the lipid components. The ratio of this compound to other lipids is critical for performance.

      • Ensure high encapsulation efficiency of the mRNA. Use a RiboGreen assay to quantify the amount of encapsulated mRNA.[3]

  • LNP Stability and Storage:

    • Troubleshooting:

      • Assess the stability of your LNPs over time and under your storage conditions.

      • Avoid repeated freeze-thaw cycles.

      • Formulate LNPs fresh for critical experiments if stability is a concern.

  • Experimental Conditions:

    • Troubleshooting:

      • Optimize the LNP dosage for your specific cell type. Titrate the amount of LNP-encapsulated mRNA to find the optimal concentration that balances high expression with minimal toxicity.

      • Ensure the cell density is appropriate at the time of transfection.

FAQ 3: How does this compound minimize cytotoxicity compared to other ionizable lipids?

Answer:

The primary mechanism of LNP-associated cytotoxicity is the induction of an inflammatory response. This is often triggered by significant damage to the endosomal membrane during the process of mRNA release into the cytoplasm.[1][4]

  • Large, Irreparable Endosomal Holes: Many potent ionizable lipids cause large, irreparable holes in the endosome. These are recognized by cytosolic proteins called galectins, which then trigger downstream inflammatory signaling pathways.[1][4]

  • Smaller, Reparable Endosomal Holes with this compound: this compound is a biodegradable lipid, hypothesized to be rapidly degraded in the endosome due to its ester and thioether groups.[1] This rapid degradation is thought to create smaller, transient holes in the endosomal membrane. These smaller holes are repaired by the cell's own machinery, specifically the ESCRT pathway, which limits the exposure of endosomal contents to the cytosol and prevents the activation of the galectin-mediated inflammatory cascade.[1][4] This results in effective endosomal escape and high mRNA expression without a significant increase in inflammatory cytokines.[1]

Quantitative Data Summary

The following tables summarize the comparative performance of this compound LNPs against other common ionizable lipid formulations in terms of mRNA expression and inflammatory cytokine production.

Table 1: In Vitro Luciferase Expression and Cytokine Production in RAW Macrophages

Ionizable LipidRelative Luciferase Expression (Fold Change vs. Lowest Expressing Lipid)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
93-O17S~1Control LevelsControl Levels
Dlin-MC3-DMALowControl LevelsControl Levels
SM-102ModerateModerate IncreaseModerate Increase
cKK-E12>400Significant IncreaseSignificant Increase
This compound >700 Control Levels Control Levels

Data compiled from information suggesting this compound provides the highest expression without a corresponding increase in inflammatory cytokines.[1]

Table 2: In Vivo Luciferase Expression and Plasma Cytokine Levels in Mice

Ionizable LipidRelative Luciferase Expression (Liver)Relative Luciferase Expression (Spleen)Plasma IL-6 LevelsPlasma TNF-α Levels
Dlin-MC3-DMALowLowNo significant increaseNo significant increase
SM-102ModerateModerateModerate IncreaseModerate Increase
cKK-E12HighHighSignificant IncreaseSignificant Increase
This compound Highest Highest No significant increase No significant increase

This table summarizes in vivo findings where this compound shows superior expression without elevating plasma cytokine levels, in contrast to other lipids like cKK-E12.[1]

Experimental Protocols

1. Protocol for LNP Formulation (Rapid Hand Mixing)

This protocol is a standard method for preparing this compound LNPs for research purposes.[2]

  • Materials:

    • This compound, cholesterol, helper lipid (e.g., DOPE), and PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol (B145695).

    • mRNA dissolved in 100 mM citrate (B86180) buffer (pH 3.0).

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare the lipid solution in ethanol with the desired molar ratios (e.g., 38.5:30:30:1.5 for this compound:cholesterol:DOPE:DMG-PEG2000).[2]

    • Prepare the mRNA solution in the citrate buffer.

    • Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution at a 3:1 volume ratio for 30 seconds.

    • Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

    • For in vitro experiments, dilute the formulation with PBS.

    • For in vivo experiments, purify the LNPs by dialysis against sterile PBS.[2]

2. Protocol for In Vitro Cytotoxicity Assessment (WST-8 Assay)

This protocol measures cell viability by assessing mitochondrial activity.

  • Materials:

    • Cells seeded in a 96-well plate.

    • This compound LNP formulations.

    • WST-8 reagent kit.

    • Cell culture medium.

  • Procedure:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the LNP formulations for a specified period (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • After the incubation period, add WST-8 solution to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

3. Protocol for Quantifying Inflammatory Cytokines (ELISA)

This protocol measures the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or plasma.

  • Materials:

    • Supernatants from LNP-treated cells or plasma from treated animals.

    • ELISA kit for the specific cytokine of interest.

    • Wash buffer, substrate solution, and stop solution (typically provided in the kit).

    • Microplate reader.

  • Procedure:

    • Coat a 96-well plate with the capture antibody and incubate.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples (supernatants or plasma) to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme-conjugated secondary antibody/reagent.

    • Wash the plate and add the substrate solution. A color change will occur.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathways and Mechanisms

G Mechanism of LNP-Induced Inflammation & Mitigation by this compound cluster_0 Standard Inflammatory LNP (e.g., cKK-E12) cluster_1 This compound LNP (Biodegradable) LNP1 LNP Uptake & Endosomal Entrapment EndoDamage1 Large, Irreparable Endosomal Holes LNP1->EndoDamage1 Endosomal Escape Galectin Galectin Sensing EndoDamage1->Galectin Recognition Inflammation Inflammatory Cascade (e.g., ↑ IL-6, TNF-α) Galectin->Inflammation LNP2 LNP Uptake & Endosomal Entrapment LipidDeg Rapid Lipid Degradation LNP2->LipidDeg Endosomal pH EndoDamage2 Small, Reparable Endosomal Holes LipidDeg->EndoDamage2 Causes ESCRT ESCRT Pathway Repair EndoDamage2->ESCRT Recruits NoInflammation Minimal Inflammation ESCRT->NoInflammation

Caption: LNP-induced inflammation pathways.

Experimental Workflow

G General Workflow for Assessing this compound LNP Cytotoxicity cluster_invitro Formulation 1. LNP Formulation (this compound + lipids + mRNA) Characterization 2. LNP Characterization (Size, PDI, Encapsulation) Formulation->Characterization InVitro 3. In Vitro Studies (Cell Culture) Characterization->InVitro Transfection Transfection InVitro->Transfection Viability Cell Viability (WST-8) Transfection->Viability Cytokines Cytokine Analysis (ELISA) Transfection->Cytokines Expression mRNA Expression (Luciferase Assay) Transfection->Expression

Caption: Workflow for LNP cytotoxicity assessment.

References

Technical Support Center: Enhancing Endosomal Escape of 4A3-SC8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 4A3-SC8 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the endosomal escape of your this compound LNPs.

Frequently Asked Questions (FAQs)

Q1: What makes this compound LNPs unique in terms of endosomal escape?

A1: this compound LNPs exhibit a distinct mechanism of endosomal escape that leads to high mRNA expression with minimal associated inflammation.[1][2][3] Unlike many other ionizable lipids that cause significant endosomal membrane damage leading to inflammation, this compound LNPs are thought to induce smaller, reparable endosomal ruptures.[2] This process is managed by the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway, which repairs the endosomal membrane and limits the leakage of inflammatory contents into the cytosol.[2] This results in effective cargo delivery without triggering a strong inflammatory response.[1][2]

Q2: My this compound LNPs show low transfection efficiency. What are the potential causes and solutions?

A2: Low transfection efficiency can stem from several factors throughout the experimental workflow, from LNP formulation to the biological assay. Here’s a troubleshooting guide:

Potential CauseRecommended Solution
Suboptimal LNP Formulation Ensure the molar ratios of the lipid components are optimized. A common starting ratio for this compound LNPs is 38.5:30:30:1.5 (this compound:Cholesterol:Phospholipid:PEG-lipid).[4] Consider varying the phospholipid component, as this can significantly impact endosomal escape.
Poor Endosomal Escape The choice of helper lipids is crucial. Incorporating phospholipids (B1166683) with fusogenic properties, such as those with phosphoethanolamine (PE) head groups (e.g., DOPE), can enhance endosomal escape compared to more rigid phospholipids like DSPC.[4][5] Also, consider substituting cholesterol with analogs like β-sitosterol, which has been shown to increase endosomal perturbation events.[6][7][8]
Incorrect LNP Characterization Verify the size, polydispersity index (PDI), and zeta potential of your LNPs. For optimal in vivo performance, LNPs should typically be below 100 nm with a PDI < 0.2. Ensure proper mRNA encapsulation efficiency using assays like the RiboGreen assay.
Cellular Uptake Issues Confirm cellular uptake of your LNPs using fluorescently labeled mRNA or lipids. If uptake is low, consider optimizing the cell seeding density or the LNP dose.
mRNA Degradation Ensure the integrity of your mRNA payload. Use proper aseptic techniques to avoid RNase contamination during formulation and handling.
Q3: How can I modify the phospholipid component of my this compound LNPs to improve endosomal escape?

A3: The phospholipid component plays a critical role in the fusogenicity of the LNP and its ability to escape the endosome.

  • Phosphoethanolamine (PE) Head Groups: Phospholipids containing PE head groups, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are known to adopt a cone shape at endosomal pH.[4] This conformation can induce instability in the endosomal membrane, promoting fusion and the release of the LNP's cargo into the cytoplasm.[4]

  • Comparison of DOPE and DSPC: Studies have shown that DOPE-containing LNPs exhibit significantly better endosomal escape compared to those formulated with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[4][5] DSPC, being more rigid, tends to result in LNPs that are more sequestered in lysosomes.[4]

Q4: Can I tune the organ tropism of my this compound LNPs while maintaining good endosomal escape?

A4: Yes, the concept of Selective Organ Targeting (SORT) LNPs allows for the modulation of organ biodistribution. This is achieved by introducing a fifth lipid component, a "SORT molecule," into the standard four-component LNP formulation.[9] For example, the inclusion of anionic phospholipids can shift the tropism from the liver to the spleen.[4] When designing SORT LNPs, it is important to re-optimize the formulation to ensure that the addition of the fifth component does not negatively impact endosomal escape efficiency.

Q5: How does this compound LNP-mediated endosomal escape differ from that of other potent ionizable lipids like cKK-E12?

A5: While both this compound and cKK-E12 are highly effective at mediating mRNA delivery, they differ significantly in their inflammatory profiles.[1][2] cKK-E12 LNPs tend to induce a more pronounced inflammatory response, which is correlated with their high expression levels.[1][2] In contrast, this compound breaks this trend by achieving high expression with little to no inflammation.[1][2] This is attributed to the different nature of the endosomal disruption they cause. While cKK-E12 may cause larger, irreparable holes in the endosome, leading to inflammation, this compound is believed to create smaller, reparable pores that are managed by the ESCRT pathway.[2]

Troubleshooting Guides

Guide 1: Low mRNA Expression In Vitro

Problem: You observe significantly lower than expected reporter gene expression (e.g., luciferase, GFP) in your cell culture experiments.

Workflow for Troubleshooting Low In Vitro Expression

start Low In Vitro Expression formulation Check LNP Formulation (Molar Ratios, Lipid Quality) start->formulation characterization Verify LNP Characteristics (Size, PDI, Zeta Potential, Encapsulation) formulation->characterization uptake Assess Cellular Uptake (Fluorescent mRNA/Lipid) characterization->uptake escape Evaluate Endosomal Escape (Colocalization, Galectin Assay) uptake->escape payload Confirm mRNA Integrity escape->payload positive_control Include Positive Control LNP (e.g., Commercial Standard) payload->positive_control outcome Optimized Expression positive_control->outcome inflammation High In Vivo Inflammation purity Assess LNP Purity (Endotoxin, Residual Solvents) inflammation->purity dose Evaluate LNP Dose inflammation->dose formulation Re-evaluate Formulation (Helper Lipid Choice) inflammation->formulation resolution Reduced Inflammation purity->resolution dose->resolution escape_mech Investigate Endosomal Escape Mechanism (ESCRT vs. Lytic) formulation->escape_mech escape_mech->resolution cluster_cell Cytosol cluster_endosome Endosome (Acidifying) lnp This compound LNP protonation This compound Protonation lnp->protonation pH < pKa interaction Interaction with Endosomal Membrane protonation->interaction pore Formation of Small, Reparable Pores interaction->pore escrts ESCRT Pathway Recruitment pore->escrts release mRNA Release into Cytosol pore->release repair Membrane Repair escrts->repair no_inflammation Avoidance of Inflammatory Signaling repair->no_inflammation formulate Formulate LNP Variants (e.g., DOPE vs. DSPC) characterize Physicochemical Characterization (Size, PDI, Encapsulation) formulate->characterize invitro In Vitro Transfection Assay (e.g., Luciferase) characterize->invitro escape_assay Endosomal Escape Assay (e.g., Gal8-GFP) invitro->escape_assay invivo In Vivo Efficacy Study (Animal Model) escape_assay->invivo toxicity Assess In Vivo Toxicity (Cytokine Analysis) invivo->toxicity select Select Optimal Formulation toxicity->select

References

Technical Support Center: Overcoming Aggregation Issues in 4A3-SC8 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered with 4A3-SC8 lipid nanoparticle (LNP) formulations.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, their probable causes, and recommended solutions.

Issue 1: Visible Particulates or Cloudiness Observed in the this compound LNP Formulation

Question: My this compound LNP formulation appears cloudy or has visible particulates immediately after preparation or during storage. What could be the cause, and how can I resolve this?

Answer:

Visible particulates or cloudiness are clear indicators of significant LNP aggregation.[1] This can compromise the quality, efficacy, and safety of your formulation. The primary causes are typically related to formulation composition, processing parameters, or storage conditions.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal pH of the Formulation Buffer The pH is critical for the stability of ionizable lipids like this compound and the overall charge of the LNP surface.[2] Ensure the final formulation buffer pH is optimized to maintain a net surface charge that promotes repulsion between particles. Screen a pH range (e.g., 6.0-7.5) to find the point of maximum stability.
Inappropriate Ionic Strength Low ionic strength can sometimes lead to aggregation.[3] Conversely, very high salt concentrations can screen surface charges and lead to aggregation. Try adjusting the salt concentration (e.g., starting with 150 mM NaCl) to an optimal level for your specific formulation.
Inefficient Encapsulation of Nucleic Acid Unencapsulated nucleic acids can bridge LNPs, leading to aggregation. Optimize the mixing process and the ratio of lipid components to nucleic acid to ensure efficient encapsulation.[4]
Freeze-Thaw Stress Freezing and thawing can induce aggregation due to pH shifts in the microenvironment and mechanical stress from ice crystal formation.[2][5] If your protocol involves a freeze-thaw step, consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation.[6] A concentration of at least 5% sugar is often recommended to provide significant stabilization.[7]
Mechanical Stress (Agitation or Shear) High shear forces during mixing, pumping, or filtration can lead to LNP aggregation.[8] Use low-shear mixing methods and ensure that pumping speeds and filtration pressures are minimized.
Incompatible Storage Container Interactions with the storage container surface can sometimes trigger aggregation. Ensure you are using low-protein-binding tubes or vials.
Issue 2: Increase in LNP Size and Polydispersity Index (PDI) Over Time

Question: I am observing a gradual increase in the average particle size and PDI of my this compound LNP formulation during storage, as measured by Dynamic Light Scattering (DLS). What does this indicate and what should I do?

Answer:

An increase in particle size and PDI, even without visible precipitation, indicates the formation of small, soluble aggregates.[1] This suggests that the formulation is not optimally stabilized for long-term storage.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Excipient Concentration The concentration of stabilizing excipients may be insufficient. Key excipients for LNPs include PEG-lipids which provide a protective stealth layer. Ensure the molar percentage of the PEG-lipid in your formulation is optimal. You can screen different PEG-lipid concentrations (e.g., 1-5 mol%).
Chemical Degradation of Lipids Oxidation or hydrolysis of the lipid components can alter their properties and lead to aggregation.[5] If you suspect chemical instability, consider adding antioxidants like EDTA to chelate metal ions that can catalyze oxidation.[6] Store formulations protected from light.[5]
Inadequate Storage Temperature Elevated storage temperatures can accelerate both physical and chemical degradation pathways.[5] Evaluate the stability of your formulation at different temperatures (e.g., 4°C, 25°C) to determine the optimal storage condition.

Below is a workflow for troubleshooting LNP aggregation.

G cluster_0 Troubleshooting Workflow for LNP Aggregation cluster_1 Initial Checks cluster_2 Formulation Optimization cluster_3 Process Optimization cluster_4 Analysis & Resolution start Aggregation Observed (Visible or by DLS/SEC) check_pH Verify Formulation pH start->check_pH check_components Confirm Component Concentrations start->check_components check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage screen_excipients Screen Stabilizing Excipients (e.g., Sugars, Amino Acids) check_pH->screen_excipients optimize_peg Optimize PEG-Lipid Concentration check_components->optimize_peg adjust_ionic Adjust Ionic Strength check_storage->adjust_ionic analyze_stability Perform Stability Study (DLS, SEC) screen_excipients->analyze_stability optimize_peg->analyze_stability adjust_ionic->analyze_stability mixing_params Modify Mixing Parameters (e.g., Flow Rate, Ratio) filtration_params Optimize Filtration Step (Low-Binding Filters) mixing_params->filtration_params filtration_params->analyze_stability analyze_stability->mixing_params If not resolved resolved Aggregation Resolved analyze_stability->resolved If resolved

Caption: A logical workflow for diagnosing and resolving LNP aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause aggregation in this compound LNP formulations?

A1: Aggregation in LNP formulations is primarily driven by the destabilization of individual nanoparticles, leading to their association.[8] This can occur through several mechanisms:

  • Changes in Surface Charge: The ionizable lipid this compound imparts a pH-dependent charge to the LNP surface. If the pH of the buffer is close to the pKa of the lipid, the surface charge can be neutralized, reducing the electrostatic repulsion between particles and leading to aggregation.[2]

  • Hydrophobic Interactions: If the protective PEG-lipid layer is disrupted or insufficient, hydrophobic regions of the lipid core can become exposed, leading to aggregation to minimize contact with the aqueous environment.

  • Inter-particle Bridging: Unencapsulated nucleic acid or other formulation components can simultaneously adsorb to multiple LNPs, causing them to aggregate.

  • External Stresses: Physical stresses like agitation, shear, and freeze-thaw cycles can provide the energy needed to overcome the stability barrier and induce aggregation.[5]

Q2: Which excipients are most effective at preventing LNP aggregation?

A2: Several classes of excipients can be used to stabilize LNP formulations.[3][7]

  • PEG-Lipids: These are crucial for providing steric stabilization. The polyethylene (B3416737) glycol chains form a hydrophilic cloud around the LNP, physically preventing them from getting close enough to aggregate.

  • Sugars (Cryoprotectants/Lyoprotectants): Sucrose and trehalose are commonly used to protect LNPs during freezing and lyophilization.[6] They form a glassy matrix that immobilizes the LNPs and prevents aggregation.[6]

  • Amino Acids: Certain amino acids like arginine and histidine can help to suppress aggregation by inhibiting protein-protein contacts and hydrophobic interactions, a principle that can be extended to LNPs.[8]

  • Buffers: Buffers like histidine and phosphate (B84403) are essential for maintaining an optimal pH, which is critical for colloidal stability.[6]

Q3: What analytical techniques should I use to monitor LNP aggregation?

A3: No single technique can cover the entire size range of potential aggregates, so a combination of methods is recommended.[9]

  • Dynamic Light Scattering (DLS): Ideal for measuring the average particle size, size distribution, and Polydispersity Index (PDI) of LNPs in the sub-micron range. It is a rapid method for routine monitoring of stability.[9]

  • Size Exclusion Chromatography (SEC): A high-resolution technique that separates particles based on size. SEC can quantify the monomeric LNP peak versus soluble aggregates and is considered a gold standard for quality control.[10][11]

  • Nanoparticle Tracking Analysis (NTA): This technique visualizes and tracks individual particles to provide a high-resolution particle size distribution and concentration measurement.[12]

  • Microscopy Techniques: For larger, sub-visible and visible particles, techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can provide morphological information.[13]

The relationship between these techniques and the particle sizes they measure is illustrated below.

G cluster_0 LNP Aggregation Analysis Techniques cluster_1 Particle Size Range DLS Dynamic Light Scattering (DLS) (1 nm - 10 µm) Soluble Soluble Aggregates (Oligomers) DLS->Soluble Submicron Sub-micron Particles (100-1000 nm) DLS->Submicron SEC Size Exclusion Chromatography (SEC) (Soluble Aggregates) SEC->Soluble NTA Nanoparticle Tracking Analysis (NTA) (10 nm - 1 µm) NTA->Soluble NTA->Submicron Microscopy Microscopy (TEM/SEM) (Sub-visible/Visible Particles) Subvisible Sub-visible Particles (>1 µm) Microscopy->Subvisible

Caption: Analytical techniques for characterizing different sizes of LNP aggregates.

Experimental Protocols

Protocol 1: Screening of Excipients for LNP Stabilization

This protocol outlines a method for screening different excipients to identify those that best prevent aggregation under thermal stress.

1. Preparation of LNP Formulations: a. Prepare a stock solution of your this compound LNP formulation according to your standard protocol. b. Aliquot the stock LNP solution into separate tubes. c. Add concentrated stock solutions of different excipients (e.g., sucrose, trehalose, arginine, histidine) to achieve the desired final concentrations. Include a control sample with no added excipient. Example Formulations:

  • Control: LNP in formulation buffer
  • LNP + 5% (w/v) Sucrose
  • LNP + 5% (w/v) Trehalose
  • LNP + 50 mM Arginine
  • LNP + 20 mM Histidine

2. Initial Characterization (T=0): a. For each formulation, measure the initial particle size and PDI using Dynamic Light Scattering (DLS). b. (Optional) Analyze the initial aggregate percentage using Size Exclusion Chromatography (SEC).

3. Thermal Stress: a. Incubate one set of samples at a stress temperature (e.g., 40°C) for a defined period (e.g., 7 days). b. Keep a control set of samples at the intended storage temperature (e.g., 4°C).

4. Post-Stress Characterization: a. After the incubation period, allow the samples to return to room temperature. b. Visually inspect for any precipitation or cloudiness. c. Re-measure the particle size and PDI using DLS. d. (Optional) Re-analyze the aggregate percentage using SEC.

5. Data Analysis: a. Compare the change in particle size and PDI between the T=0 and post-stress time points for each formulation. b. The excipient that results in the smallest change in particle size and PDI is considered the most effective stabilizer under these conditions.

Protocol 2: Quantification of LNP Aggregates by Size Exclusion Chromatography (SEC)

1. Materials and Equipment: a. HPLC or UHPLC system with a UV or fluorescence detector. b. Size exclusion column suitable for separating nanoparticles (e.g., SRT-10C 1000Å). c. Mobile Phase: A buffer that maintains the stability of the LNPs and is compatible with the column (e.g., Phosphate Buffered Saline, pH 7.4).

2. Sample Preparation: a. Dilute the LNP sample in the mobile phase to a concentration suitable for the detector's linear range. b. Filter the mobile phase and degas it before use.

3. Method Parameters: a. Flow Rate: Typically 0.5 - 1.0 mL/min. b. Injection Volume: 10 - 50 µL. c. Column Temperature: Maintain at a consistent temperature (e.g., 25°C). d. Detection: Monitor absorbance at a wavelength where the nucleic acid or a lipid component absorbs, or use a fluorescence detector if a fluorescent lipid or dye is included.

4. Data Analysis: a. Identify the peaks in the chromatogram. The main peak corresponds to the monomeric LNP, while earlier eluting peaks represent higher molecular weight aggregates.[14] b. Integrate the area under each peak. c. Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Illustrative Data:

The following table shows example data from an excipient screening study analyzed by SEC.

Formulation % Aggregate (Initial) % Aggregate (After 7 days at 40°C)
Control (No Excipient)1.5%18.2%
+ 5% Sucrose1.4%4.5%
+ 5% Trehalose1.6%3.8%
+ 50 mM Arginine1.5%9.7%

This data illustrates that sucrose and trehalose were effective at mitigating thermal stress-induced aggregation.[7]

References

4A3-SC8 LNP Formation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of buffer pH on the formation of 4A3-SC8 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous buffer during the initial formation of this compound LNPs?

A1: An acidic pH, typically between 3.0 and 4.0, is essential for the initial formation of this compound LNPs.[1][2][3] This low pH ensures the protonation of the ionizable lipid this compound, rendering it positively charged. This positive charge is critical for the electrostatic complexation with the negatively charged mRNA, leading to high encapsulation efficiency.[4][5][6] Citrate (B86180) buffer is commonly used for this purpose.[1][2][3]

Q2: Why is the pH of the LNP solution adjusted to neutral (e.g., pH 7.4) after formation?

A2: Adjusting the pH to a physiological level of approximately 7.4 is a crucial step for several reasons. At neutral pH, the this compound lipid becomes deprotonated and thus electrically neutral.[4][5] This neutralization is vital for:

  • Stability: It leads to a structural reorganization of the LNP, trapping the mRNA cargo within a more stable, amorphous core.[6][7]

  • Reduced Toxicity and Non-Specific Interactions: A neutral surface charge minimizes non-specific binding to proteins and cell membranes in the bloodstream, which can enhance circulation time and reduce toxicity.[6][8]

Q3: How does the buffer pH influence the physical characteristics of the this compound LNPs?

A3: The buffer pH during formation and in the final suspension significantly impacts the LNP's physicochemical properties. At the acidic formation pH, the LNPs may exhibit a positive zeta potential due to the protonated this compound. Upon neutralization, the zeta potential is expected to become near-neutral or slightly negative.[9] The pH-driven structural rearrangement from a lamellar to an amorphous core structure also influences the particle's internal morphology.[6][7]

Q4: What is the underlying mechanism of pH-dependent mRNA encapsulation?

A4: The mechanism is primarily driven by electrostatic interactions. At a low pH (e.g., 3.0-4.0), the tertiary amine groups of the this compound ionizable lipid become protonated, resulting in a positive surface charge. This allows for strong electrostatic attraction to the negatively charged phosphate (B84403) backbone of the mRNA. As the acidic aqueous phase containing mRNA is rapidly mixed with the ethanol (B145695) phase containing the lipids, this interaction drives the co-assembly and encapsulation of the mRNA within the forming nanoparticle.[4][5][7]

Troubleshooting Guide

Issue Potential Cause Related to Buffer pH Recommended Solution
Low mRNA Encapsulation Efficiency The pH of the aqueous buffer used to dissolve the mRNA was too high (e.g., > 5.0).Prepare a fresh aqueous buffer (e.g., 10-100 mM citrate) and meticulously verify that the pH is within the optimal range of 3.0-4.0 before dissolving the mRNA.[1][2]
Poor LNP Stability (Aggregation/Precipitation) The final pH of the LNP suspension after buffer exchange or dialysis is too low.Ensure that the dialysis or buffer exchange step effectively raises the pH of the LNP suspension to a physiological and stable range (e.g., pH 7.2-7.4). Verify the final pH of the formulation.
Inconsistent Particle Size and High Polydispersity Index (PDI) Fluctuations in the pH of the initial aqueous buffer between batches.Standardize the preparation of the aqueous buffer and confirm the pH with a calibrated pH meter before each formulation. Inconsistent protonation of the ionizable lipid can lead to variability in particle assembly.
In vivo Toxicity or Rapid Clearance The final pH of the LNP formulation is not neutral, leading to a charged surface.Confirm that the final LNP suspension is at a physiological pH. A non-neutral pH can lead to interactions with blood components and non-specific cellular uptake.[8]

Experimental Protocols

Standard Protocol for this compound LNP Formation

This protocol is a generalized representation based on common methodologies.[1][3]

  • Preparation of Lipid Solution:

    • Dissolve this compound, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratios.

  • Preparation of Aqueous mRNA Solution:

    • Prepare a 10 mM to 100 mM citrate buffer and adjust the pH to 3.0-4.0.

    • Dissolve the mRNA in the acidic citrate buffer.

  • LNP Formation:

    • Rapidly mix the ethanol-lipid solution with the aqueous-mRNA solution, typically at a volume ratio of 1:3 (ethanol:aqueous). This can be achieved through methods like rapid hand mixing, vortexing, or using a microfluidic device.[1][3]

    • Allow the resulting mixture to incubate for a short period (e.g., 15 minutes) to allow for LNP assembly.[1]

  • Buffer Exchange and Concentration:

    • Perform dialysis or use a tangential flow filtration (TFF) system with a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH of the LNP suspension to the physiological range.

    • This step is critical for the final stability and in vivo applicability of the LNPs.

Quantitative Data Summary

The following table summarizes expected characteristics of this compound LNPs based on the principles outlined in the literature. Actual values will vary based on the specific lipid composition, molar ratios, and process parameters.

Parameter Condition Expected Value/Range Rationale
Zeta Potential During formation (pH 3-4)PositiveProtonation of this compound.
Final suspension (pH ~7.4)Near-neutral to slightly negativeDeprotonation of this compound.[9]
Particle Size (Z-average) Final suspension (pH ~7.4)80 - 150 nmDependent on formulation and process parameters.[9]
Polydispersity Index (PDI) Final suspension (pH ~7.4)< 0.2Indicates a monodisperse and homogeneous population.[9][10]
Encapsulation Efficiency Optimized formation (pH 3-4)> 90%Efficient electrostatic interaction between protonated this compound and mRNA.

Visualizations

LNP_Formation_Workflow cluster_prep Preparation cluster_formation Formation cluster_maturation Maturation & Purification cluster_final Final Product A Lipids (this compound, etc.) in Ethanol C Rapid Mixing (e.g., Microfluidics) A->C B mRNA in Aqueous Buffer (pH 3-4) B->C D LNP Self-Assembly (Acidic pH) C->D E Buffer Exchange (Dialysis/TFF to pH 7.4) D->E F Stable this compound LNPs (Neutral pH) E->F

Caption: Experimental workflow for the formation of this compound LNPs.

Troubleshooting_Logic Start Problem Encountered Encapsulation Low Encapsulation? Start->Encapsulation Stability Poor Stability? Encapsulation->Stability No CheckFormationpH Verify Formation Buffer pH is 3-4 Encapsulation->CheckFormationpH Yes SizePDI High Size/PDI? Stability->SizePDI No CheckFinalpH Verify Final Buffer pH is ~7.4 Stability->CheckFinalpH Yes StandardizeBufferPrep Standardize Buffer Preparation Protocol SizePDI->StandardizeBufferPrep Yes End Problem Resolved SizePDI->End No CheckFormationpH->End CheckFinalpH->End StandardizeBufferPrep->End

Caption: Troubleshooting logic for pH-related issues in LNP formation.

pH_Mechanism cluster_low_ph Low pH Environment (e.g., Formation Buffer, Endosome) cluster_neutral_ph Neutral pH Environment (e.g., Bloodstream, Final Formulation) A This compound Amine Group is Protonated (Positively Charged) B Electrostatic Attraction to Negatively Charged Molecules (mRNA, Endosomal Lipids) A->B C Efficient mRNA Encapsulation or Endosomal Escape B->C D This compound Amine Group is Deprotonated (Neutral) E Reduced Non-Specific Electrostatic Interactions D->E F Increased LNP Stability and Reduced Toxicity E->F

Caption: pH-dependent mechanism of this compound ionizable lipid functionality.

References

addressing variability in in vivo performance of 4A3-SC8 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4A3-SC8 lipid nanoparticles (LNPs). The information provided aims to address common sources of variability in the in vivo performance of these delivery vehicles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the formulation, characterization, and in vivo application of this compound LNPs.

Q1: We are observing significant batch-to-batch variability in our in vivo results. What are the potential sources of this inconsistency?

A1: Batch-to-batch variability in the in vivo performance of this compound LNPs can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • LNP Formulation: Inconsistencies in the mixing process can significantly impact particle size and encapsulation efficiency.[1][2][3] The method of mixing (e.g., hand mixing, vortexing, or microfluidics) should be standardized and precisely controlled.[1] Ensure that the lipid components are fully dissolved in ethanol (B145695) before mixing and that the aqueous and ethanol phases are mixed at a consistent rate and ratio.[2][4]

  • Raw Material Quality: The purity and stability of the lipids (this compound, helper lipids, cholesterol, PEG-lipid) and the mRNA are critical.[5] Use high-quality, endotoxin-free materials and store them under the recommended conditions.

  • Animal Handling and Injection: Variability in injection technique (e.g., injection volume, rate, and anatomical location) can alter the biodistribution and efficacy of the LNPs.[7] Ensure all personnel are consistently following the same injection protocol.

  • LNP Stability: The stability of your LNP formulation is crucial. Instability can lead to the degradation of the genetic material and reduced effectiveness.[8] Factors affecting stability include storage conditions (temperature, cryoprotectants) and the formulation itself.[8]

Q2: Our this compound LNPs show low mRNA encapsulation efficiency. How can we improve this?

A2: Low mRNA encapsulation efficiency is a common issue that can significantly reduce the potency of your LNPs. Here are several strategies to improve it:

  • Optimize the N/P Ratio: The ratio of the positively charged nitrogen groups in the ionizable lipid (this compound) to the negatively charged phosphate (B84403) groups in the mRNA (N/P ratio) is a critical parameter.[9][10] A suboptimal N/P ratio can lead to inefficient encapsulation. You may need to experimentally determine the optimal N/P ratio for your specific mRNA and formulation.

  • pH of the Aqueous Buffer: The pH of the aqueous buffer used to dissolve the mRNA is crucial for the protonation of the ionizable lipid, which drives encapsulation. An acidic pH (typically around 4.0) is required.[4]

  • Lipid Composition: The choice and ratio of helper lipids can influence encapsulation.[11][12] For instance, the inclusion of certain phospholipids (B1166683) can impact the structure and stability of the LNPs.[11]

  • Mixing Process: The speed and method of mixing the aqueous and ethanol phases can affect the self-assembly process and, consequently, the encapsulation efficiency.[1] Microfluidic mixing often provides more consistent and higher encapsulation efficiencies compared to manual methods.[11]

Q3: We are not observing the expected organ-specific targeting with our SORT LNPs. What could be the reason?

A3: Selective Organ Targeting (SORT) with this compound LNPs relies on the incorporation of a fifth "SORT molecule" into the standard four-component formulation. If you are not achieving the desired biodistribution, consider the following:

  • Molar Percentage of the SORT Molecule: The molar ratio of the SORT molecule is a critical determinant of organ targeting. This needs to be carefully optimized for each target organ.

  • Purity of the SORT Molecule: Ensure the SORT lipid you are using is of high purity, as impurities could interfere with the desired targeting effect.

  • LNP Physicochemical Properties: While the SORT molecule is key, other LNP properties like size and surface charge can still influence biodistribution.[1][7] Characterize your SORT LNPs to ensure they fall within the expected range for these parameters.

  • Route of Administration: The route of administration can significantly impact the biodistribution of LNPs.[7] Ensure you are using the appropriate route for your intended target organ.

Q4: Our LNPs appear to be aggregating after formulation. How can we prevent this?

A4: LNP aggregation can lead to larger particle sizes, which can alter biodistribution, reduce efficacy, and potentially increase toxicity. To prevent aggregation:

  • PEG-Lipid Content: The PEGylated lipid in the formulation provides a hydrophilic shield that prevents aggregation.[11] Ensure you are using the correct molar percentage of PEG-lipid.

  • Buffer Conditions: After formulation, ensure the LNPs are in a suitable buffer (e.g., PBS) at a physiological pH.

  • Storage Conditions: Store LNPs at the recommended temperature (typically 2-8°C for short-term storage) and avoid freeze-thaw cycles if not explicitly validated for your formulation.[8]

  • Concentration: Highly concentrated LNP solutions may be more prone to aggregation. If you are concentrating your LNPs, do so carefully and monitor for any signs of aggregation.

Data Presentation

Table 1: Typical Physicochemical Properties of this compound LNPs

ParameterTypical RangeMeasurement Technique
Size (Hydrodynamic Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Near-neutral at physiological pHLaser Doppler Velocimetry

Note: These values are typical and can vary depending on the specific formulation, payload, and manufacturing process.[12]

Table 2: Example of in vivo Luciferase Expression with this compound LNPs (Illustrative Data)

Target OrganFormulationLuciferase Expression (Relative Light Units)
Liver Standard this compound LNP1 x 10^9
Spleen This compound SORT LNP (with spleen-targeting lipid)5 x 10^8
Lungs This compound SORT LNP (with lung-targeting lipid)2 x 10^8

This table provides an illustrative example of how protein expression can be modulated with different this compound LNP formulations. Actual expression levels will vary based on the specific mRNA, dose, and animal model.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

  • Preparation of Solutions:

    • Lipid Phase (Ethanol): Prepare a stock solution of this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratios.

    • Aqueous Phase (Buffer): Dissolve the mRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid phase and the aqueous phase into separate syringes.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[4]

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterile filter the LNP solution through a 0.22 µm filter.

    • Store the final LNP formulation at 2-8°C.

Protocol 2: Characterization of this compound LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) to lyse the LNPs.

    • The difference in fluorescence corresponds to the encapsulated mRNA. Calculate the encapsulation efficiency as a percentage of the total mRNA.

Visualizations

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & QC cluster_invivo In Vivo Evaluation prep_lipid Prepare Lipid Phase (in Ethanol) formulate Microfluidic Mixing prep_lipid->formulate prep_mrna Prepare Aqueous Phase (mRNA in acidic buffer) prep_mrna->formulate purify Dialysis vs. PBS formulate->purify characterize Characterization (Size, PDI, EE%) purify->characterize inject In Vivo Administration characterize->inject analyze Biodistribution & Efficacy Analysis inject->analyze Troubleshooting_Tree cluster_formulation Formulation Issues cluster_characterization Characterization Issues cluster_handling Handling Issues start Inconsistent In Vivo Results check_mixing Standardize Mixing Protocol start->check_mixing check_materials Verify Raw Material Quality start->check_materials check_size Confirm Size & PDI start->check_size check_ee Verify Encapsulation Efficiency start->check_ee check_injection Standardize Injection Technique start->check_injection check_storage Verify LNP Stability & Storage start->check_storage SORT_Concept cluster_sort Selective Organ Targeting (SORT) cluster_targets Target Organs base_lnp 4-Component this compound LNP (this compound, Helper Lipid, Cholesterol, PEG-Lipid) sort_molecule + SORT Molecule (5th Component) base_lnp->sort_molecule liver Liver sort_molecule->liver e.g., DODAP spleen Spleen sort_molecule->spleen e.g., 18PA lungs Lungs sort_molecule->lungs e.g., DOTAP

References

Validation & Comparative

A Head-to-Head Comparison of 4A3-SC8 and DLin-MC3-DMA for mRNA Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics, the choice of a delivery vehicle is paramount to achieving desired therapeutic outcomes. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable cationic lipid being a critical component dictating the efficacy and safety of the formulation. This guide provides a detailed, data-driven comparison of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the novel dendrimer-based lipid 4A3-SC8.

This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting an LNP system for their mRNA-based projects. We will delve into the quantitative performance metrics, detailed experimental protocols, and the underlying mechanisms of action for both lipids.

Performance Data at a Glance

The following tables summarize the key physicochemical properties and in vivo performance of LNPs formulated with either this compound or DLin-MC3-DMA. It is important to note that the data presented here is compiled from various studies and direct head-to-head comparisons are limited. Experimental conditions can vary between studies, influencing the results.

Table 1: Physicochemical Characteristics of this compound and DLin-MC3-DMA LNPs

ParameterThis compound LNPsDLin-MC3-DMA LNPsReference
Molar Ratio (Lipid:DSPE:Chol:PEG) 38.5:30:30:1.5 or 23.8:23.8:47.6:4.850:10:38.5:1.5[1][2][3]
Particle Size (nm) ~80 - 150~80 - 100[4][5]
Polydispersity Index (PDI) < 0.2< 0.2[3]
Encapsulation Efficiency (%) > 90%> 90%[6]

Table 2: In Vivo mRNA Delivery Efficiency (Luciferase Expression)

Ionizable LipidRelative Luciferase Expression (vs. control)Fold Increase vs. DLin-MC3-DMAAnimal ModelAdministration RouteReference
This compound High~700x (in RAW macrophages, compared to lowest expressing lipids including DLin-MC3-DMA)MouseIntravenous[7]
4A3-SCC-PH (modified this compound) High176x (in liver)MouseIntravenous[8]
DLin-MC3-DMA Benchmark1xMouseIntravenous[8]

Delving into the Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for the formulation and evaluation of mRNA-loaded LNPs using this compound and DLin-MC3-DMA.

LNP Formulation Protocols

1. This compound LNP Formulation (Rapid Hand Mixing) [1]

  • Lipid Stock Solution (in Ethanol):

  • mRNA Aqueous Solution:

  • Mixing:

    • The aqueous and ethanol (B145695) solutions are rapidly mixed at a 3:1 volume ratio for 30 seconds.

    • The mixture is incubated at room temperature for 15 minutes to allow for LNP assembly.

  • Purification:

    • For in vivo experiments, the LNPs are dialyzed against sterile PBS.

2. DLin-MC3-DMA LNP Formulation (Microfluidic Mixing) [9]

  • Lipid Stock Solution (in Ethanol):

  • mRNA Aqueous Solution:

    • mRNA is dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Mixing:

    • The lipid and mRNA solutions are combined using a microfluidic mixing device (e.g., NanoAssemblr™) at a defined flow rate and ratio (typically 3:1 aqueous to organic).

  • Purification:

    • The resulting LNPs are dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

In Vivo mRNA Delivery Evaluation

A common method to assess in vivo delivery efficiency is to use mRNA encoding a reporter protein, such as Firefly Luciferase.

  • Animal Model: C57BL/6 mice are typically used.

  • Administration: LNPs encapsulating Luciferase mRNA are administered intravenously (i.v.) via the tail vein at a specified dose (e.g., 0.1 mg/kg).[4]

  • Bioluminescence Imaging: At a set time point post-injection (e.g., 6 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. Bioluminescence is then measured using an in vivo imaging system (IVIS).[4]

  • Ex Vivo Analysis: Organs of interest (e.g., liver, spleen) are harvested, and bioluminescence is quantified to determine the organ-specific delivery efficiency.[4]

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

LNP_Formulation_Workflow cluster_4A3_SC8 This compound LNP Formulation cluster_DLin_MC3_DMA DLin-MC3-DMA LNP Formulation 4A3_Lipids This compound, Chol, DOPE, PEG in Ethanol 4A3_Mix Rapid Hand Mixing (3:1 aq:etOH) 4A3_Lipids->4A3_Mix 4A3_mRNA mRNA in Citrate Buffer (pH 3.0) 4A3_mRNA->4A3_Mix 4A3_Assemble Self-Assembly (15 min incubation) 4A3_Mix->4A3_Assemble 4A3_Purify Dialysis vs PBS 4A3_Assemble->4A3_Purify MC3_Lipids DLin-MC3-DMA, Chol, DSPC, PEG in Ethanol MC3_Mix Microfluidic Mixing MC3_Lipids->MC3_Mix MC3_mRNA mRNA in Citrate Buffer (pH 4.0) MC3_mRNA->MC3_Mix MC3_Purify Dialysis vs PBS MC3_Mix->MC3_Purify

Caption: LNP Formulation Workflows

LNP_Delivery_Pathway IV_Admin Intravenous Administration Circulation Systemic Circulation (ApoE Binding) IV_Admin->Circulation Uptake Hepatocyte Uptake (LDLR-mediated Endocytosis) Circulation->Uptake Endosome Endosome Uptake->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape Cytosol Cytosolic mRNA Release Endosomal_Escape->Cytosol Translation Translation to Protein Cytosol->Translation

Caption: LNP Intracellular Delivery Pathway

Discussion and Conclusion

Both this compound and DLin-MC3-DMA are potent ionizable lipids for mRNA delivery, each with distinct characteristics. DLin-MC3-DMA is a well-validated lipid that is part of a clinically approved siRNA therapeutic and has been extensively used in mRNA vaccine development.[10][11] Its performance is considered a benchmark in the field.

This compound, a dendrimer-based lipid, has shown exceptional promise in preclinical studies, with some reports indicating significantly higher in vivo expression levels compared to DLin-MC3-DMA.[7][8] The unique structure of this compound may contribute to more efficient endosomal escape, a critical step for successful mRNA delivery.[4] Furthermore, the development of "Selective Organ Targeting" (SORT) technology, which utilizes a five-component LNP system including this compound, offers the potential for targeted mRNA delivery to specific organs like the liver, lungs, and spleen by incorporating additional targeting lipids.[2][12]

Key Considerations for Researchers:

  • Development Stage: DLin-MC3-DMA has a more established clinical track record, which may be advantageous for projects closer to clinical translation. This compound is a promising newer-generation lipid that may offer superior performance for research and early development applications.

  • Target Tissue: For liver-targeted delivery, both lipids are highly effective. However, the SORT technology associated with this compound provides a potential framework for extrahepatic targeting.[2]

  • Formulation Expertise: DLin-MC3-DMA formulations are well-documented and standardized. Formulations with this compound may require more optimization depending on the specific application and the use of SORT technology.

References

A Comparative Analysis of 4A3-SC8 and Other Leading Ionizable Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has revolutionized the landscape of medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating nucleic acid payloads and facilitating their release into the cytoplasm. This guide provides a comprehensive comparative analysis of the novel dendrimer-based ionizable lipid, 4A3-SC8, against other widely used alternatives such as DLin-MC3-DMA, ALC-0315, and SM-102. The following sections present a detailed examination of their performance based on experimental data, alongside the methodologies for the key experiments cited.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is primarily determined by its ability to efficiently deliver its nucleic acid cargo, leading to high levels of protein expression (for mRNA) or gene silencing (for siRNA), while maintaining a favorable safety profile. The data presented below is compiled from various studies to provide a comparative overview of this compound and its counterparts.

In Vitro and In Vivo mRNA Delivery

The delivery efficiency of LNPs formulated with different ionizable lipids is often assessed by measuring the expression of a reporter protein, such as luciferase, following the delivery of its corresponding mRNA.

Table 1: Comparative Luciferase Expression with LNPs Formulated with Different Ionizable Lipids

Ionizable LipidIn Vitro Luciferase Expression (Relative to Control)In Vivo Luciferase Expression (Liver - Relative to DLin-MC3-DMA)In Vivo Luciferase Expression (Spleen - Relative to DLin-MC3-DMA)Key Structural FeaturesApparent pKa
This compound ~700-fold higher than lowest expressing lipid (93-O17S)[1][2]Higher than DLin-MC3-DMA, SM-102, and cKK-E12[1][2]Higher than DLin-MC3-DMA, SM-102, and cKK-E12[1][2]Dendrimer core with four secondary amine branches and thioether-containing alkyl chains6.3 - 6.6[3]
DLin-MC3-DMA Baseline for comparison1.01.0Dilinoleyl tails, tertiary amine headgroup[4]6.44[5]
ALC-0315 High, potent for in vitro transfection[6]Higher than DLin-MC3-DMA (for siRNA delivery)[7][8]Not explicitly compared to this compoundBranched alkyl tails, tertiary amine headgroup with hydroxyl group[7][8]~6.7[9]
SM-102 High, potent for in vitro transfection[9]Higher than DLin-MC3-DMA[1][2]Higher than DLin-MC3-DMA[1][2]Branched alkyl tails, tertiary amine headgroup with hydroxyl group[9]6.68[5]

Note: The relative expression levels are estimations derived from graphical data in the cited literature and are intended for comparative purposes.

In Vivo siRNA Delivery and Safety Profile

The ability to effectively silence target genes in vivo is a critical measure for siRNA delivery platforms. Furthermore, the safety profile, including potential toxicity and inflammatory responses, is a key consideration for clinical translation.

Table 2: Comparative In Vivo siRNA Knockdown and Toxicity Profile

Ionizable LipidIn Vivo Gene Silencing (siRNA)Inflammatory Cytokine Upregulation (IL-6, TNF-α)Notes on Toxicity and Biodegradability
This compound >95% Factor VII knockdown at 1 mg/kg[3]No significant increase in plasma cytokine levels compared to control[1]At a high dose (100 mg/kg dendrimer), mice showed significant weight loss, suggesting potential toxicity at elevated concentrations.[3] The dendrimer structure may influence its biodegradation pathway.[10][11]
DLin-MC3-DMA Potent Factor VII knockdownLower than SM-102 and cKK-E12[1]Generally well-tolerated at therapeutic doses.[7][8]
ALC-0315 Potent knockdown of Factor VII and ADAMTS13; more potent than DLin-MC3-DMA[7][8]Not directly compared with this compound.Increased markers of liver toxicity at high doses (5 mg/kg) compared to DLin-MC3-DMA.[7][8]
SM-102 Potent gene silencingHigher than DLin-MC3-DMA[1]Generally considered to have a good safety profile and is used in an approved mRNA vaccine.[5][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis.

Lipid Nanoparticle (LNP) Formulation

1. LNP Formulation by Manual Mixing

This method is suitable for small-scale preparations for initial screening.

  • Materials:

    • Ionizable lipid (e.g., this compound), Cholesterol, Helper lipid (e.g., DOPE or DSPC), PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol (B145695).

    • Nucleic acid (mRNA or siRNA) dissolved in an acidic aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).

  • Procedure:

    • Prepare the lipid mixture in ethanol at the desired molar ratio. A common molar ratio for a four-component LNP is 38.5:30:30:1.5 (Ionizable lipid:Cholesterol:Helper lipid:PEG-lipid).[13]

    • Prepare the nucleic acid solution in the acidic buffer.

    • Rapidly add the aqueous nucleic acid solution to the ethanolic lipid solution at a volume ratio of 3:1 (aqueous:ethanol) and mix immediately by pipetting or vortexing for 30 seconds.[13]

    • Allow the LNPs to self-assemble by incubating at room temperature for 15 minutes.[13]

    • For in vitro experiments, the formulation can be diluted with PBS to a final citrate concentration of 10 mM.[13]

    • For in vivo experiments, purify the LNPs by dialysis against sterile PBS using a dialysis cassette (e.g., 3.5 kDa MWCO) for at least 2 hours to remove ethanol and unencapsulated nucleic acid.[13]

2. LNP Formulation by Microfluidic Mixing

This method provides better control over LNP size and polydispersity and is scalable.

  • Materials:

    • Lipid mixture in ethanol.

    • Nucleic acid in acidic aqueous buffer.

    • Microfluidic mixing device (e.g., staggered herringbone micromixer).

  • Procedure:

    • Prepare the lipid and nucleic acid solutions as described for manual mixing.

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces LNP self-assembly.[13][14][15]

    • Collect the resulting LNP suspension.

    • Purify the LNPs for in vivo use via dialysis as described above.

In Vitro mRNA Transfection and Luciferase Assay
  • Cell Culture:

    • Plate cells (e.g., HeLa, HEK293T) in a 96-well plate at a suitable density to achieve ~80% confluency on the day of transfection.

  • Transfection:

    • Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final concentration of mRNA (e.g., 10-100 ng/well).

    • Remove the existing media from the cells and add the LNP-containing media.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate solution (e.g., ONE-Glo™ Luciferase Assay System) to the cell lysate.

    • Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the amount of luciferase protein expressed.[6][16]

In Vivo mRNA Delivery and Biodistribution in Mice
  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6 or BALB/c). All animal procedures should be performed in accordance with approved institutional guidelines.

  • Administration:

    • Dilute the purified LNP-mRNA (encoding luciferase) formulation in sterile PBS to the desired dose (e.g., 0.1-1.0 mg/kg).

    • Administer the LNP suspension to the mice via intravenous (tail vein) injection.[16][17]

  • In Vivo Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin (the substrate for luciferase) to the mice via intraperitoneal injection.[16]

    • Anesthetize the mice and image the bioluminescence using an in vivo imaging system (IVIS).[16]

    • For ex vivo analysis, euthanize the mice, harvest the organs of interest (liver, spleen, lungs, etc.), and image them individually after incubation with D-luciferin.[6]

  • Quantification:

    • Use the imaging software to quantify the total flux (photons/second) from the regions of interest (whole body or individual organs) to determine the level of protein expression and the biodistribution of the LNPs.[6]

Visualizations

LNP-Mediated mRNA Delivery Pathway

LNP Mediated mRNA Delivery cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell cluster_endosome Endosome (pH ~5.0-6.5) LNP Lipid Nanoparticle (LNP) Protonation Protonation of Ionizable Lipid LNP->Protonation Endocytosis Membrane_Fusion Endosomal Membrane Destabilization & Fusion Protonation->Membrane_Fusion Cytoplasm Cytoplasm Membrane_Fusion->Cytoplasm mRNA Release Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Therapeutic Protein Ribosome->Protein Translation

Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.

Experimental Workflow for In Vivo LNP Efficacy Testing

In Vivo LNP Efficacy Workflow cluster_formulation LNP Formulation cluster_animal_study Animal Study cluster_analysis Data Analysis start Prepare Lipid Mix (Ethanol) mix Microfluidic Mixing start->mix mrna Prepare mRNA (Aqueous Buffer, pH 3-4) mrna->mix dialysis Dialysis vs. PBS mix->dialysis inject IV Injection (Mouse Model) dialysis->inject image In Vivo Imaging (IVIS) inject->image harvest Organ Harvest (Ex Vivo Imaging) image->harvest quant Quantify Luciferase Expression harvest->quant

Caption: Workflow for formulating and testing LNP-mRNA efficacy in vivo.

Logical Relationship of LNP Components for Endosomal Escape

LNP Components for Endosomal Escape Ionizable_Lipid Ionizable Lipid (e.g., this compound) Endosomal_Escape Endosomal Escape of mRNA Ionizable_Lipid->Endosomal_Escape induces membrane destabilization Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Endosomal_Escape facilitates fusion Endosomal_Acidity Low Endosomal pH (~5.0-6.5) Endosomal_Acidity->Ionizable_Lipid causes protonation

Caption: Key LNP components and their roles in endosomal escape.

References

Revolutionizing Gene Editing: A Comparative Guide to 4A3-SC8 Delivered CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the efficient delivery of CRISPR-Cas9 components is a critical bottleneck. This guide provides an objective comparison of the gene editing efficiency of the novel 4A3-SC8 lipid nanoparticle (LNP) delivery system against other established methods, supported by experimental data. We delve into the underlying protocols and pathways to empower informed decisions in your research and therapeutic development.

Unveiling the Potency of this compound: A Leap in Gene Editing Efficiency

The this compound dendrimer-based lipid nanoparticle (dLNP) system has emerged as a highly effective non-viral vector for delivering CRISPR-Cas9 machinery. Studies have demonstrated its remarkable efficiency in mediating precise gene editing, particularly when delivering the Cas9 enzyme as messenger RNA (mRNA) alongside a single-guide RNA (sgRNA).

One key study showcased that this compound dLNPs, co-encapsulating Cas9 mRNA, sgRNA, and a donor DNA template, achieved an impressive in vitro gene editing efficiency of over 91% in HEK293T cells . This resulted in a homology-directed repair (HDR) efficiency of 56%, a crucial pathway for precise gene correction. Furthermore, in a xenograft tumor model, the same formulation demonstrated a significant in vivo HDR efficiency of over 20% [1]. This level of in vivo efficacy highlights the therapeutic potential of this compound for a range of genetic disorders.

A comparative analysis of lipid nanoparticle-mediated delivery of CRISPR-Cas9 as either a ribonucleoprotein (RNP) complex or as mRNA/sgRNA revealed that the mRNA format resulted in higher gene editing efficiencies both in vitro and in vivo [2][3]. This suggests that in situ translation of the Cas9 protein from an mRNA template delivered by an efficient carrier like this compound can be a superior strategy.

Performance Benchmark: this compound vs. Alternative Delivery Methods

To provide a clear perspective on the performance of this compound, the following table summarizes its gene editing efficiency in comparison to other widely used CRISPR-Cas9 delivery technologies. It is important to note that these efficiencies are compiled from various studies and may vary depending on the cell type, target gene, and experimental conditions.

Delivery MethodCargoIn Vitro Efficiency (Indel %)In Vivo Efficiency (Indel %)Key AdvantagesKey Disadvantages
This compound LNP Cas9 mRNA/sgRNA>91%[1]>20% (HDR)[1]High efficiency, low immunogenicity, scalableNewer technology, optimization may be required
Electroporation RNPUp to 95% (primary hepatocytes)[4]Not applicable for systemic deliveryHigh efficiency in vitro, transient expressionCell toxicity, limited to ex vivo applications
Adeno-Associated Virus (AAV) Cas9 & sgRNA DNA~19-26% (airway epithelial cells)[5]Up to 76% (knock-in in embryos)[1]High in vivo efficiency, various serotypes for tissue targetingLimited packaging capacity, potential immunogenicity, risk of off-target effects with sustained expression
Lentivirus Cas9 & sgRNA DNAHighUp to 84% (retinal pigment epithelium)[6]Large cargo capacity, stable integration for long-term expressionRisk of insertional mutagenesis, potential for immunogenicity

The Journey of this compound LNPs: From Delivery to Gene Editing

The superior efficiency of this compound LNPs is rooted in their ability to effectively navigate the cellular environment and release their CRISPR-Cas9 cargo into the cytoplasm. The following diagram illustrates the key steps in this process.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound LNP (Cas9 mRNA + sgRNA) Endosome Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Ribosome Ribosome Late_Endosome->Ribosome Endosomal Escape & Cas9 mRNA Translation sgRNA sgRNA Late_Endosome->sgRNA Endosomal Escape Cas9_Protein Cas9 Protein Ribosome->Cas9_Protein RNP_Complex Cas9-sgRNA RNP Complex Cas9_Protein->RNP_Complex sgRNA->RNP_Complex gDNA Genomic DNA RNP_Complex->gDNA Nuclear Import & Target Recognition Edited_DNA Edited DNA gDNA->Edited_DNA DNA Cleavage & Repair

Caption: Intracellular delivery pathway of this compound LNP carrying CRISPR-Cas9 mRNA.

The journey begins with the cellular uptake of the LNP via endocytosis. As the endosome matures and its internal pH drops, the ionizable this compound lipid becomes protonated. This charge switch is believed to facilitate the disruption of the endosomal membrane, leading to the release of the Cas9 mRNA and sgRNA into the cytoplasm[7][8]. The Cas9 mRNA is then translated by the cell's ribosomes to produce the Cas9 protein. Subsequently, the Cas9 protein complexes with the sgRNA to form the functional ribonucleoprotein (RNP) complex. This RNP complex is then imported into the nucleus, where it scans the genomic DNA for the target sequence specified by the sgRNA, ultimately leading to precise gene editing.

Experimental Protocols for Validating Gene Editing Efficiency

Accurate quantification of gene editing efficiency is paramount. The following are detailed methodologies for key experiments used to validate the performance of CRISPR-Cas9 systems.

Experimental Workflow for Gene Editing and Validation

The overall workflow for a typical gene editing experiment using this compound LNPs and its subsequent validation is depicted below.

Experimental_Workflow A 1. This compound LNP Formulation (Cas9 mRNA + sgRNA) B 2. Cell Culture & Transfection A->B C 3. Genomic DNA Extraction B->C D 4. PCR Amplification of Target Locus C->D E 5a. TIDE Analysis D->E F 5b. Next-Generation Sequencing (NGS) D->F G 6. Quantification of Editing Efficiency E->G F->G

Caption: A streamlined workflow for CRISPR-Cas9 gene editing and validation.

Formulation of this compound Lipid Nanoparticles

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Cas9 mRNA and sgRNA

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695)

Protocol:

  • Prepare an ethanol solution containing this compound, DOPE, cholesterol, and DMG-PEG2000 at a specific molar ratio (e.g., 23.8:23.8:47.5:5.0)[9].

  • Dissolve the Cas9 mRNA and sgRNA in citrate buffer.

  • Rapidly mix the ethanol-lipid solution with the aqueous mRNA/sgRNA solution at a defined ratio (e.g., 1:3 volume/volume).

  • Allow the LNPs to self-assemble at room temperature.

  • For in vivo applications, dialyze the LNP formulation against PBS to remove ethanol and unencapsulated components.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Cell Transfection and Genomic DNA Extraction

Protocol:

  • Seed target cells in appropriate culture vessels and grow to a desired confluency.

  • Add the this compound LNP formulation to the cell culture medium at a predetermined concentration.

  • Incubate the cells for 48-72 hours to allow for gene editing to occur.

  • Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

Validation of Gene Editing Efficiency

TIDE is a cost-effective method that uses Sanger sequencing traces to quantify the frequency of insertions and deletions (indels) in a pooled cell population.

Protocol:

  • Design PCR primers to amplify a 400-800 bp region surrounding the CRISPR target site.

  • Perform PCR on the genomic DNA extracted from both the treated and a control (e.g., untreated) cell population.

  • Purify the PCR products and send them for Sanger sequencing using the forward PCR primer.

  • Upload the resulting .ab1 sequencing files (from both treated and control samples) to a TIDE web tool.

  • The software will analyze the sequence traces and provide the percentage of indels and the nature of the predominant mutations.

NGS provides a more comprehensive and quantitative analysis of gene editing outcomes, including the precise identification and frequency of all types of mutations at the target site and potential off-target sites.

Protocol:

  • Amplify the target genomic region using PCR primers that include Illumina sequencing adapters.

  • Perform a second PCR to add unique indices to each sample for multiplexing.

  • Pool the indexed PCR products and sequence them on an Illumina platform.

  • Analyze the sequencing data using software like CRISPResso2 to align reads to the reference sequence and quantify the frequency of wild-type, indel, and HDR alleles.

Conclusion

The this compound lipid nanoparticle system represents a significant advancement in the delivery of CRISPR-Cas9 components, demonstrating exceptionally high gene editing efficiency, particularly when delivering Cas9 as an mRNA. Its performance, coupled with the advantages of a non-viral delivery platform, positions this compound as a compelling choice for a wide range of research and therapeutic applications. By employing robust validation methods such as TIDE and NGS, researchers can confidently and accurately assess the efficacy of their gene editing strategies, accelerating the translation of gene editing technologies from the laboratory to the clinic.

References

In Vivo Showdown: A Comparative Guide to 4A3-SC8 and SM-102 for Organ-Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an ionizable lipid is a critical determinant in the efficacy and safety of lipid nanoparticle (LNP)-based mRNA therapies. This guide provides an objective, data-driven comparison of two prominent ionizable lipids, 4A3-SC8 and SM-102, focusing on their in vivo performance for organ-targeted mRNA delivery.

This comparison synthesizes findings from multiple preclinical studies to illuminate the distinct biodistribution profiles conferred by this compound and SM-102. The data presented herein is intended to aid in the rational selection of delivery vehicles for a variety of therapeutic applications.

Performance Comparison: this compound vs. SM-102

The in vivo biodistribution of LNPs formulated with either this compound or SM-102 has been primarily evaluated through the expression of reporter genes, such as luciferase, following systemic administration in murine models. The data consistently demonstrates that both lipids predominantly target the liver, a common feature of LNP systems. However, notable differences in the extent of delivery to other organs, such as the spleen and lungs, have been observed.

Intravenous Administration:

Following intravenous injection, both this compound and SM-102 LNPs exhibit robust mRNA expression in the liver. One study directly comparing the two lipids found that LNPs formulated with this compound induced higher luciferase expression in both the liver and spleen compared to those formulated with SM-102.[1][2] This suggests that this compound may offer enhanced delivery to these organs.

OrganThis compound LNP (Relative Luciferase Expression)SM-102 LNP (Relative Luciferase Expression)Key Findings
LiverHighHighBoth lipids show strong liver tropism. This compound LNPs may lead to higher expression.[1][2]
SpleenModerate to HighModerateThis compound LNPs demonstrated higher expression in the spleen compared to SM-102 LNPs.[1][2]
LungsLowLowIntravenous administration results in minimal lung expression for both lipids.
Intratracheal Administration:

For applications requiring lung delivery, intratracheal administration is a more direct route. In a comparative study, this compound LNPs were found to induce significantly higher luciferase expression in the lungs compared to another potent ionizable lipid, cKK-E12, while SM-102 LNPs were shown in other studies to have lower expression levels in the lungs after intravenous injection.[1][2]

OrganThis compound LNP (Relative Luciferase Expression)SM-102 LNP (Relative Luciferase Expression)Key Findings
LungsHighLow (via IV)This compound shows potential for superior lung delivery via direct administration routes.[1][2]

Experimental Protocols

The following are generalized experimental protocols for the formulation and in vivo evaluation of this compound and SM-102 LNPs, based on methodologies reported in the scientific literature.

LNP Formulation:

Lipid nanoparticles are typically formed by the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the mRNA cargo. Microfluidic mixing is a common and reproducible method.[3][4]

This compound LNP Formulation:

A representative formulation for this compound LNPs involves the following molar ratios of lipids dissolved in ethanol (B145695): this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000).[5] The ethanolic lipid solution is mixed with an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 3.0) containing the mRNA. The resulting LNPs are then purified and buffer-exchanged into a physiologically compatible buffer like PBS.[5]

SM-102 LNP Formulation:

A widely used formulation for SM-102 LNPs, similar to that in the Moderna COVID-19 vaccine, consists of SM-102, DSPC, cholesterol, and DMG-PEG 2000 at a specific molar ratio.[6][7] The lipids are dissolved in ethanol and mixed with an aqueous solution of mRNA in a low pH buffer (e.g., citrate buffer).[6] This is followed by dialysis or tangential flow filtration to remove ethanol and exchange the buffer to PBS.[6]

In Vivo Biodistribution Study (Luciferase Assay):
  • Animal Model: Typically, C57BL/6 or BALB/c mice are used.[8][9]

  • LNP Administration: LNPs encapsulating luciferase mRNA are administered via the desired route (e.g., intravenous tail vein injection or intratracheal instillation). The dosage of mRNA is typically in the range of 0.1 to 1.0 mg/kg.[9]

  • Bioluminescence Imaging: At a specified time point post-injection (commonly 6 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate.[1][8] Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS).[1][8]

  • Ex Vivo Organ Imaging: Following whole-body imaging, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested. The organs are then imaged ex vivo to quantify luciferase expression in each tissue.[1]

  • Data Analysis: The total flux (photons/second) of bioluminescence from each organ is quantified using specialized software. This allows for a quantitative comparison of mRNA expression levels between different LNP formulations.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation lipids Lipids in Ethanol (this compound or SM-102, Helper Lipid, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (low pH) mrna->mixing purification Purification & Buffer Exchange (PBS) mixing->purification injection LNP Administration (e.g., IV Injection) purification->injection imaging Whole-Body Bioluminescence Imaging injection->imaging exvivo Ex Vivo Organ Imaging & Quantification imaging->exvivo

Fig. 1: General experimental workflow for in vivo comparison.

LNP_Uptake_Pathway lnp Lipid Nanoparticle (LNP) in Bloodstream apoe Apolipoprotein E (ApoE) Binding lnp->apoe ldlr Low-Density Lipoprotein Receptor (LDLR) apoe->ldlr Binds to hepatocyte Hepatocyte (Liver Cell) endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape translation mRNA Translation -> Protein Expression escape->translation

Fig. 2: Simplified signaling pathway for LNP uptake in hepatocytes.

Concluding Remarks

The selection between this compound and SM-102 for in vivo mRNA delivery is context-dependent. While both ionizable lipids demonstrate a strong propensity for liver targeting, the available data suggests that this compound may provide enhanced delivery to both the liver and spleen following intravenous administration. For lung-specific applications, direct administration of this compound LNPs appears to be a promising strategy.

It is important to note that the performance of these lipids can be influenced by the overall LNP composition, including the choice of helper lipids, cholesterol content, and PEGylated lipid. Therefore, formulation optimization is crucial for achieving the desired organ-targeting profile for a specific therapeutic application. This guide serves as a foundational resource to inform the initial selection and further development of LNP-based mRNA delivery systems.

References

A Head-to-Head Comparison of 4A3-SC8 and ALC-0315 for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of RNA therapeutics, the choice of a delivery vehicle is paramount to ensure the efficacy and safety of siRNA-based drugs. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as the frontrunners, with several formulations now clinically approved. This guide provides a comparative analysis of two prominent ionizable lipids used in LNP formulations: 4A3-SC8, a dendrimer-based lipid, and ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine.

While a direct head-to-head study evaluating this compound and ALC-0315 for siRNA delivery is not publicly available, this guide synthesizes existing data to offer a comparative overview. Data for ALC-0315 is derived from a study comparing it to the well-established DLin-MC3-DMA (MC3). For this compound, in the absence of direct siRNA delivery data, we will infer its potential performance based on studies of the closely related dendrimer-based lipid, 5A2-SC8, and established LNP formulation protocols for mRNA delivery. It is crucial to note this distinction when interpreting the presented data.

Performance Data Summary

The following tables summarize the key performance indicators for LNPs formulated with this compound and ALC-0315 for siRNA delivery.

Table 1: Physicochemical Properties of LNPs

ParameterThis compound (Inferred)ALC-0315
Particle Size (Diameter) ~80-100 nm~80-100 nm
Polydispersity Index (PDI) < 0.2< 0.2
Encapsulation Efficiency > 90%> 90%
Zeta Potential (at neutral pH) Near-neutralNear-neutral

Table 2: In Vivo Gene Silencing Efficiency

ParameterThis compound (Inferred from 5A2-SC8)ALC-0315
Target Gene Factor VII (FVII)Factor VII (FVII)
siRNA Dose 0.5 mg/kg0.3 mg/kg
Route of Administration Intravenous (i.v.)Intravenous (i.v.)
Gene Silencing Efficacy ~87% reduction in FVII activity[1]~80% reduction in FVII protein[2]
Target Cell Type HepatocytesHepatocytes

Table 3: LNP Formulation Composition (Molar Ratios)

ComponentThis compound (Typical for mRNA)ALC-0315 (for siRNA)
Ionizable Lipid 5050
Helper Lipid (DSPC) 1010
Cholesterol 38.538.5
PEG-Lipid 1.51.5

Experimental Methodologies

To provide a comprehensive understanding of how the performance data was generated, this section details the experimental protocols for LNP formulation and in vivo evaluation.

Lipid Nanoparticle Formulation

LNPs are typically formulated by rapidly mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the siRNA at an acidic pH. This process leads to the self-assembly of the nanoparticles, encapsulating the siRNA within the lipid core.

dot

LNP_Formulation cluster_ethanol Ethanol Phase cluster_aqueous Aqueous Phase (Acidic Buffer) Ionizable Lipid Ionizable Lipid Rapid Mixing Rapid Mixing Ionizable Lipid->Rapid Mixing Helper Lipid Helper Lipid Helper Lipid->Rapid Mixing Cholesterol Cholesterol Cholesterol->Rapid Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Rapid Mixing siRNA siRNA siRNA->Rapid Mixing Self-Assembly Self-Assembly Rapid Mixing->Self-Assembly LNP Formation LNP Formation Self-Assembly->LNP Formation Dialysis/Purification Dialysis/Purification LNP Formation->Dialysis/Purification Sterile Filtration Sterile Filtration Dialysis/Purification->Sterile Filtration Final LNP-siRNA Final LNP-siRNA Sterile Filtration->Final LNP-siRNA

Caption: General workflow for LNP-siRNA formulation.

Protocol for ALC-0315 LNP Formulation:

  • The lipid components (ALC-0315, DSPC, Cholesterol, and a PEG-lipid) are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.

  • The siRNA is dissolved in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • The ethanol-lipid solution is rapidly mixed with the aqueous siRNA solution at a defined ratio (e.g., 1:3 volume ratio).

  • The resulting mixture is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH, leading to the formation of stable LNPs.

  • The LNP suspension is then sterile-filtered for in vivo use.

Inferred Protocol for this compound LNP Formulation (adapted from mRNA protocols):

  • This compound, DSPC, Cholesterol, and a PEG-lipid are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.

  • siRNA is dissolved in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • The two solutions are rapidly mixed.

  • The resulting LNPs are purified and buffer-exchanged into a physiological buffer using dialysis or a similar method.

In Vivo Gene Silencing Evaluation

The efficacy of LNP-siRNA formulations is typically assessed in animal models by measuring the knockdown of a specific target gene. For liver-targeted delivery, the Factor VII (FVII) gene is a common target due to its exclusive expression in hepatocytes and the ease of measuring FVII protein levels in the blood.

dot

InVivo_Evaluation LNP-siRNA Formulation LNP-siRNA Formulation Intravenous Injection Intravenous Injection LNP-siRNA Formulation->Intravenous Injection Animal Model (e.g., Mice) Animal Model (e.g., Mice) Animal Model (e.g., Mice)->Intravenous Injection Time Course (e.g., 48-72h) Time Course (e.g., 48-72h) Intravenous Injection->Time Course (e.g., 48-72h) Blood/Tissue Collection Blood/Tissue Collection Time Course (e.g., 48-72h)->Blood/Tissue Collection Target Protein/mRNA Analysis Target Protein/mRNA Analysis Blood/Tissue Collection->Target Protein/mRNA Analysis Quantification of Gene Silencing Quantification of Gene Silencing Target Protein/mRNA Analysis->Quantification of Gene Silencing

Caption: Workflow for in vivo evaluation of LNP-siRNA.

Protocol for In Vivo Evaluation:

  • The LNP-siRNA formulation is administered to animals (e.g., C57BL/6 mice) via intravenous injection.

  • After a specific time period (e.g., 48 or 72 hours), blood samples are collected.

  • The concentration of the target protein (e.g., Factor VII) in the serum is measured using an appropriate assay (e.g., ELISA or a chromogenic assay).

  • The level of gene silencing is calculated by comparing the target protein levels in the treated group to a control group (e.g., treated with saline or a non-targeting siRNA).

  • For a more detailed analysis, liver tissue can be harvested to measure the levels of the target mRNA using techniques like quantitative real-time PCR (qRT-PCR).

Discussion and Conclusion

Based on the available data, both this compound and ALC-0315 are potent ionizable lipids capable of forming LNPs that can effectively deliver siRNA to hepatocytes in vivo, leading to significant gene silencing.

ALC-0315 has been demonstrated to be a highly effective lipid for siRNA delivery, achieving approximately 80% gene silencing at a dose of 0.3 mg/kg.[2] Its performance has been benchmarked against the well-characterized MC3, showing superior efficacy in some contexts. The formulation and in vivo performance of ALC-0315 for siRNA delivery are well-documented.

This compound , as part of the dendrimer-based lipid family, shows great promise for siRNA delivery. While direct comparative data is lacking, the high efficiency of the related 5A2-SC8 in silencing Factor VII (87% knockdown at 0.5 mg/kg) suggests that this compound-based LNPs are likely to be highly potent.[1] The modular nature of dendrimer-based lipids may also offer advantages in terms of tuning the properties of the LNPs for specific applications.

Considerations for Researchers:

  • Direct Comparison Needed: The lack of a head-to-head study is a significant limitation. The choice between these two lipids for a specific application would ideally be guided by direct comparative experiments.

  • Payload Specificity: The optimal LNP formulation can be dependent on the specific siRNA sequence and target.

  • Toxicity Profile: While both lipids are components of systems that have undergone extensive preclinical and clinical testing, the long-term safety profile for specific siRNA applications will need to be carefully evaluated.

References

A Comparative Guide to the Toxicity Profiles of Clinically Relevant Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ionizable lipids are a critical component of lipid nanoparticle (LNP) delivery systems, pivotal to the success of mRNA-based vaccines and therapeutics. Their primary role is to encapsulate and facilitate the endosomal escape of nucleic acid payloads. However, the inherent bioactivity of these lipids can also lead to unwanted toxicities. This guide provides an objective comparison of the toxicity profiles of three clinically significant ionizable lipids: DLin-MC3-DMA (MC3), SM-102, and ALC-0315, supported by experimental data to inform rational lipid selection in drug development.

Comparative Toxicity Summary

The following tables summarize the key in vivo toxicity findings for DLin-MC3-DMA, SM-102, and ALC-0315 based on head-to-head comparative studies. It is important to note that direct comparisons of all three lipids in a single study are limited in the publicly available literature. The data presented here is compiled from studies comparing pairs of these lipids.

Hepatotoxicity Comparison

Liver toxicity is a primary concern for systemically administered LNPs, as they tend to accumulate in the liver. Key markers for hepatotoxicity include the serum levels of alanine (B10760859) aminotransferase (ALT) and bile acids.

Table 1: Comparative in vivo Hepatotoxicity in Mice

Ionizable LipidDose (siRNA)ALT Levels (U/L)Bile Acids (μmol/L)Study Conclusion
DLin-MC3-DMA 5 mg/kgNo significant increase vs. PBSNo significant increase vs. PBSAt a high dose, MC3-LNPs did not show significant signs of liver toxicity.[1][2][3][4]
ALC-0315 5 mg/kg105.5 ± 117.6 ± 2At a high dose, ALC-0315 LNPs led to a significant increase in markers of liver toxicity compared to control.[1][2][3][4]
SM-102 Not directly compared with MC3 at the same high dose in the cited studies.Data not available for direct comparison.Data not available for direct comparison.Other studies indicate SM-102 can induce inflammatory responses.[5]

Data from a head-to-head comparison of DLin-MC3-DMA and ALC-0315 LNPs administered intravenously to mice. Serum was analyzed 5 hours after administration.[1][2][3][4]

Inflammatory Response Comparison

Ionizable lipids can trigger innate immune responses, leading to the production of pro-inflammatory cytokines and chemokines. This can manifest as local injection site reactions or systemic inflammation.

Table 2: Comparative Inflammatory Response in Mice

Ionizable LipidKey Inflammatory MarkersStudy Conclusion
DLin-MC3-DMA Not directly compared with SM-102 and ALC-0315 in the cited inflammatory study.Generally known to have inflammatory potential.[6]
SM-102 Induces robust neutrophil infiltration and expression of inflammatory cytokines (e.g., IL-1β, IL-6) and chemokines.[5][6]SM-102 containing LNPs are highly inflammatory.[5]
ALC-0315 Induces a distinct and generally less pronounced inflammatory gene signature compared to SM-102.[5]ALC-0315 shows a different inflammatory profile to SM-102.[5]

Data from a study comparing the intramuscular injection of empty LNPs formulated with different ionizable lipids in mice.[5]

Mechanisms of Toxicity

The toxicity of ionizable lipids is closely linked to their immunostimulatory properties. Upon cellular uptake and endosomal escape, the components of the LNP, particularly the ionizable lipid, can be recognized by the innate immune system.

One of the key mechanisms implicated in the inflammatory response to ionizable lipids is the activation of Toll-like receptor 4 (TLR4).[7] This can trigger downstream signaling cascades leading to the activation of transcription factors such as NF-κB and IRF, resulting in the production of a wide array of pro-inflammatory cytokines and chemokines.[7] Studies have shown that empty LNPs can induce this inflammatory response, indicating that the lipid components themselves, independent of the mRNA payload, are immunostimulatory.[7]

The structural differences between ionizable lipids, such as in their headgroups and lipid tails, likely contribute to the differential inflammatory responses observed. For instance, ALC-0315 and SM-102, despite being structurally similar, elicit distinct inflammatory gene expression profiles.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ionizable lipid toxicity.

In Vivo Hepatotoxicity Assessment in Mice

Objective: To evaluate and compare the potential for different ionizable lipid-containing LNPs to cause liver damage in a murine model.

Methodology:

  • Animal Model: C57BL/6 mice (or other relevant strain), typically 6-8 weeks old.

  • LNP Formulation: LNPs are formulated with the ionizable lipid of interest (e.g., DLin-MC3-DMA or ALC-0315), DSPC, cholesterol, and a PEGylated lipid at a consistent molar ratio (e.g., 50:10:38.5:1.5). The RNA cargo (e.g., siRNA) is encapsulated during the formulation process. A vehicle control (e.g., PBS) is also prepared.

  • Administration: A single high dose of the LNP formulation (e.g., 5 mg/kg of siRNA) is administered intravenously (IV) via the tail vein.

  • Sample Collection: At a predetermined time point post-injection (e.g., 5 hours), blood is collected via cardiac puncture into serum separator tubes.

  • Biochemical Analysis: The collected blood is centrifuged to separate the serum. Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bile acids are quantified using a clinical chemistry analyzer.

  • Histological Analysis: Livers are harvested, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are then examined by a pathologist for signs of liver injury, such as necrosis, inflammation, and steatosis.[8][9][10]

  • Data Analysis: Statistical analysis (e.g., ANOVA with post-hoc tests) is performed to compare the mean values of the biochemical markers between the different LNP groups and the control group.

In Vivo Inflammatory Response Assessment in Mice

Objective: To characterize and compare the inflammatory response elicited by LNPs containing different ionizable lipids following intramuscular administration.

Methodology:

  • Animal Model: C57BL/6 mice.

  • LNP Formulation: Empty LNPs (eLNP) are formulated with the ionizable lipids to be compared (e.g., SM-102, ALC-0315) and helper lipids. A non-ionizable LNP and PBS can be used as controls.

  • Administration: A defined dose of eLNPs is injected into the quadriceps muscle.

  • Sample Collection:

    • Serum: At a specified time point (e.g., 24 hours), blood is collected to obtain serum for cytokine and chemokine analysis.

    • Muscle Tissue: The injected muscle tissue is harvested for flow cytometry or transcriptomic analysis.

  • Cytokine and Chemokine Analysis: Serum levels of various inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, CCL2, CXCL1) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Flow Cytometry: The harvested muscle tissue is digested to create a single-cell suspension. The cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, Ly6G for neutrophils, CD11b for macrophages) and analyzed by flow cytometry to quantify the infiltration of different immune cell populations.

  • Transcriptomic Analysis: RNA is extracted from the muscle tissue and subjected to RNA sequencing to analyze the differential expression of inflammatory genes.

  • Data Analysis: Statistical methods are used to compare the levels of cytokines/chemokines, the frequencies of immune cell populations, and the gene expression profiles between the different LNP-treated groups.

Visualizations

Experimental_Workflow_Hepatotoxicity Experimental Workflow for In Vivo Hepatotoxicity Assessment cluster_animal_prep Animal Preparation cluster_lnp_prep LNP Formulation cluster_administration Administration cluster_sampling Sample Collection (5h post-injection) cluster_analysis Analysis animal_model C57BL/6 Mice iv_injection Intravenous Injection (5 mg/kg siRNA) animal_model->iv_injection lnp_mc3 MC3-LNP lnp_mc3->iv_injection lnp_alc ALC-0315-LNP lnp_alc->iv_injection control PBS Control control->iv_injection blood_collection Blood Collection iv_injection->blood_collection liver_harvest Liver Harvest iv_injection->liver_harvest biochemistry Serum Biochemical Analysis (ALT, Bile Acids) blood_collection->biochemistry histology Liver Histopathology (H&E Staining) liver_harvest->histology Inflammatory_Signaling_Pathway General Inflammatory Signaling Pathway for Ionizable Lipids cluster_trigger Trigger cluster_receptor Receptor Activation cluster_signaling Downstream Signaling cluster_response Cellular Response ionizable_lipid Ionizable Lipid (e.g., SM-102, ALC-0315) tlr4 TLR4 ionizable_lipid->tlr4 myd88 MyD88-dependent pathway tlr4->myd88 nfkb NF-κB Activation myd88->nfkb irf IRF Activation myd88->irf cytokines Pro-inflammatory Cytokine & Chemokine Production (IL-6, TNF-α, etc.) nfkb->cytokines irf->cytokines

References

Revolutionizing mRNA Delivery: A Comparative Analysis of 4A3-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of cellular and genetic research, the efficient delivery of nucleic acids into cells is a pivotal challenge. This guide provides a comprehensive evaluation of the transfection efficiency of lipid nanoparticles (LNPs) formulated with the novel ionizable amino lipid 4A3-SC8. We present a comparative analysis of its performance in various cell lines, supported by experimental data and detailed protocols, to aid in the selection of optimal transfection reagents.

The delivery of messenger RNA (mRNA) into cells holds immense therapeutic potential, but its success is contingent on the development of safe and effective delivery vectors. Lipid nanoparticles have emerged as a leading platform for mRNA delivery, with the ionizable lipid component playing a crucial role in encapsulation, cellular uptake, and endosomal escape. This compound is a dendrimer-based ionizable amino lipid that has demonstrated high efficiency in delivering various nucleic acids, including mRNA.

Performance of this compound LNPs Across Different Cell Lines

Lipid nanoparticles formulated with this compound have been shown to mediate high levels of mRNA transfection in a variety of cell lines. The efficiency of these LNPs is often influenced by the specific formulation, including the choice of helper lipids and PEG-lipids.

Key Findings:
  • High Transfection Efficiency: this compound based LNPs have demonstrated robust mRNA delivery and subsequent protein expression in cell lines such as HeLa, HEK293T, and IGROV-I.[1][2]

  • Formulation-Dependent Performance: The transfection efficiency of this compound LNPs can be significantly modulated by the other components in the formulation. For instance, the use of different phospholipids (B1166683) can impact the delivery potency.[1]

  • Superiority in Macrophages: In a comparison with other ionizable lipids, this compound induced the highest luciferase expression in RAW macrophages, highlighting its potential for immune cell targeting.[3]

Comparative Transfection Efficiency Data

While direct head-to-head studies comparing this compound with a wide array of commercial transfection reagents across multiple cell lines are limited, we can compile available data to provide a performance overview. The following table summarizes the transfection efficiency of this compound LNPs in select cell lines and provides context with data on other commonly used transfection reagents.

Disclaimer: The data presented below is compiled from various sources and may not represent a direct comparison under identical experimental conditions.

Cell LineTransfection ReagentTransfection EfficiencyCytotoxicitySource
HeLa This compound LNP High mCherry expressionNot specified[1]
HeLaLipofectamine™~7-fold increase in GFP intensity vs. controlNot specified[4]
HeLaPEI~28.5% GFP positive cellsLow[5]
HEK293T This compound LNP High mCherry expressionNot specified[1]
HEK293TLipofectamine 2000~92% GFP positive cellsNot specified
HEK293TPEI~39.8% GFP positive cellsLow[5]
IGROV-I This compound LNP High mCherry & Luc expressionLow[2]
RAW Macrophages This compound LNP Highest Luc expression vs. other ionizable lipidsNot specified[3]
A549 Lipofectamine CRISPRMAXVaries with cell density and reagent amountNot specified[6]
HepG2 Lipofectamine™~4-fold increase in GFP intensity vs. controlNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for the formulation of this compound LNPs and in vitro transfection.

Formulation of this compound Lipid Nanoparticles

This protocol describes the rapid hand mixing method for preparing this compound LNPs.

Materials:

  • This compound ionizable amino lipid

  • Cholesterol

  • Phospholipid (e.g., DOPE or DSPC)

  • DMG-PEG2000

  • mRNA in 100 mM citrate (B86180) buffer (pH 3.0)

  • Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare an ethanol solution containing this compound, cholesterol, the chosen phospholipid, and DMG-PEG2000 in a specific molar ratio (e.g., 38.5:30:30:1.5).[1]

  • Dissolve the mRNA in a 100 mM citrate buffer at pH 3.0.

  • Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution for 30 seconds at a 3:1 volume ratio (aqueous:ethanol).

  • Incubate the mixture at room temperature for 15 minutes to allow for LNP assembly.

  • For in vitro experiments, dilute the LNP solution with PBS to reach a final citrate concentration of 10 mM.[1]

In Vitro Transfection of HeLa and HEK293T Cells

This protocol outlines the steps for transfecting HeLa and HEK293T cells with this compound LNPs.

Materials:

  • HeLa or HEK293T cells

  • DMEM with 10% FBS

  • 6-well plates

  • This compound LNPs encapsulating reporter mRNA (e.g., mCherry)

  • PBS

Procedure:

  • Seed the cells at a density of 1.75 x 10^5 cells per well in a 6-well plate in a final volume of 1 mL of DMEM with 10% FBS.[1]

  • Incubate the cells for 24 hours.

  • Treat the cells with the this compound LNP solution (e.g., containing 250 ng of mCherry mRNA).

  • Add 1 mL of fresh DMEM with 10% FBS to each well.[1]

  • Incubate for the desired period (e.g., 24 hours) to allow for mRNA expression.

  • Analyze transfection efficiency using an appropriate method, such as flow cytometry for fluorescent reporter proteins.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection lipids Lipids in Ethanol (this compound, Chol, PL, PEG) mixing Rapid Mixing lipids->mixing mrna mRNA in Citrate Buffer mrna->mixing assembly LNP Assembly mixing->assembly add_lnp Add LNPs to Cells assembly->add_lnp Formulated LNPs cell_seeding Seed Cells incubation1 24h Incubation cell_seeding->incubation1 incubation1->add_lnp incubation2 24h Expression add_lnp->incubation2 analysis Analyze Efficiency (Flow Cytometry) incubation2->analysis

Caption: Experimental workflow for LNP formulation and in vitro transfection.

lnp_uptake_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway lnp This compound LNP (Neutral Charge at pH 7.4) endocytosis Endocytosis lnp->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome / Lysosome (pH ~5.5) early_endosome->late_endosome Maturation endosomal_escape Endosomal Escape late_endosome->endosomal_escape Protonation of this compound Membrane Fusion translation mRNA Translation (Protein Expression) endosomal_escape->translation mRNA Release

Caption: General signaling pathway for LNP-mediated mRNA delivery.

Conclusion

The ionizable amino lipid this compound represents a potent component for the formulation of lipid nanoparticles for efficient mRNA delivery. The available data indicates its high performance across several cell lines, with the potential for further optimization through formulation adjustments. While more direct comparative studies with a broader range of commercial reagents would be beneficial, the existing evidence positions this compound as a compelling choice for researchers in need of a robust and versatile mRNA transfection system. The provided protocols and diagrams serve as a valuable resource for implementing and understanding the application of this compound LNPs in cellular research and therapeutic development.

References

A Comparative Guide to 4A3-SC8 and Commercially Available Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel ionizable lipid 4A3-SC8 against the widely used and commercially available lipids, DLin-MC3-DMA and ALC-0315, for the delivery of small interfering RNA (siRNA). The information presented herein is based on a comprehensive review of experimental data to aid in the selection of the most suitable lipid nanoparticle (LNP) system for your research and therapeutic development needs.

Performance Comparison at a Glance

The following tables summarize the key performance indicators for this compound, DLin-MC3-DMA, and ALC-0315 based on available in vivo and in vitro data. Direct comparative studies for siRNA-mediated silencing with this compound are limited; however, its high potency in mRNA delivery suggests a strong potential for efficient siRNA applications.

In Vivo Silencing Efficiency
Ionizable LipidTarget GeneModelEffective Dose (ED₅₀)Key Findings
This compound N/A (siRNA)N/AData not availableConsistently demonstrates high levels of protein expression with mRNA delivery, suggesting high efficiency.[1][2] Breaks the trend of high expression correlating with high inflammation, showing a favorable safety profile.[2]
DLin-MC3-DMA Factor VIIMice~0.005 mg/kg[3]Considered a gold standard for potent in vivo siRNA delivery to hepatocytes.[4]
ALC-0315 Factor VIIMiceMore potent than DLin-MC3-DMAAchieved a two-fold greater knockdown of Factor VII in hepatocytes compared to DLin-MC3-DMA at a 1 mg/kg dose.[5]
In Vivo Toxicity and Safety Profile
Ionizable LipidDosageKey Findings on Toxicity
This compound N/ADoes not cause a significant increase in plasma cytokine levels (IL-6, TNFα) despite inducing high protein expression, suggesting a lower inflammatory potential compared to other potent lipids like cKK-E12.[2]
DLin-MC3-DMA 5 mg/kg (siRNA)Did not show an increase in markers of liver toxicity (ALT, bile acids) at this high dose.[5]
ALC-0315 5 mg/kg (siRNA)Increased markers of liver toxicity (ALT and bile acids) at this high dose.[5]
Physicochemical Properties of Formulated LNPs
Ionizable LipidTypical Particle Size (nm)Polydispersity Index (PDI)
This compound ~80 - 100< 0.2
DLin-MC3-DMA ~70 - 90~0.11
ALC-0315 ~70 - 90~0.2

Experimental Methodologies

The following are detailed protocols for key experiments typically performed to benchmark the performance of lipid nanoparticles for siRNA delivery.

LNP Formulation via Microfluidic Mixing

Objective: To produce uniform LNPs encapsulating siRNA.

Materials:

  • Ionizable lipid (this compound, DLin-MC3-DMA, or ALC-0315) stock in ethanol (B145695)

  • Helper lipid (e.g., DSPC or DOPE) stock in ethanol

  • Cholesterol stock in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) stock in ethanol

  • siRNA stock in a low pH buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).

  • Prepare the siRNA solution in the low pH buffer.

  • Set the flow rates of the microfluidic device to achieve the desired aqueous to ethanol ratio (typically 3:1).

  • Inject the lipid and siRNA solutions into the respective inlets of the microfluidic device.

  • The rapid mixing of the two streams induces the self-assembly of LNPs with encapsulated siRNA.

  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

In Vitro siRNA Transfection and Gene Silencing Assay

Objective: To assess the gene silencing efficiency of LNP-siRNA formulations in a cell culture model.

Materials:

  • Target cells (e.g., HeLa cells expressing a reporter gene like Luciferase)

  • Cell culture medium and supplements

  • LNP-siRNA formulations

  • Control (non-targeting) siRNA-LNP formulation

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP-siRNA formulations to the desired concentrations in the cell culture medium.

  • Remove the existing medium from the cells and add the LNP-siRNA dilutions.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) using a luminometer.

  • Normalize the reporter gene activity to the total protein concentration in each well.

  • Calculate the percentage of gene silencing relative to cells treated with the control siRNA-LNP.

In Vivo Gene Silencing in a Murine Model

Objective: To evaluate the in vivo efficacy of LNP-siRNA formulations.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • LNP-siRNA formulations targeting a specific gene (e.g., Factor VII)

  • Saline solution (for control group)

  • Equipment for intravenous (tail vein) injection

  • Blood collection supplies

  • ELISA or qPCR reagents for quantifying target protein or mRNA levels

Procedure:

  • Administer the LNP-siRNA formulations to the mice via intravenous injection at various doses. Include a control group receiving saline.

  • After a predetermined time (e.g., 48 hours), collect blood samples from the mice.

  • Isolate serum or plasma from the blood samples.

  • Quantify the levels of the target protein (e.g., Factor VII) in the serum/plasma using an ELISA kit or measure the target mRNA levels in the liver using qPCR.

  • Calculate the percentage of gene silencing at each dose relative to the saline-treated control group.

  • Determine the ED₅₀ value, which is the dose required to achieve 50% gene silencing.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for benchmarking LNPs and the biological pathway of siRNA-mediated gene silencing.

Experimental_Workflow cluster_Formulation LNP Formulation cluster_Benchmarking Performance Benchmarking cluster_Analysis Data Analysis Lipids Lipid Mixture (this compound or Commercial Lipids) Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Low pH Buffer siRNA->Mixing LNP LNP-siRNA Formulation Mixing->LNP InVitro In Vitro Assay (Cell Culture) LNP->InVitro InVivo In Vivo Assay (Murine Model) LNP->InVivo Stability Physicochemical Stability LNP->Stability Silencing Gene Silencing Efficiency (ED₅₀) InVitro->Silencing InVivo->Silencing Toxicity Toxicity Profile InVivo->Toxicity

Caption: Experimental workflow for benchmarking LNP performance.

siRNA_Pathway cluster_delivery Cellular Delivery cluster_cytoplasm Cytoplasmic Action LNP LNP-siRNA Endosome Endosome LNP->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage No_Protein No Protein Translation Cleavage->No_Protein

Caption: siRNA-mediated gene silencing pathway.

References

Safety Operating Guide

Personal protective equipment for handling 4A3-SC8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate, essential safety and logistical information for the handling of 4A3-SC8, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, the following PPE recommendations are based on general best practices for handling potentially hazardous research chemicals and engineered nanoparticles.[1][2] It is imperative to consult the official SDS from the supplier upon receipt of the chemical for definitive guidance.

PPE CategoryItemSpecification and Use
Hand Protection Disposable GlovesGood-quality, single-use polymer gloves (e.g., nitrile, neoprene, or latex) are recommended.[2] For handling materials of high concern or when working with solvents, double-gloving is a precautionary measure.[2] Gloves should be selected based on their resistance to the chemicals being handled, including any solvents.[1]
Eye Protection Safety Glasses with Side Shields or GogglesUse to prevent exposure to the eyes.[1] For situations with a higher potential for airborne particles or splashes, tight-fitting, dustproof safety goggles are recommended.[2]
Body Protection Laboratory CoatA standard lab coat may be sufficient for low-risk scenarios. For higher-risk applications, a lab coat made from a low dust-retention and low dust-release fabric, such as nonwoven textiles (e.g., high-density polyethylene), is advised.[1][2]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If there is a risk of aerosol formation and engineering controls are insufficient, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.[1]

Operational Plan: Handling and Formulation

This compound is typically supplied as a solution in a solvent such as methyl acetate (B1210297) and is used in combination with other lipids to form LNPs for the delivery of nucleic acids.[3]

Key Experimental Protocol Steps:

  • Preparation of Lipid Stock Solutions: Individual lipid components, including this compound, are dissolved in a suitable organic solvent, commonly ethanol.[4]

  • Mixing: The lipid solution is rapidly mixed with an aqueous solution containing the nucleic acid cargo (e.g., mRNA, siRNA) at an acidic pH. This can be achieved through methods like rapid pipetting or using a microfluidic mixing device.[5][6]

  • Neutralization and Stabilization: The resulting LNP solution is then neutralized by diluting or dialyzing into a neutral pH buffer, such as phosphate-buffered saline (PBS).[4]

A typical formulation for LNPs using this compound is detailed in the table below.

ComponentMolar Percentage (%)Purpose
This compound23.8Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.[7]
DOPE23.8Helper lipid that aids in membrane fusion and cargo release.[7]
Cholesterol47.6Stabilizes the LNP structure.[7]
DMG-PEG4.8Polyethylene glycol-lipid to control particle size and reduce aggregation.[7]

Experimental Workflow for Handling this compound

G General Workflow for Handling this compound cluster_prep Preparation cluster_formulation LNP Formulation cluster_disposal Disposal receive Receive this compound (in solvent) store Store at -20°C receive->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe prepare_lipids Prepare Lipid Stock Solutions (in ethanol) ppe->prepare_lipids mix Mix Lipid and Nucleic Acid Solutions (Rapid Mixing) prepare_lipids->mix stabilize Neutralize and Stabilize LNPs (Dialysis/Dilution) mix->stabilize characterize Characterize LNPs (Size, Zeta Potential, etc.) stabilize->characterize collect_waste Collect Liquid Chemical Waste (in labeled, sealed container) characterize->collect_waste collect_solid_waste Collect Contaminated Solid Waste (Gloves, tubes, etc.) characterize->collect_solid_waste dispose Dispose via Institutional Hazardous Waste Program collect_waste->dispose collect_solid_waste->dispose

Caption: General laboratory workflow for handling this compound from receipt to disposal.

Disposal Plan

All waste generated from the handling and use of this compound and its formulations must be considered hazardous chemical waste unless determined otherwise by institutional safety protocols.

  • Liquid Waste:

    • All solutions containing this compound, organic solvents (e.g., ethanol, methyl acetate), and other lipid components should be collected in a dedicated, properly labeled, and sealed hazardous waste container.[8][9]

    • Do not dispose of this waste down the drain.[10] The evaporation of hazardous chemical waste is illegal.[11]

  • Solid Waste:

    • All disposable items that have come into contact with this compound or its solutions, such as gloves, pipette tips, and tubes, should be collected in a designated hazardous waste container for solid waste.

  • Disposal Procedure:

    • Store hazardous waste in a designated satellite accumulation area within the laboratory.[11]

    • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.[8][9] This is typically managed by the Environmental Health and Safety (EHS) office.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。